Posaconazole
描述
Structure
2D Structure
属性
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-XAKZXMRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049066 | |
| Record name | Posaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Posaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White solid | |
CAS No. |
171228-49-2 | |
| Record name | Posaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171228-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Posaconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171228492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Posaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Posaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POSACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TK1G07BHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POSACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-172 °C | |
| Record name | POSACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Posaconazole against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Posaconazole, a broad-spectrum triazole antifungal agent, exerts its primary therapeutic effect against Aspergillus fumigatus through the potent and specific inhibition of the ergosterol (B1671047) biosynthesis pathway. This pathway is critical for fungal cell membrane integrity and function. This compound's high affinity for its target enzyme, lanosterol (B1674476) 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and, in many cases, fungal cell death. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The principal mechanism of action of this compound against Aspergillus fumigatus is the disruption of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions.[4]
This compound specifically targets and inhibits a key enzyme in this pathway: lanosterol 14α-demethylase.[1][5] This enzyme is a member of the cytochrome P450 family and is encoded by the cyp51 genes in A. fumigatus.[5] Notably, A. fumigatus possesses two paralogous genes encoding this enzyme, cyp51A and cyp51B, both of which are targets for azole drugs.[6]
The inhibition of lanosterol 14α-demethylase by this compound leads to two critical downstream events:
-
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its depletion from the fungal cell membrane.[7] This compromises the structural and functional integrity of the membrane.
-
Accumulation of Toxic Methylated Sterols: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2][7] These sterols are incorporated into the fungal membrane, where they disrupt its normal organization and function, contributing to the antifungal effect.
The overall consequence of these events is a fungistatic effect at lower concentrations and a fungicidal effect at higher concentrations against A. fumigatus.[7]
Signaling Pathway of Ergosterol Biosynthesis Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway in Aspergillus fumigatus and the point of inhibition by this compound.
Secondary and Indirect Effects
While the primary mechanism of this compound is well-established, its profound impact on the fungal cell can lead to secondary or indirect effects that contribute to its overall antifungal activity.
Cell Wall Stress and Integrity
The disruption of the cell membrane's composition due to ergosterol depletion can indirectly affect the integrity of the fungal cell wall. The cell wall and cell membrane are functionally interconnected, and stress in one can trigger compensatory responses in the other. Some studies suggest that azole-induced membrane stress can lead to the activation of the cell wall integrity (CWI) signaling pathway.[5] This can result in alterations in cell wall composition, such as an increase in chitin (B13524) synthesis, as a compensatory mechanism. However, prolonged stress and a dysfunctional membrane ultimately compromise the overall structural integrity of the fungal cell.
Oxidative Stress
There is evidence to suggest that azole antifungals can induce the production of reactive oxygen species (ROS) in fungi.[5] While the direct link between this compound and ROS production in A. fumigatus is an area of ongoing research, the accumulation of dysfunctional membrane components and the overall cellular stress caused by ergosterol depletion could potentially lead to mitochondrial dysfunction and the generation of ROS. This oxidative stress would further contribute to cellular damage and fungal cell death.
Quantitative Data on this compound Activity
The in vitro activity of this compound against Aspergillus fumigatus is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Below are tables summarizing the MIC data for this compound and other azoles against A. fumigatus.
Table 1: this compound MIC Distribution for Aspergillus fumigatus
| MIC (mg/L) | Cumulative % of Isolates Inhibited |
| ≤0.03 | - |
| 0.06 | - |
| 0.12 | - |
| 0.25 | 51.8% |
| 0.5 | 97.3% |
| 1 | 98.6% |
| 2 | 99.1% |
| 4 | 99.5% |
| >8 | 100% |
Data adapted from a global surveillance program (2018).[8]
Table 2: Comparative In Vitro Activity of Azoles against Aspergillus fumigatus
| Antifungal Agent | MIC50 (mg/L) | MIC90 (mg/L) | % Wild-Type (WT) |
| This compound | 0.25 | 0.5 | 97.3% |
| Voriconazole | 0.5 | 0.5 | 96.8% |
| Itraconazole | 1 | 2 | 84.5% |
| Isavuconazole | 0.5 | 1 | 95.9% |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data adapted from a global surveillance program (2018).[8][9]
Detailed Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution
The following protocols are based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2.[3][10]
-
Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Antifungal Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Microdilution Plate Preparation: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation:
-
Culture A. fumigatus on potato dextrose agar (B569324) for 7 days.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
-
Inoculation: Inoculate each well of the microdilution plate with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[11][12]
-
Medium Preparation: Prepare RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS.
-
Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Microdilution Plate Preparation: Perform serial twofold dilutions of the this compound stock solution in the supplemented RPMI medium in a 96-well microtiter plate.
-
Inoculum Preparation:
-
Culture A. fumigatus on a suitable agar medium.
-
Harvest conidia and adjust the suspension to a final concentration of 1 x 105 to 2.5 x 105 CFU/mL.[13]
-
-
Inoculation: Inoculate each well of the microdilution plate with the fungal suspension.
-
Incubation: Incubate the plates at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.[14][15]
Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of ergosterol from A. fumigatus mycelia.
-
Sample Preparation:
-
Grow A. fumigatus in a suitable liquid medium with and without this compound.
-
Harvest the mycelia by filtration, wash with sterile water, and lyophilize.
-
-
Saponification:
-
To a known weight of dried mycelia, add an alcoholic solution of potassium hydroxide (B78521) (e.g., 25% KOH in ethanol/methanol).
-
Incubate at 85°C for 1 hour to saponify the lipids.
-
-
Extraction:
-
After cooling, add water and an organic solvent such as n-hexane or pentane.
-
Vortex vigorously to extract the non-saponifiable fraction containing the sterols.
-
Collect the organic phase.
-
-
Sample Processing:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or ethanol).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: Isocratic elution with methanol or a gradient of methanol and water.
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Quantification: Calculate the ergosterol concentration by comparing the peak area to a standard curve of purified ergosterol.
-
Gene Expression Analysis by RT-qPCR
This protocol provides a general framework for analyzing the expression of the cyp51A gene in A. fumigatus in response to this compound treatment.
References
- 1. Three-Dimensional Models of Wild-Type and Mutated Forms of Cytochrome P450 14α-Sterol Demethylases from Aspergillus fumigatus and Candida albicans Provide Insights into this compound Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of sterol 14alpha-demethylation in yeasts and molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative activity of this compound and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itraconazole, Voriconazole, and this compound CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates | MDPI [mdpi.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and this compound against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of this compound, Itraconazole and Voriconazole in the Culture Medium on Aspergillus fumigatus Triazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medicallabnotes.com [medicallabnotes.com]
- 16. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cerealsgrains.org [cerealsgrains.org]
A Technical Guide to the Synthesis and Chemical Characterization of Posaconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum, second-generation triazole antifungal agent. It is structurally complex, featuring a central furan (B31954) ring, a long side-chain terminating in a triazolone group, and four chiral centers, which give rise to 16 possible stereoisomers. Of these, only the (3R, 5R) configuration at the tetrahydrofuran (B95107) ring and the (2S, 3S) configuration at the sec-butyl group of the triazolone ring constitute the therapeutically active isomer. This structural complexity necessitates a highly controlled, stereospecific synthesis and a comprehensive chemical characterization to ensure the purity, quality, and safety of the active pharmaceutical ingredient (API).
This technical guide provides an in-depth overview of a common convergent synthetic route for this compound and details the array of analytical techniques essential for its thorough chemical characterization, in line with regulatory standards.
Synthesis of this compound
The industrial-scale synthesis of this compound is best achieved through a convergent approach, which involves the independent synthesis of key molecular fragments that are later combined to form the final molecule. This strategy allows for greater efficiency and easier purification of intermediates. The primary pathway involves the coupling of a chiral tetrahydrofuran (THF) core with a substituted aryl piperazine (B1678402) side chain.
A representative multi-step synthesis is outlined below.
Key Synthetic Steps
-
Formation of the Chiral THF Subunit : The synthesis begins with a readily available starting material like an allyl alcohol derivative. This undergoes reduction to form a key diol intermediate.
-
Enzymatic Desymmetrization : A crucial step to introduce chirality is the selective acylation of the prochiral diol, often catalyzed by a lipase (B570770) (e.g., hydrolase SP 435), to yield a chiral monoacetate with high enantiomeric excess.
-
Cyclization and Functionalization : The monoacetate undergoes an iodine-mediated cyclization to form the substituted tetrahydrofuran ring, creating a chiral iodide. This is then converted to a triazole derivative, and the acetate (B1210297) group is hydrolyzed to reveal a primary alcohol.
-
Activation and Coupling : The primary alcohol on the THF ring is "activated" by converting it into a good
The Structure-Activity Relationship of Posaconazole: A Deep Dive into Antifungal Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum, second-generation triazole antifungal agent, structurally related to itraconazole (B105839).[1] It is a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.[4][5] This in-depth technical guide explores the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of how its chemical structure correlates with its potent antifungal activity. This guide will delve into quantitative data from various studies, detail key experimental protocols, and visualize important pathways and workflows to provide a thorough resource for researchers in the field of antifungal drug development.
Core Structure of this compound
The chemical structure of this compound is characterized by a central furan (B31954) ring linked to a difluorophenyl group and a long side chain containing a piperazine (B1678402) ring and a triazolone moiety.[6] Key structural features contributing to its broad-spectrum and potent activity include the 2,4-difluorophenyl group, the tetrahydrofuran (B95107) ring system, and the extended side chain which allows for additional interactions within the active site of the target enzyme.[7]
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antifungal activity of this compound and its analogs against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for antifungal susceptibility, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound Against Aspergillus Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 2100 | ≤0.015 - >8 | 0.12 | 0.25 | [8] |
| Aspergillus flavus | 13 | ≤0.015 - 0.5 | 0.25 | 0.5 | [9] |
| Aspergillus niger | 22 | ≤0.015 - 1 | 0.25 | 0.5 | [9] |
| Aspergillus terreus | 8 | 0.06 - 0.25 | 0.12 | 0.25 | [9] |
Table 2: In Vitro Activity of this compound Against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | ~7000 | ≤0.008 - 8 | 0.03 | 0.25 | [10] |
| Candida glabrata | ~7000 | ≤0.008 - 16 | 0.25 | 2 | [10] |
| Candida parapsilosis | ~7000 | ≤0.008 - 4 | 0.12 | 0.5 | [10] |
| Candida krusei | ~7000 | ≤0.008 - 8 | 0.25 | 1 | [10] |
| Candida auris | Multiple | - | - | - | [11][12] |
Table 3: In Vitro Activity of this compound Against Zygomycetes
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Rhizopus oryzae | 35 | 0.25 - 4 | 1.05 | [13] |
| Mucor circinelloides | 13 | 0.12 - 4 | 0.93 | [13] |
| Cunninghamella bertholletiae | 6 | 2 - >8 | 4.75 | [13] |
Table 4: Activity of this compound Analogs (Hedgehog Signaling Pathway Inhibition)
While not directly measuring antifungal activity, the following data on des-triazole this compound analogs provides insight into the importance of the triazole moiety for another biological activity.
| Compound | Modification | IC50 (µM) for Gli1 Inhibition | Reference(s) |
| This compound | - | 0.50 | [14] |
| Analog 1 | Des-triazole | 0.19 | [14] |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 for Molds)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
a. Inoculum Preparation:
-
Fungal isolates are cultured on potato dextrose agar (B569324) (PDA) at 35°C for 7 days to encourage sporulation.
-
The surface of the culture is covered with sterile 0.85% saline.
-
The conidia are gently scraped from the surface using a sterile loop.
-
The resulting suspension is transferred to a sterile tube.
-
Heavy particles are allowed to settle for 3-5 minutes.
-
The upper suspension is transferred to a new sterile tube and the turbidity is adjusted with a spectrophotometer at 530 nm to a transmittance of 80-82%. This corresponds to a conidial concentration of approximately 1-5 x 106 CFU/mL.
-
The stock inoculum is diluted 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 104 CFU/mL.
b. Plate Preparation and Inoculation:
-
The antifungal agent is serially diluted two-fold in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with 100 µL of the final inoculum suspension.
-
A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included.
c. Incubation and Reading:
-
The plates are incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth (for amphotericin B) or a prominent decrease in turbidity compared to the growth control (for azoles).
Fungal CYP51 Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the activity of the fungal CYP51 enzyme.
a. Recombinant Enzyme and Substrate Preparation:
-
Recombinant fungal CYP51 is expressed in E. coli and purified.[15][16][17][18][19]
-
A fluorogenic substrate for CYP51, such as 3-[4-(benzyloxy)phenyl]-2-methylpropyl 2-quinolyl ether (BOMCC), is used.[20][21]
b. Assay Procedure:
-
The assay is performed in a 96-well black microplate.
-
A reaction mixture is prepared containing the purified recombinant CYP51, a cytochrome P450 reductase, and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The test compound (e.g., this compound or its analog) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The reaction is initiated by the addition of a NADPH-generating system.
-
The plate is incubated at 37°C.
-
The fluorescence of the product is measured over time using a fluorescence plate reader.
c. Data Analysis:
-
The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[22]
Visualizations of Experimental Workflows and Logical Relationships
Antifungal Drug Discovery and SAR Study Workflow
The following diagram illustrates a typical workflow for the discovery and structure-activity relationship study of new antifungal agents.
Logical Relationship for CYP51 Inhibition Assay
This diagram outlines the logical steps and components involved in a CYP51 inhibition assay.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its various structural motifs that contribute to its potent, broad-spectrum antifungal activity. The 2,4-difluorophenyl group, the tetrahydrofuran core, and the extended side chain are all crucial for its high affinity to the fungal CYP51 enzyme. The quantitative data presented in this guide highlights the potent in vitro activity of this compound against a wide range of clinically important fungi. The detailed experimental protocols provide a foundation for researchers to conduct their own SAR studies, while the visualized workflows offer a clear overview of the drug discovery process. A thorough understanding of the SAR of this compound is invaluable for the rational design of new, even more effective, and safer antifungal agents to combat the growing threat of fungal infections.
References
- 1. [The latest data on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1148. Activity of this compound and Comparator Antifungal agents Tested Against Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activities of this compound, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of this compound, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced antifungal activity of this compound against Candida auris by HIV protease inhibitors, atazanavir and saquinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of this compound and Other Antifungal Agents against Mucorales Strains Identified by Sequencing of Internal Transcribed Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of this compound-based Analogues as Hedgehog Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vitro Spectrum of Activity of Posaconazole Against Emerging Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a second-generation triazole antifungal agent, has demonstrated a broad spectrum of in vitro activity against a wide array of clinically significant fungi, including several emerging and difficult-to-treat pathogens. This technical guide provides a comprehensive overview of the in vitro susceptibility of various emerging fungal pathogens to this compound, based on compiled minimum inhibitory concentration (MIC) data. Detailed experimental protocols for antifungal susceptibility testing are outlined, and key signaling pathways related to this compound's mechanism of action and fungal resistance are visualized. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the management of invasive fungal infections.
Introduction
The incidence of invasive fungal infections (IFIs) caused by emerging and often multidrug-resistant fungal pathogens is a growing global health concern. Species such as Candida auris, members of the Aspergillus fumigatus species complex, Mucorales, and Fusarium species present significant therapeutic challenges due to their intrinsic or acquired resistance to commonly used antifungal agents. This compound is a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (Cyp51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] By disrupting the integrity of the fungal cell membrane, this compound exerts a broad-spectrum antifungal effect.[1][2][3] This guide summarizes the in vitro activity of this compound against key emerging fungal pathogens and details the methodologies used to determine these susceptibilities.
In Vitro Activity of this compound
The in vitro activity of this compound is typically determined by broth microdilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, provide a quantitative measure of the antifungal agent's potency.
Data Presentation
The following tables summarize the in vitro activity of this compound against several emerging fungal pathogens. It is important to note that MIC values can vary depending on the testing methodology (CLSI vs. EUCAST), the specific species within a genus, and geographical location of the isolate.
Table 1: In Vitro Activity of this compound against Candida auris
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 400 | 0.015 - 1 | - | - | [4] |
| 50 | 0.008 - 8 | - | - | [5] |
| - | 0.125 - >0.25 | - | - | [6] |
C. auris often exhibits multidrug resistance. While many isolates are susceptible to this compound, resistance has been reported.
Table 2: In Vitro Activity of this compound against Aspergillus fumigatus Species Complex
| Method | Number of Isolates (non-mutant) | MIC Range (µg/mL) (non-mutant) | MIC Mode (µg/mL) (non-mutant) | Number of Isolates (mutant) | MIC Range (µg/mL) (mutant) | Reference |
| CLSI | 2,223 | - | 0.12 | 274 | - | [7][8][9][10] |
| EUCAST | 556 | ≤0.016 - 0.5 | 0.12 | 52 | 0.03 - ≥16 | [7][8][9][10] |
Mutations in the cyp51A gene can lead to elevated this compound MICs in A. fumigatus.[11]
Table 3: In Vitro Activity of this compound against Mucorales
| Genus | Number of Isolates | MIC Range (µg/mL) | GM MIC (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| All Mucorales | - | - | 0.157 - 1 | - | [12] |
| Rhizopus spp. | - | - | 0.31 - 0.51 | - | [13] |
| Mucor spp. | - | 0.125 - 8 | 0.6 - 9.4 | 2 | [13][14] |
| Cunninghamella spp. | - | - | - | >16 | [12] |
This compound generally demonstrates good in vitro activity against most Mucorales, a group of fungi intrinsically resistant to many other azoles like voriconazole.[15][16]
Table 4: In Vitro Activity of this compound against Fusarium Species
| Method | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| CLSI | 0.25 - >16 | 16 | [17] |
| EUCAST | 0.5 - >16 | 16 | [17] |
| Etest | 0.25 - >32 | 32 | [17] |
Fusarium species often exhibit high MICs to this compound, indicating a lower level of in vitro susceptibility compared to other molds.[16][17][18][19]
Experimental Protocols
Accurate and reproducible antifungal susceptibility testing is crucial for clinical decision-making and drug development. The CLSI M38-A2 and EUCAST methodologies are the most widely recognized standards for testing filamentous fungi.[20][21][22]
CLSI M38-A2 Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized method for broth dilution antifungal susceptibility testing of filamentous fungi.[20][22]
Key Methodological Steps:
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is used.[23]
-
Inoculum Preparation: A suspension of conidia is prepared from fresh, mature colonies grown on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilutions: this compound is serially diluted in the microdilution plates.
-
Incubation: The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth control. For azoles, this is often read as the lowest concentration showing no visible growth.[24]
EUCAST Broth Microdilution Method
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has also developed a standardized method for antifungal susceptibility testing.
Key Methodological Steps:
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used to enhance the growth of some fungi.[21][25]
-
Inoculum Preparation: The inoculum is prepared by counting conidia using a hemocytometer to achieve a final concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL.[21]
-
Drug Dilutions: Serial dilutions of this compound are prepared in microdilution plates.
-
Incubation: Plates are incubated at 35°C for 48 hours.[21]
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that shows complete inhibition of visual growth.[21][26]
Signaling Pathways and Mechanisms
This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][27][28][29] Ergosterol is the fungal equivalent of cholesterol in mammalian cells.[1]
The primary target of this compound is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][30] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[1] this compound binds to the heme cofactor of the enzyme, inhibiting its activity.[1] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] The altered membrane composition disrupts its fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and cell death.[2][31]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Mechanisms of Azole Resistance
Fungal pathogens have evolved several mechanisms to counteract the effects of azole antifungals, including this compound. Understanding these resistance mechanisms is critical for the development of new antifungal strategies.
The primary mechanisms of azole resistance include:
-
Target Site Modification: Point mutations in the ERG11 (CYP51A) gene can alter the structure of the target enzyme, lanosterol 14α-demethylase, reducing its binding affinity for azole drugs.[30][32][33]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[34]
-
Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters results in the active efflux of azole drugs from the fungal cell, preventing them from reaching their intracellular target.[32][33][34]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the accumulation of alternative sterols that can maintain some level of membrane function, bypassing the need for ergosterol.[35]
Caption: Key mechanisms of azole resistance in fungal pathogens.
Conclusion
This compound remains a valuable antifungal agent with potent in vitro activity against a broad range of emerging and clinically important fungal pathogens. Its effectiveness against Mucorales is a particularly important attribute. However, the emergence of resistance, especially in species like Candida auris and Aspergillus fumigatus, underscores the need for ongoing surveillance of antifungal susceptibility patterns and a deeper understanding of resistance mechanisms. The standardized methodologies for in vitro testing, such as those provided by CLSI and EUCAST, are essential tools for monitoring these trends and guiding the development of new therapeutic strategies. This technical guide provides a consolidated resource to aid researchers and clinicians in their efforts to combat the growing threat of invasive fungal infections.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Antifungal Drug Susceptibility Pattern of Candida auris in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound MIC Distributions for Aspergillus fumigatus Species Complex by Four Methods: Impact of cyp51A Mutations on Estimation of Epidemiological Cutoff Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vivo Activity of this compound against Mucor spp. in an Immunosuppressed-Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of this compound, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and this compound against Clinically Relevant Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 22. njccwei.com [njccwei.com]
- 23. In vitro activities of this compound, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 29. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 30. Emerging Antifungal Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 35. academic.oup.com [academic.oup.com]
Posaconazole's Precision Strike: A Technical Guide to the Inhibition of Lanosterol 14α-Demethylase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions and biochemical consequences of posaconazole's inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal survival. Through a detailed examination of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization, this document provides a comprehensive resource for professionals in the field of antifungal drug development.
Mechanism of Action: Disrupting Ergosterol (B1671047) Production
This compound, a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by targeting and inhibiting the enzyme lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[3][4][6] Ergosterol serves a similar structural role in fungi as cholesterol does in mammalian cells, maintaining membrane fluidity and regulating the function of membrane-bound proteins.[3][6]
The inhibition of lanosterol 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol.[3][4] Specifically, this compound binds with high affinity to the heme iron cofactor located in the active site of the enzyme, preventing the demethylation of lanosterol.[3][5] This blockade leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1][3][4] The altered sterol composition compromises the structural integrity and fluidity of the membrane, leading to increased permeability and disruption of essential cellular processes, ultimately resulting in the inhibition of fungal growth and cell death.[3][4]
This compound's chemical structure, distinct from other triazoles like fluconazole (B54011) and voriconazole, allows it to interact with an additional domain of the target enzyme.[2] This enhanced interaction may contribute to its ability to inhibit mutated strains of fungi that have developed resistance to other azole antifungals.[2] Furthermore, this compound is a poor substrate for fungal efflux pumps, which are a common mechanism of drug resistance.[2]
Quantitative Analysis of Inhibition
The potency of this compound's inhibitory activity against lanosterol 14α-demethylase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to evaluate its efficacy against the enzyme from different fungal species.
| Fungal Species | Enzyme | Parameter | Value | Reference |
| Candida albicans | Lanosterol 14α-demethylase | Ergosterol IC50 | Similar to Itraconazole, more active than Fluconazole and Voriconazole | [7] |
| Candida glabrata | Lanosterol 14α-demethylase | Ergosterol IC50 | Similar to Itraconazole, more active than Fluconazole and Voriconazole | [7] |
| Aspergillus fumigatus | Lanosterol 14α-demethylase | Ergosterol IC50 | More active than Itraconazole and Voriconazole | [7] |
| Aspergillus flavus | Lanosterol 14α-demethylase | Ergosterol IC50 | More active than Itraconazole and Voriconazole | [7] |
| Trypanosoma cruzi | CYP51 | IC50 | 0.048 µM | [8] |
| Candida albicans | CaCYP51 | Kd | 43 ± 11 nM | [9] |
| Candida albicans | CaCYP51 | IC50 | 0.2 µM | [9] |
Experimental Protocols
The characterization of this compound's inhibitory activity relies on a suite of well-defined experimental protocols. These assays are crucial for determining key parameters like IC50 and for understanding the molecular basis of the drug-target interaction.
CYP51 Enzyme Inhibition Assay (Reconstitution Assay)
This assay directly measures the enzymatic activity of lanosterol 14α-demethylase in the presence of an inhibitor.
Principle: The activity of purified, recombinant CYP51 is reconstituted in vitro with its redox partner, cytochrome P450 reductase (CPR). The conversion of a substrate (e.g., lanosterol) to its product is monitored, and the inhibitory effect of this compound is quantified by measuring the reduction in product formation.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Purify recombinant CYP51 and CPR from an expression system (e.g., E. coli).
-
Prepare a stock solution of the substrate (e.g., radiolabeled or unlabeled lanosterol) in a suitable solvent.
-
Prepare serial dilutions of this compound in the same solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the purified CYP51 enzyme and CPR in the reaction buffer.
-
Add the desired concentration of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 5 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor NADPH.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period, ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).
-
-
Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent.
-
Analyze the extracted sterols using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the substrate and product.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Ligand Binding Assay (Spectral Titration)
This spectrophotometric method is used to determine the binding affinity (Kd) of this compound to the CYP51 enzyme.
Principle: The binding of an azole inhibitor to the heme iron of CYP51 induces a characteristic shift in the enzyme's Soret peak in the UV-visible spectrum (a Type II difference spectrum).[11][12] The magnitude of this spectral shift is proportional to the amount of inhibitor-bound enzyme.
Detailed Protocol:
-
Sample Preparation:
-
Place a solution of purified CYP51 in a cuvette.
-
Record the baseline absorbance spectrum of the enzyme.
-
-
Titration:
-
Incrementally add small aliquots of a concentrated this compound stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the UV-visible spectrum after each addition.
-
-
Data Analysis:
-
Measure the change in absorbance (ΔA) at the peak and trough of the difference spectrum for each inhibitor concentration.
-
Plot the ΔA values against the corresponding this compound concentrations.
-
Fit the resulting saturation curve to a suitable binding isotherm (e.g., the Michaelis-Menten equation) to calculate the dissociation constant (Kd).[13]
-
X-ray Crystallography
This technique provides high-resolution structural information about the binding of this compound to the active site of lanosterol 14α-demethylase.
Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystalline protein-ligand complex.
Detailed Protocol:
-
Protein Expression and Purification:
-
Overexpress and purify a sufficient quantity of the target lanosterol 14α-demethylase.
-
-
Crystallization:
-
Co-crystallize the purified enzyme with this compound by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).
-
-
Data Collection:
-
Expose the resulting crystals to a high-intensity X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the electron density map of the protein-ligand complex.
-
Build and refine an atomic model of the complex into the electron density map.
-
The final refined structure reveals the precise interactions between this compound and the amino acid residues in the enzyme's active site.[14][15][16]
-
Visualizing the Molecular Landscape
Diagrams illustrating the key pathways and experimental workflows provide a clearer understanding of the complex processes involved in this compound's mechanism of action.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for the in vitro characterization of CYP51 inhibitors.
Caption: Logical relationship of this compound's inhibitory mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Pharmacokinetics and Pharmacodynamics of Posaconazole in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of posaconazole, a broad-spectrum second-generation triazole antifungal agent. The information is compiled from various preclinical studies, offering a valuable resource for researchers in antifungal drug development and evaluation.
Core Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, essential for the integrity of the fungal cell membrane.[1][2][3] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[1][3] This disruption of the cell membrane structure and function ultimately inhibits fungal growth and replication.[3][4] Due to its chemical structure, this compound has a high affinity for the target enzyme and may remain effective against fungal strains with mutations that confer resistance to other azoles.[5]
Below is a diagram illustrating the mechanism of action of this compound within the ergosterol biosynthesis pathway.
Preclinical Pharmacokinetics
This compound exhibits variable pharmacokinetics across different preclinical species and formulations. Its absorption is a critical factor, often influenced by food intake due to its lipophilic nature.[4][6] Newer formulations, such as delayed-release tablets and intravenous solutions, have been developed to overcome the erratic absorption associated with the oral suspension.[2][6]
Quantitative Pharmacokinetic Parameters in Preclinical Models
| Species | Formulation | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Dog | IV Solution | 3 mg/kg | - | - | 29 | 100 | [7] |
| Dog | Oral Suspension | 6 mg/kg | 7.7 | 0.42 | 24 | 26 (highly variable) | [7] |
| Dog | Delayed-Release Tablet | ~6.9 mg/kg | 9.5 | 1.8 | 42 | 159 (relative to IV) | [7] |
| Rat | Oral | Not Specified | 3-12 (fed) | - | - | 6.7 | [8] |
| Murine | Oral (Gavage) | 1-20 mg/kg/day | - | - | 13.87 | - | [9] |
Key Observations:
-
Formulation Dependent: In dogs, the delayed-release tablet formulation resulted in significantly higher Cmax and bioavailability compared to the oral suspension.[7]
-
Food Effect: In dogs, food increased serum drug concentrations by fourfold with the oral suspension.
-
Distribution: this compound has a large volume of distribution (e.g., 3.3 L/kg in dogs after IV administration), suggesting extensive tissue penetration.[7][8][10]
-
Metabolism: Unlike other triazoles, this compound is not extensively metabolized by the cytochrome P450 system.[4][10] Its metabolism is primarily through UDP-glucuronosyltransferase (UGT) pathways.[2][8]
-
Protein Binding: this compound is highly protein-bound (>98%), primarily to albumin.[10][11]
Preclinical Pharmacodynamics
The pharmacodynamic profile of this compound has been extensively studied in various preclinical models of invasive fungal infections. These studies are crucial for establishing exposure-response relationships and defining PK/PD targets that correlate with efficacy.
Key Pharmacodynamic Findings
-
PK/PD Index: The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is consistently identified as the PK/PD index most predictive of this compound's efficacy, particularly for yeasts and in many mold infection models.[2][9][12][13]
-
Dose-Dependent Efficacy: Preclinical studies consistently demonstrate a dose- and concentration-dependent antifungal effect.[2][6] For instance, in murine models of invasive aspergillosis, increasing this compound doses led to a dose-dependent decline in serum galactomannan (B225805) concentrations.[9]
-
Prophylaxis and Treatment: this compound has shown potent in vivo activity in numerous animal models for both the prophylaxis and treatment of infections caused by a broad spectrum of fungi, including Candida spp., Aspergillus spp., and Zygomycetes.[2][3][14][15]
-
Efficacy Targets: In a murine model of invasive pulmonary aspergillosis, an AUC:MIC ratio of 167 was associated with a half-maximal antifungal effect.[9] For disseminated Candida albicans infection, the predictive free-drug AUC24/MIC was found to be approximately 17.[10]
Experimental Protocols and Methodologies
Standardized methodologies are essential for the preclinical evaluation of antifungal agents. The following sections outline typical experimental protocols used in this compound studies.
General Experimental Workflow
The diagram below illustrates a common workflow for assessing the efficacy of this compound in an immunocompromised murine model of invasive fungal infection.
Detailed Methodologies
1. Animal Models:
-
Species: Mice (e.g., BALB/c, ICR), rabbits, and rats are commonly used.[14]
-
Immunosuppression: To mimic the immunocompromised state of at-risk patients, animals are often rendered neutropenic using cytotoxic agents like cyclophosphamide and/or treated with corticosteroids.[2][6]
2. Fungal Challenge:
-
Organisms: Clinically relevant isolates of Aspergillus fumigatus, Candida albicans, Candida glabrata, Fusarium spp., and Zygomycetes are frequently used.[14][15]
-
Inoculation: The route of infection is chosen to model a specific clinical syndrome. For invasive pulmonary aspergillosis, an inhalational or intranasal exposure to conidia is used.[9] For disseminated candidiasis, intravenous injection of yeast cells is common.
3. Drug Administration:
-
Formulation: this compound is administered as a clinical formulation (e.g., oral suspension) or diluted in a suitable vehicle like 20% (2-Hydroxypropyl)-β-cyclodextrin to ensure solubility.[9]
-
Route and Schedule: Administration is typically via oral gavage or intravenous injection.[9] Dosing schedules can be once or twice daily, often initiated 24 hours post-infection.[2][9]
4. Pharmacokinetic Analysis:
-
Sampling: Sparse or serial blood samples are collected at various time points after drug administration.
-
Bioanalysis: Plasma concentrations of this compound are quantified using validated methods such as high-performance liquid chromatography (HPLC).
-
Modeling: PK parameters are determined using non-compartmental or population PK modeling approaches.[16]
5. Pharmacodynamic Assessment:
-
Primary Endpoints: The most common endpoints include survival, residual fungal burden in target organs (e.g., lungs, kidneys, brain), and changes in biomarkers like serum galactomannan.[2][9]
-
Quantification: Fungal burden is typically measured by counting colony-forming units (CFU) from homogenized tissue or by quantitative polymerase chain reaction (qPCR).[17] Histopathological examination of tissues can also be used to assess tissue damage and fungal invasion.[2]
Conclusion
Preclinical models have been instrumental in defining the pharmacokinetic and pharmacodynamic properties of this compound. These studies have established its broad-spectrum efficacy, identified the AUC/MIC ratio as the key driver of its antifungal effect, and provided the foundational data supporting its clinical development and dosing strategies. The methodologies outlined in this guide represent the standard approaches used to evaluate this compound and can serve as a template for the preclinical assessment of new antifungal agents. The continued use of these models is essential for optimizing antifungal therapy and combating the threat of invasive fungal infections.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole this compound: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exposure-Response Relationship: Evaluating the Utility of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal efficacy and pharmacodynamics of this compound in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. A Review of Population Pharmacokinetic Models of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Posaconazole: A Deep Dive into Cellular Uptake and Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate mechanisms governing the cellular uptake and accumulation of the broad-spectrum triazole antifungal agent, posaconazole. Understanding these processes at a molecular level is paramount for optimizing its therapeutic efficacy, overcoming resistance, and guiding the development of next-generation antifungals. This compound's unique pharmacokinetic profile, characterized by high intracellular concentrations, is a key contributor to its potent activity against a wide range of fungal pathogens.
Core Mechanisms of Action
This compound, like other azole antifungals, primarily exerts its effect by disrupting the integrity of the fungal cell membrane.[1][2] Its principal target is the enzyme lanosterol (B1674476) 14-alpha-demethylase, encoded by the ERG11 gene, which is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, structure, and function.[2]
By binding to the heme iron within the active site of lanosterol 14-alpha-demethylase, this compound effectively inhibits the demethylation of lanosterol.[2] This blockade leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1][2][4] The consequence of this dual assault is a significant perturbation of membrane integrity and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.[2]
This compound exhibits a high binding affinity for its target enzyme across various fungal species, which contributes to its broad spectrum of activity.[2][5] Notably, its chemical structure differs from that of other azoles like fluconazole (B54011) and voriconazole, allowing it to interact with an additional domain of the target enzyme. This unique interaction may enable it to inhibit mutated strains that are resistant to other azoles.[5]
Cellular Uptake and Intracellular Accumulation
A hallmark of this compound's pharmacology is its ability to achieve high concentrations within host and fungal cells. This accumulation is a multifaceted process involving passive diffusion, membrane partitioning, and intercellular transfer.
Host Cell Accumulation
This compound demonstrates significant accumulation within various host cells, particularly phagocytes and epithelial cells. This intracellular reservoir is believed to play a crucial role in its prophylactic and therapeutic efficacy. Studies have shown that the intracellular concentrations of this compound in peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs) are substantially higher than in the surrounding plasma.[6][7][8] This high level of accumulation in immune cells may enhance their ability to combat fungal pathogens at the site of infection.[8]
The mechanism of uptake into these host cells is thought to be primarily passive, driven by the drug's lipophilic nature.[6] this compound readily partitions into cellular membranes, with a particular affinity for the endoplasmic reticulum.[9][10]
Fungal Cell Uptake and Intercellular Transfer
The uptake of this compound by fungal cells is a critical step for its antifungal activity. While carrier-mediated transport has been suggested for some azoles in certain fungal species, the predominant mechanism for this compound appears to be passive diffusion across the fungal cell membrane.[11]
A fascinating aspect of this compound's pharmacokinetics is its ability to transfer from host cells to fungal cells upon direct contact.[9][10][12] Studies utilizing a fluorescently-labeled this compound conjugate (BDP-PCZ) have demonstrated that this compound concentrated within the membranes of pulmonary epithelial cells can rapidly transfer to the cell membranes of Aspergillus fumigatus conidia and hyphae.[9][10][12] This transfer does not require phagocytosis of the fungus by the host cell.[9][10]
In A. fumigatus, this intercellular transfer is significantly enhanced by the conidial hydrophobin RodA, a protein on the surface of fungal spores.[9][10] Once inside the fungal cell, this compound again concentrates in membranes, including the endoplasmic reticulum, where it co-localizes with its target enzyme, CYP51a.[9][10] This targeted accumulation at the site of action likely contributes to its potent and prolonged antifungal effect. Furthermore, this compound has been shown to persist within fungal membranes for over 48 hours after the removal of the extracellular drug, highlighting a significant post-antifungal effect.[9]
Role of Efflux Pumps
Efflux pumps are a common mechanism of drug resistance in fungi, actively transporting antifungal agents out of the cell. However, this compound has been shown to be a poor substrate for many of these fungal efflux pumps.[5] This characteristic allows the drug to remain at effective concentrations within the fungal cell, even in strains that may have developed resistance to other azoles through the upregulation of efflux mechanisms.[5]
Quantitative Data on this compound Accumulation
The following tables summarize the quantitative data on the intracellular accumulation of this compound in various cell types as reported in the literature.
| Cell Type | Concentration Ratio (Intracellular/Extracellular) | Species | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | 22.5 ± 21.2 | Human | [6] |
| Polymorphonuclear Neutrophils (PMNs) | 7.66 ± 6.50 | Human | [6] |
| Red Blood Cells (RBCs) | 0.09 ± 0.05 | Human | [6] |
| Alveolar Macrophages (AM) | 27.3 ± 18.0 to 44.3 ± 44.2 | Human | [6] |
| Differentiated HL-60 (dHL-60) cells | ~265-fold greater than exposure concentration | Human | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying this compound's cellular uptake and accumulation.
Measurement of Intracellular this compound Concentration by LC-MS/MS
This protocol is used to quantify the concentration of this compound within different cellular compartments of peripheral blood.
Objective: To determine the intracellular concentrations of this compound in PBMCs, PMNs, and RBCs.
Methodology:
-
Blood Sample Collection: Whole blood samples are collected from patients receiving this compound therapy.[6]
-
Cell Separation: The blood samples are subjected to double-discontinuous Ficoll-Hypaque density gradient centrifugation to separate the different cellular components (PBMCs, PMNs, and RBCs).[6]
-
Cell Lysis and Drug Extraction: The isolated cells are lysed, and this compound is extracted from the cellular lysate.
-
Quantification: The concentration of this compound in the cell extracts is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[6]
-
Calculation of C/E Ratio: The intracellular concentration is then compared to the concentration in the surrounding plasma or medium to calculate the intracellular-to-extracellular concentration ratio (C/E).[6]
Visualization of Subcellular Localization and Intercellular Transfer using Confocal Microscopy
This protocol utilizes a fluorescently-labeled this compound analog to visualize its localization within cells and its transfer between cells.
Objective: To observe the subcellular localization of this compound and its transfer from host cells to fungal cells.
Methodology:
-
Synthesis of Fluorescent Probe: this compound is conjugated with a fluorophore, such as boron-dipyrromethene (BDP), to create a fluorescent analog (BDP-PCZ).[9][10]
-
Cell Culture and Exposure: Host cells (e.g., A549 pulmonary epithelial cells) and fungal cells (e.g., Aspergillus fumigatus) are cultured. The cells are then exposed to BDP-PCZ.[9][10]
-
Co-culture Experiments: To observe intercellular transfer, host cells pre-loaded with BDP-PCZ are co-cultured with fungal cells.[9][10][12]
-
Confocal Microscopy: The subcellular localization and trafficking of BDP-PCZ are visualized using confocal microscopy.[9][10][12] Specific organelle markers can be used to co-localize the drug within specific subcellular compartments like the endoplasmic reticulum.
-
Flow Cytometry: Flow cytometry can also be used to quantify the uptake of BDP-PCZ by different cell populations.[9][10]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound uptake, accumulation, and intercellular transfer.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in the management of refractory invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in the treatment of oropharyngeal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Concentrations of this compound in Different Compartments of Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. High Intracellular Concentrations of this compound Do Not Impact on Functional Capacities of Human Polymorphonuclear Neutrophils and Monocyte-Derived Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound Within Epithelial Cells and Fungi: Insights Into Potential Mechanisms of Action During Treatment and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound within epithelial cells and fungi: insights into potential mechanisms of action during treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrier-Mediated Drug Uptake in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Loaded Leukocytes as a Novel Treatment Strategy Targeting Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Posaconazole: From Discovery to a Broad-Spectrum Antifungal Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Posaconazole, a potent, broad-spectrum triazole antifungal agent, stands as a significant advancement in the management of invasive fungal infections. Its development journey, from a serendipitous discovery to a globally approved therapeutic, offers valuable insights into modern drug discovery and clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and formulation advancements of this compound.
Discovery and Medicinal Chemistry: A Metabolite's Tale
The discovery of this compound (initially SCH 56592) is a compelling example of metabolite-based drug discovery. It was identified as a potential active metabolite of an earlier investigational antifungal agent, SCH 51048.[1] Initial animal studies with SCH 51048 revealed that the antifungal activity observed in serum was higher than what could be attributed to the parent compound alone, suggesting the presence of one or more active metabolites.[1]
Through meticulous metabolite profiling using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, the active metabolite was isolated and its structure elucidated as a secondary alcohol derivative of the parent compound.[1] This hydroxylated metabolite demonstrated superior antifungal potency and a more favorable pharmacokinetic profile, leading to its selection for further development as this compound.
Structurally, this compound is a triazole antifungal agent, characterized by a complex chemical structure that includes a furan (B31954) ring, a piperazine (B1678402) ring, and two difluorophenyl groups.[2] This intricate structure, with its four chiral centers, presented significant synthetic challenges.[3] The development of a practical, large-scale, and stereoselective synthesis was a critical step in its journey to the clinic. Several synthetic routes have been published, with a common strategy involving the convergent synthesis of key chiral tetrahydrofuran (B95107) (THF) and aryl piperazine amine subunits, followed by the introduction of the triazole moiety.[4]
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Like other azole antifungals, this compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[5][6][7] Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8]
By binding to the heme iron in the active site of CYP51, this compound blocks the conversion of lanosterol to ergosterol.[8] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[8][9] The altered membrane composition disrupts its normal function, leading to impaired cell growth and, in some cases, cell death.[7]
This compound exhibits a high affinity for the fungal CYP51 enzyme and its unique, long side chain is thought to contribute to its potent activity and its ability to overcome some resistance mechanisms that affect other azoles.[10][11] This structural feature may allow for additional interactions with the enzyme's active site, making it effective against some fungal strains with mutations that confer resistance to other triazoles like fluconazole (B54011) and voriconazole.[11][12]
References
- 1. This compound (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic and clinical evaluation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A new agent for the prevention and management of severe, refractory or invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Posaconazole's High-Affinity Binding to Fungal CYP51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a broad-spectrum triazole antifungal agent, exhibits potent efficacy through the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The high binding affinity of this compound to fungal CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][2][3][4] This technical guide provides an in-depth analysis of the binding affinity of this compound to fungal CYP51, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.
Introduction
The rise of invasive fungal infections, particularly in immunocompromised patient populations, necessitates the development of effective and targeted antifungal therapies.[1] The ergosterol biosynthesis pathway represents a key vulnerability in fungi, and its central enzyme, CYP51, is a well-established target for azole antifungals.[1][4] this compound, a second-generation triazole, demonstrates a high affinity and specificity for fungal CYP51 over its human ortholog, contributing to its favorable safety profile.[5] Its unique structural features, including a long side chain, allow for additional interactions within the enzyme's active site, conferring potency against a broad range of fungal pathogens and even some azole-resistant strains.[6] Understanding the precise molecular interactions and the quantitative measures of binding affinity is paramount for the rational design of next-generation antifungals and for optimizing the clinical use of this compound.
Quantitative Analysis of this compound Binding Affinity
The binding affinity and inhibitory potency of this compound against fungal CYP51 have been quantified using various biochemical and biophysical methods. The key parameters reported are the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower Kd and IC50 values are indicative of stronger binding and greater inhibitory activity, respectively.
Table 1: this compound Binding Affinity (Kd) to Fungal CYP51
| Fungal Species | CYP51 Isoform | Kd (nM) | Experimental Method | Reference |
| Candida albicans | CYP51 | 81 | Spectral Titration | [7] |
| Candida albicans | CYP51 | 43 | Spectral Titration | [8] |
| Aspergillus fumigatus | CYP51B | ~4 (µM) | Spectral Titration | [9] |
Note: Kd values can vary based on experimental conditions such as pH, temperature, and the specific recombinant protein construct used.
Table 2: this compound Inhibitory Potency (IC50) against Fungal CYP51
| Fungal Species | CYP51 Isoform | IC50 (µM) | Experimental Method | Reference |
| Aspergillus fumigatus | Af51A | 0.19 | CYP51 Reconstitution Assay | [9] |
| Aspergillus fumigatus | Af51B | 0.21 | CYP51 Reconstitution Assay | [9] |
| Aspergillus fumigatus | Af51A-G54W (mutant) | 5.78 | CYP51 Reconstitution Assay | [9] |
| Aspergillus fumigatus | Af51A-M220K (mutant) | 1.50 | CYP51 Reconstitution Assay | [9] |
| Candida albicans | CYP51 | 0.2 | CYP51 Reconstitution Assay | [8] |
Note: IC50 values are dependent on substrate concentration and other assay conditions. The data for mutant isoforms highlight the impact of specific amino acid substitutions on this compound efficacy.
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity relies on well-established biochemical and biophysical assays. Below are detailed methodologies for the key experiments cited.
Spectral Titration Assay for Kd Determination
This method measures the change in the absorbance spectrum of the CYP51 heme iron upon ligand binding. Azoles like this compound coordinate with the heme iron, inducing a characteristic Type II spectral shift.
Protocol:
-
Protein Preparation: Purified, recombinant fungal CYP51 is prepared in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.1, with 25% glycerol). The protein concentration is determined spectrophotometrically.
-
Ligand Preparation: A stock solution of this compound is prepared in a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Spectrophotometric Titration:
-
The CYP51 solution is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.
-
A baseline spectrum is recorded (typically between 350 and 500 nm).
-
Small aliquots of the this compound stock solution are incrementally added to the sample cuvette, while equal volumes of the solvent are added to the reference cuvette to account for dilution and solvent effects.
-
After each addition and a brief incubation period to reach equilibrium, a difference spectrum is recorded.
-
-
Data Analysis:
-
The magnitude of the spectral shift (the difference in absorbance between the peak and trough of the Type II spectrum) is plotted against the molar concentration of this compound.
-
The resulting saturation curve is fitted to the Morrison equation for tight-binding inhibitors to determine the dissociation constant (Kd).[10][11]
-
CYP51 Reconstitution Assay for IC50 Determination
This functional assay measures the enzymatic activity of CYP51 in a reconstituted system that mimics its native environment. The inhibition of this activity by this compound is then quantified.
Protocol:
-
Reagents and Buffers:
-
Recombinant fungal CYP51 (often as a membrane preparation).
-
Recombinant NADPH-cytochrome P450 reductase (CPR).
-
Substrate (e.g., lanosterol or eburicol) solubilized with a detergent like 2-hydroxypropyl-β-cyclodextrin.
-
Reaction buffer (e.g., MOPS buffer at pH 7.2) containing cofactors such as isocitrate, isocitrate dehydrogenase, and MgCl2.
-
NADPH to initiate the reaction.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a reaction vessel, combine the CYP51, CPR, substrate, and reaction buffer.
-
Add varying concentrations of this compound (or DMSO for the control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding NADPH.
-
Allow the reaction to proceed for a specific time (e.g., 15-60 minutes) with shaking.
-
Stop the reaction (e.g., by adding a strong base or organic solvent).
-
-
Product Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of product formed.
-
-
Data Analysis:
-
Plot the enzyme activity (product formation rate) as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
Visualizations
Mechanism of Action and Ergosterol Biosynthesis Pathway
This compound's primary mechanism of action is the inhibition of CYP51, which catalyzes the 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Kd Determination
The following diagram illustrates the key steps in determining the dissociation constant (Kd) of this compound for fungal CYP51 using a spectral titration assay.
Caption: Workflow for determining the Kd of this compound binding to CYP51.
Conclusion
This compound demonstrates potent antifungal activity by binding with high affinity to fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway. The quantitative data presented, derived from robust experimental protocols such as spectral titration and CYP51 reconstitution assays, confirm the strong interaction between this compound and its molecular target. The unique structural attributes of this compound contribute to its broad spectrum of activity and its efficacy against certain azole-resistant fungal strains. The methodologies and data provided in this guide serve as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development, facilitating further investigation into the mechanisms of azole antifungals and the design of novel therapeutic agents.
References
- 1. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei bound to the antifungal drugs this compound and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Three-Dimensional Models of Wild-Type and Mutated Forms of Cytochrome P450 14α-Sterol Demethylases from Aspergillus fumigatus and Candida albicans Provide Insights into this compound Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Molecular Blueprint of a Broad-Spectrum Antifungal: An In-depth Technical Guide to Posaconazole's Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole, a second-generation triazole antifungal agent, has emerged as a critical tool in the management of invasive fungal infections. Its remarkable broad-spectrum activity, encompassing yeasts, molds, and even emerging fungal pathogens, is rooted in its potent and specific interaction with a key fungal enzyme. This technical guide delves into the molecular underpinnings of this compound's efficacy, providing a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)
The primary molecular target of this compound, like other azole antifungals, is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme plays a pivotal role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1]
This compound's mechanism of action involves the following key steps:
-
Binding to CYP51: this compound binds with high affinity to the active site of CYP51.[2] The triazole moiety of the drug molecule coordinates with the heme iron atom at the enzyme's active site.[1]
-
Inhibition of Ergosterol Synthesis: This binding event blocks the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[1]
-
Accumulation of Toxic Sterols: The inhibition of CYP51 leads to the accumulation of 14α-methylated sterol precursors within the fungal cell.[1]
-
Disruption of Cell Membrane Integrity: The depletion of ergosterol and the accumulation of these toxic sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and the malfunction of membrane-bound enzymes.[1] This ultimately results in the inhibition of fungal growth and, in some cases, cell death.
The broad-spectrum activity of this compound is attributed to its potent binding affinity for CYP51 across a wide range of fungal species.[1] Its unique chemical structure allows for additional interactions with the enzyme's active site, enabling it to be effective against some fungal strains that have developed resistance to other azole antifungals.[2]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Quantitative Data on this compound's Activity
The potency of this compound has been quantified through various in vitro assays, including determination of half-maximal inhibitory concentrations (IC50) against purified CYP51 enzymes, dissociation constants (Kd) to measure binding affinity, and minimum inhibitory concentrations (MIC) against a wide array of fungal pathogens.
Table 1: In Vitro Activity of this compound against Fungal CYP51 Enzymes
| Fungal Species | Enzyme | IC50 (nM) | Kd (nM) | Reference(s) |
| Candida albicans | CYP51 | - | 81 | [3] |
| Aspergillus fumigatus | CYP51 | - | 131 | [3] |
| General | Sterol C14α demethylase | 0.25 | - | [4] |
Table 2: In Vitro Susceptibility of Various Fungal Genera to this compound (MIC)
| Fungal Genus | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida spp. | 0.06 | 1.0 | [5] |
| Aspergillus spp. | 0.125 | 0.5 | [5] |
| Cryptococcus neoformans | 0.015 | 1.0 | [6] |
| Zygomycetes | 0.125 | 8.0 | [6] |
Beyond Ergosterol Synthesis: Inhibition of the Hedgehog Signaling Pathway
Intriguingly, recent research has unveiled an additional mechanism of action for this compound, particularly relevant in the context of cancer research. This compound has been shown to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[5][6][7] This inhibition occurs at the level of the Smoothened (SMO) receptor, a key component of the Hh pathway.[5] While this activity has been primarily studied in mammalian cells, it presents a fascinating area for further research to determine if a similar effect occurs in fungal cells and contributes to its antifungal activity.
Signaling Pathway: Hedgehog Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Detailed Experimental Protocols
Recombinant Fungal CYP51 Expression and Purification
This protocol describes the heterologous expression of fungal CYP51 in Escherichia coli and its subsequent purification.
Workflow Diagram: CYP51 Expression and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
Posaconazole's Impact on Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole, a broad-spectrum second-generation triazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the core mechanism of this compound's action, focusing on its profound effects on the fungal cell membrane. It provides a comprehensive overview of the biochemical pathways affected, detailed experimental protocols for assessing membrane integrity, and quantitative data on this compound's activity. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in antifungal drug development and research.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The fungal cell membrane, a unique and essential organelle, provides an attractive target for antifungal therapy due to its distinct composition compared to mammalian cells. Ergosterol (B1671047), the primary sterol in fungal cell membranes, is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] this compound leverages this distinction by specifically targeting the ergosterol biosynthesis pathway, leading to a cascade of events that compromise fungal cell membrane integrity and ultimately result in fungal cell death or growth inhibition.[3][4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of this compound, like other triazole antifungals, is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to ergosterol.[3]
This compound binds with high affinity to the heme cofactor in the active site of lanosterol 14α-demethylase, effectively blocking its function.[3][7] This inhibition leads to two major downstream consequences that severely impact the fungal cell membrane:
-
Depletion of Ergosterol: The blockage of lanosterol demethylation leads to a significant reduction in the production of ergosterol.[8][9] The depletion of this essential sterol alters the physical properties of the fungal membrane, increasing its rigidity and affecting its fluidity.[7]
-
Accumulation of Toxic Methylated Sterol Precursors: The inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[8][9][10] The incorporation of these bulky, planar sterols into the fungal membrane disrupts its normal structure and function, leading to increased permeability and the dysfunction of membrane-associated enzymes.[3][6]
This dual effect of ergosterol depletion and toxic precursor accumulation synergistically compromises the structural and functional integrity of the fungal cell membrane, leading to the antifungal activity of this compound.[11]
Quantitative Data on this compound's Antifungal Activity
The in vitro activity of this compound has been extensively studied against a wide range of clinically relevant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound against Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cutoff Value (ECV) (µg/mL) |
| C. albicans | 0.016 | 0.06 | 0.06 |
| C. glabrata | 0.5 | 4 | 2 |
| C. parapsilosis | 0.06 | 0.25 | 0.12 |
| C. tropicalis | 0.03 | 0.12 | 0.12 |
| C. krusei | 0.25 | 0.5 | 0.5 |
Data sourced from Pfaller et al. and Sabatelli et al.[2][12]
Table 2: In Vitro Activity of this compound against Aspergillus Species and Other Molds
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.125 | 0.5 |
| Aspergillus flavus | 0.25 | 0.5 |
| Aspergillus niger | 0.25 | 0.5 |
| Aspergillus terreus | 0.125 | 0.5 |
| Mucorales | 0.5 | 4.0 |
| Fusarium spp. | 4 | >8 |
Data sourced from Sabatelli et al. and Pfaller et al.[12][13]
Table 3: Effect of this compound on Fungal Ergosterol Content
| Fungal Species | This compound Concentration (µg/mL) | % Inhibition of Ergosterol Synthesis |
| Candida albicans (azole-susceptible) | 0.001 | >90% |
| Candida albicans (azole-resistant) | 0.1 | >90% |
| Aspergillus fumigatus | 0.03 | >90% |
Data represents a summary of findings from Munayyer et al. (2004), where a dose-dependent inhibition was observed.[8]
Table 4: this compound-Induced Changes in Fungal Membrane Integrity
| Assay | Fungal Species | This compound Concentration | Observed Effect | Quantitative Data |
| Membrane Permeability (SYTOX Green uptake) | Candida albicans | 1-4 x MIC | Increased fluorescence | Data not available in the public domain |
| Membrane Potential (DiSC₃(5) fluorescence) | Candida albicans | 1-4 x MIC | Increased fluorescence (depolarization) | Data not available in the public domain |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on fungal cell membrane integrity.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction and quantification of sterols from fungal cells to determine the effect of this compound on ergosterol biosynthesis.[1][14]
4.1.1. Materials
-
Fungal culture
-
This compound
-
Glass screw-cap tubes
-
Methanol
-
Chloroform
-
Potassium hydroxide (B78521) (KOH)
-
n-Heptane
-
Ergosterol standard
-
Gas chromatograph-mass spectrometer (GC-MS)
4.1.2. Procedure
-
Fungal Culture and Treatment:
-
Grow the fungal strain to mid-logarithmic phase in an appropriate liquid medium.
-
Introduce this compound at the desired concentrations (e.g., 0.5x, 1x, 2x MIC) and an untreated control.
-
Incubate for a specified period (e.g., 16-24 hours).
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
-
Saponification:
-
To the fungal pellet, add 3 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).
-
Vortex vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane (B126788) layer.
-
Centrifuge to separate the phases and carefully transfer the upper heptane layer to a new tube.
-
-
GC-MS Analysis:
-
Evaporate the heptane under a stream of nitrogen.
-
Re-dissolve the sterol extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a GC-MS system equipped with a suitable capillary column.
-
Identify and quantify ergosterol and its precursors by comparing their retention times and mass spectra to those of authentic standards.
-
Membrane Permeability Assay using SYTOX Green
This assay measures the influx of the fluorescent dye SYTOX Green into cells with compromised plasma membranes.
4.2.1. Materials
-
Fungal cell suspension
-
This compound
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
4.2.2. Procedure
-
Cell Preparation:
-
Grow the fungal strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10⁷ cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the fungal cell suspension to each well of the 96-well plate.
-
Add SYTOX Green to a final concentration of 1 µM to each well and incubate in the dark for 15 minutes.
-
Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (PBS).
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Record measurements at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization.
-
Membrane Potential Assay using DiSC₃(5)
This protocol uses the potentiometric dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to assess changes in the fungal cell membrane potential. Depolarization of the membrane leads to the release of the dye and a consequent increase in fluorescence.[2]
4.3.1. Materials
-
Fungal cell suspension
-
This compound
-
DiSC₃(5) fluorescent dye
-
HEPES buffer with glucose
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
4.3.2. Procedure
-
Cell and Dye Preparation:
-
Prepare a fungal cell suspension as described in the SYTOX Green assay.
-
Incubate the cells with DiSC₃(5) (final concentration ~0.5 µM) in HEPES buffer containing glucose for 30-60 minutes in the dark to allow the dye to accumulate in the polarized membranes.
-
-
Assay and Measurement:
-
Transfer the dye-loaded cell suspension to the 96-well plate.
-
Add this compound at various concentrations.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.
-
Record measurements at regular intervals.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates membrane depolarization. Plot the change in fluorescence over time for each this compound concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on fungal membrane integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exposure-Response Relationship: Evaluating the Utility of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.uniud.it [air.uniud.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The Role of New this compound Formulations in the Treatment of Candida albicans Infections: Data from an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activities of SCH 56592 (this compound), a new triazole antifungal agent, against Aspergillus and Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of this compound (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Labyrinth of Fungal Defenses: Initial Studies on Posaconazole Resistance Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole, a broad-spectrum triazole antifungal agent, represents a critical tool in the management of invasive fungal infections. Its efficacy, however, is increasingly challenged by the emergence of resistance in key pathogenic fungi, primarily Aspergillus fumigatus and Candida species. Understanding the molecular underpinnings of this resistance is paramount for the development of effective therapeutic strategies and novel antifungal agents. This technical guide delves into the core mechanisms of this compound resistance, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved.
Core Resistance Mechanisms: A Two-Pronged Assault
Initial studies have identified two primary mechanisms by which fungi develop resistance to this compound: alterations in the drug's primary target, lanosterol (B1674476) 14α-demethylase, and the active removal of the drug from the cell via efflux pumps.
Target Site Modification: The Role of cyp51A and ERG11 Mutations
The primary target of all azole antifungals, including this compound, is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. In Aspergillus fumigatus, this enzyme is encoded by the cyp51A gene, while in Candida species, the homologous gene is ERG11. Mutations in these genes can alter the enzyme's structure, reducing the binding affinity of this compound and thereby diminishing its inhibitory effect.
Several key mutations in the cyp51A gene of A. fumigatus have been strongly associated with this compound resistance. These include substitutions at codons G54, M220, and G138, as well as a specific mutation at L98 (L98H) that is often found in combination with a 34-base pair tandem repeat (TR34) in the gene's promoter region.[1] This combination not only alters the target enzyme but also leads to its overexpression. Similarly, mutations in the ERG11 gene of Candida albicans, such as those leading to amino acid substitutions, have been shown to confer decreased susceptibility to this compound.[2]
Efflux Pump Overexpression: Actively Expelling the Threat
A secondary but significant mechanism of this compound resistance involves the overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substances, including antifungal drugs, out of the fungal cell.[3][4][5] This reduces the intracellular concentration of this compound, preventing it from reaching its target in sufficient quantities to be effective.
In Candida species, the overexpression of genes encoding ATP-binding cassette (ABC) transporters, such as CDR1 and CDR2, and major facilitator superfamily (MFS) transporters, like MDR1, is a major contributor to azole resistance.[3][6] While this compound is generally considered a poor substrate for some of these pumps compared to other azoles, their overexpression can still contribute to reduced susceptibility.[7][8][9] In Aspergillus fumigatus, the role of efflux pumps in this compound resistance is also recognized, with the upregulation of genes like AfuMDR4 being observed in resistant isolates.[10]
Quantitative Data on this compound Resistance
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various fungal isolates harboring specific resistance mechanisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: this compound MICs for Aspergillus fumigatus Isolates with cyp51A Mutations
| cyp51A Mutation | This compound MIC (µg/mL) | Reference Isolates |
| Wild-Type | 0.031 - ≤0.25 | Various susceptible strains |
| G54W | >16 | Clinical isolate |
| M220I | 0.5 | Clinical isolate |
| TR34/L98H | 0.5 | Clinical isolate |
Data compiled from multiple sources. MIC values can vary based on testing methodology.[1][7][10][11]
Table 2: this compound MICs for Candida Species with ERG11 Mutations or Efflux Pump Overexpression
| Species | Resistance Mechanism | This compound MIC (µg/mL) |
| Candida albicans | Wild-Type | ≤0.06 |
| Candida albicans | Multiple ERG11 missense mutations (e.g., P230L) | 2 |
| Candida tropicalis | ERG11 (Y132C) + MDR1 upregulation | 2 |
| Candida glabrata | Wild-Type | 0.5 |
Data compiled from multiple sources. MIC values can vary based on testing methodology.[2][12][13]
Experimental Protocols
Antifungal Susceptibility Testing
The determination of MICs is crucial for identifying and quantifying antifungal resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized broth microdilution methods.
CLSI M38-A2/M27-A3 Broth Microdilution Method:
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Gene Sequencing for Mutation Analysis
Identifying mutations in genes like cyp51A and ERG11 is fundamental to understanding the genetic basis of resistance.
Sanger Sequencing Protocol:
-
DNA Extraction: Fungal DNA is extracted from cultured isolates using a commercial DNA extraction kit or standard protocols involving cell lysis and purification.
-
PCR Amplification: The target gene (cyp51A or ERG11) is amplified using gene-specific primers and polymerase chain reaction (PCR).
-
PCR Product Purification: The amplified PCR product is purified to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: The purified PCR product is used as a template in a sequencing reaction with fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Sequence Analysis: The resulting chromatogram is analyzed to determine the nucleotide sequence of the gene, which is then compared to a wild-type reference sequence to identify any mutations.
Real-Time PCR for Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes, such as those encoding efflux pumps, to determine if they are overexpressed in resistant isolates.
qRT-PCR Protocol:
-
RNA Extraction: Total RNA is extracted from fungal cells grown under specific conditions (e.g., in the presence or absence of this compound).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template in a real-time PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The fluorescence signal is monitored in real-time as the PCR progresses. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a certain threshold, is determined for the target gene and a housekeeping gene (for normalization). The relative expression of the target gene is then calculated using the ΔΔCt method.
Visualizing the Mechanisms of Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in this compound resistance.
Caption: Ergosterol biosynthesis pathway and mechanisms of this compound action and resistance.
References
- 1. Efficacy of this compound against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Screening the in vitro susceptibility of this compound in clinical isolates of Candida spp. and Aspergillus spp. and analyzing the sequence of ERG11 or CYP51A in non-wild-type isolates from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound MIC Distributions for Aspergillus fumigatus Species Complex by Four Methods: Impact of cyp51A Mutations on Estimation of Epidemiological Cutoff Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. ERG11 Gene Mutations and MDR1 Upregulation Confer Pan-Azole Resistance in Candida tropicalis Causing Disseminated Candidiasis in an Acute Lymphoblastic Leukemia Patient on this compound Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wild-Type MIC Distributions and Epidemiological Cutoff Values for this compound and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Posaconazole Formulation for In Vivo Animal Studies
Introduction
Posaconazole is a second-generation, broad-spectrum triazole antifungal agent. Its mechanism of action involves the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, a critical component in the ergosterol (B1671047) biosynthesis pathway of the fungal cell membrane.[1] This disruption leads to the depletion of ergosterol and accumulation of toxic sterol precursors, ultimately compromising the membrane's structure and function.[1] this compound's potent in vitro and in vivo activity has been demonstrated against a wide range of yeasts and molds, including species often refractory to other antifungals.[2][3][4]
A significant challenge in preclinical in vivo studies is this compound's lipophilic nature and poor aqueous solubility, which can lead to variable and dose-limited oral absorption.[2] Therefore, the selection and preparation of an appropriate formulation are critical for achieving consistent and relevant plasma concentrations in animal models. These application notes provide an overview of common formulations, pharmacokinetic data in various species, and detailed protocols for the preparation and administration of this compound in a research setting.
Commonly Used Formulations for In Vivo Studies
The choice of formulation depends on the experimental objective, the animal model, and the desired route of administration.
-
Oral Suspension: The most common formulation for oral administration in animal studies is the commercially available oral suspension (e.g., Noxafil® 40 mg/mL).[5] This suspension can be administered directly or diluted with vehicles like sterile water.[5] For non-commercial preparations, this compound powder has been suspended in vehicles such as 0.4% methylcellulose.[6] Studies have consistently shown that administering the oral suspension with food or a nutritional supplement significantly enhances absorption and bioavailability.[3][7]
-
Intravenous (IV) Solution: For studies requiring complete bioavailability and precise control over plasma concentrations, an intravenous formulation is used. The commercial IV solution (18 mg/mL) is typically diluted in a sterile isotonic carrier, such as 0.9% NaCl (saline), before administration.[8][9][10]
-
Delayed-Release Tablets: While less common in rodent studies, delayed-release tablets have been used in larger animal models like dogs.[8][9] These formulations are designed to improve absorption compared to the oral suspension and are less affected by gastric pH.[11]
-
Novel Formulations: To overcome the bioavailability challenges of standard suspensions, researchers have explored advanced formulations. These include spray-dried solid dispersions and poloxamer P188-based nano-micelles, which have been shown to significantly enhance the oral absorption and bioavailability of this compound in rats.[12][13][14]
Data Presentation: Pharmacokinetics in Animal Models
The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Pharmacokinetics of this compound in Rodents (Mice & Rats)
| Species | Formulation/Vehicle | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Absolute Bioavailability (%) | Reference |
| Mouse | Oral Suspension | 20-160 mg/kg (Single, Oral) | Dose-dependent increase | N/A | 7-9 | N/A | [7] |
| Rat | Oral Suspension | 10-120 mg/kg (Single, Oral) | Dose-dependent increase | N/A | 7-9 | ~50-60% | [7] |
| Rat | Pure Drug Suspension | 10 mg/kg (Oral) | 230 ± 4 | 8 ± 0.5 | N/A | N/A | [12][13] |
| Rat | Poloxamer P188 Nano-micelles | 10 mg/kg (Oral) | 2107 ± 7 | 2 ± 0.2 | N/A | 3.02x higher than pure drug | [12][13] |
| Rat | Spray-Dried Solid Dispersion | N/A (Oral) | Compared to Noxafil® | N/A | N/A | Enhanced in fed/fasted states | [14] |
Table 2: Pharmacokinetics of this compound in Dogs
| Formulation/Vehicle | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Absolute Bioavailability (%) | Reference |
| IV Solution | 3 mg/kg (IV) | N/A | N/A | 29.3 | 100% | [8][9] |
| Oral Suspension | 6 mg/kg (Oral) | 0.42 | 7.7 | 23.9 | 26% (highly variable) | [6][8][9] |
| Delayed-Release Tablet | ~6.9 mg/kg (Oral) | 1.8 | 9.5 | 41.7 | 159% (highly variable) | [6][8][9] |
Table 3: Pharmacokinetics of this compound in Cats
| Formulation/Vehicle | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Absolute Bioavailability (%) | Reference |
| IV Solution | 3 mg/kg (IV) | N/A | N/A | 39.4 - 57.7 | 100% | [15][16] |
| Oral Suspension | 15 mg/kg (Oral, with food) | 1.2 | N/A | 38.1 | 15.9% | [10][15][16] |
Mandatory Visualizations
Caption: this compound's mechanism of action via inhibition of lanosterol 14α-demethylase.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Oral Suspension
This protocol is suitable for administration to rodents (mice, rats) and larger animals (rabbits, dogs, cats).
Materials:
-
This compound oral suspension (e.g., Noxafil® 40 mg/mL)[5]
-
Sterile water or 0.9% saline (if dilution is required)
-
Appropriately sized oral gavage needles (for rodents) or syringes
-
Vortex mixer
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required volume of this compound suspension for each animal based on its body weight and the target dose (mg/kg).
-
Volume (mL) = (Dose (mg/kg) × Body Weight (kg)) / Concentration (mg/mL)
-
-
Preparation:
-
Ensure the this compound oral suspension is at room temperature.
-
Vigorously shake the stock bottle for at least 30 seconds to ensure homogeneity.
-
If the calculated volume is too small for accurate administration, the suspension can be diluted with sterile water. Prepare fresh dilutions daily. For example, to achieve a 10 mg/mL solution from a 40 mg/mL stock, dilute 1 part suspension with 3 parts sterile water. Vortex the diluted solution thoroughly.
-
-
Administration:
-
Feeding Conditions:
-
This compound absorption is significantly increased with food.[7]
-
Fed State: Administer the dose immediately after the animal has consumed a small, preferably high-fat, meal.[10]
-
Fasted State: Withhold food for at least 12 hours prior to dosing.[8][15] Reintroduce food approximately 4 hours post-administration.[10]
-
-
Record Keeping: Document the animal ID, body weight, dose administered, volume, time of administration, and feeding status.
Protocol 2: Preparation and Administration of this compound Intravenous (IV) Solution
This protocol is for studies requiring direct intravenous administration.
Materials:
-
Sterile 0.9% NaCl (saline) for injection
-
Sterile syringes and needles
-
Infusion pump (recommended for controlled administration)
-
Catheterized animals (e.g., with a cephalic or jugular vein catheter)
Procedure:
-
Dose Calculation: Calculate the total dose of this compound required for the animal based on its body weight.
-
Dilution: The commercial IV solution must be diluted before administration. A typical dilution ratio is 1 part this compound solution to 9 parts saline, but this can be adjusted to achieve a suitable final volume for infusion.[10]
-
Example: For a 3 mg/kg dose in a 4 kg cat (12 mg total dose), withdraw 0.67 mL of 18 mg/mL this compound solution and dilute it in a final volume of sterile saline appropriate for infusion (e.g., 5-10 mL).
-
-
Administration:
-
Record Keeping: Document the animal ID, body weight, dose, final concentration, infusion volume, infusion rate, and time of administration.
Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis
Materials:
-
Blood collection tubes (e.g., containing K2-EDTA or heparin)
-
Syringes and needles appropriate for the animal species and sampling site (e.g., tail vein, saphenous vein, jugular catheter)
-
Microcentrifuge
-
Pipettes and storage tubes (cryovials)
-
Ice bath
Procedure:
-
Establish Time Points: Define a series of blood collection time points based on the expected pharmacokinetic profile of this compound. Typical time points might include: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[8][9]
-
Blood Collection:
-
At each time point, collect the required volume of whole blood (e.g., 100-200 µL for mice, 0.5-1 mL for rats/cats) into an anticoagulant-containing tube.
-
Place the collected sample immediately on ice to minimize enzymatic degradation.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C).
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma into clearly labeled cryovials.
-
Store the plasma samples frozen at -70°C or lower until analysis.
-
-
Record Keeping: Meticulously label each sample with the animal ID, study ID, time point, and date.
Protocol 4: Quantification of this compound in Plasma (General Outline)
The standard method for quantifying this compound in plasma is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[8][12][15]
Key Steps:
-
Sample Preparation: Thaw plasma samples. Perform a protein precipitation step by adding a solvent like acetonitrile, often containing an internal standard (e.g., itraconazole), to a known volume of plasma.[12][13] Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant from the previous step into the HPLC system. Use a suitable column (e.g., C18) and a mobile phase (a mixture of organic solvent and an aqueous buffer) to separate this compound from other plasma components.
-
Detection: Detect and quantify the eluted this compound using a UV or MS detector.
-
Calibration Curve: Prepare a standard curve by spiking known concentrations of pure this compound into blank animal plasma and processing these samples alongside the study samples.
-
Data Analysis: Determine the concentration of this compound in the unknown samples by interpolating their peak areas against the calibration curve. The results are typically reported in ng/mL or µg/mL.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Absorption of this compound Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Pharmacodynamics of a New Triazole, this compound, in a Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Safety, and Tolerability of Oral this compound Administered in Single and Multiple Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. This compound Pharmacokinetics in Healthy Cats after Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. japer.in [japer.in]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A novel this compound oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Posaconazole in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of posaconazole in plasma samples, a critical aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocols described herein are based on established high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.
This compound is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2][3] Due to its variable absorption and potential for drug-drug interactions, monitoring plasma concentrations is often recommended to ensure therapeutic efficacy and avoid potential toxicities.[4][5][6] Target trough concentrations are generally considered to be greater than 700 ng/mL (0.7 µg/L) for prophylaxis and between 1000 ng/mL to 3750 ng/mL (1.0 to 3.75 mg/L) for the treatment of invasive infections.[4][7][8]
Analytical Methods Overview
The two most common analytical techniques for this compound quantification in plasma are HPLC-UV and LC-MS/MS.[1][9] While HPLC-UV is a robust and widely available method, LC-MS/MS offers superior sensitivity and selectivity.[10][11][12]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by mass-to-charge ratio. |
| Linearity Range | 0.25–32 µg/mL[2][13] | 2–1000 ng/mL[11][12], 5–5000 ng/mL[10] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[9] | 2 ng/mL[11][12] |
| Sample Preparation | Protein Precipitation[2][3][13], Liquid-Liquid Extraction | Protein Precipitation[1][5][11][12], Solid-Phase Extraction[10] |
| Run Time | ~8-10 minutes[9][14] | < 5 minutes |
| Advantages | Cost-effective, widely available. | High sensitivity, high selectivity, shorter run time. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for interference. | Higher equipment cost, requires specialized expertise. |
Experimental Protocols
Protocol 1: this compound Quantification by HPLC-UV
This protocol outlines a method for the determination of this compound in plasma using protein precipitation for sample preparation followed by HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., another azole antifungal like ketoconazole)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Human plasma (drug-free for calibration standards and quality controls)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[3]
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard in methanol.
-
Serially dilute the this compound stock solution with drug-free human plasma to prepare calibration standards covering the desired linear range (e.g., 0.25–32 µg/mL).[2][13]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
4. HPLC-UV Conditions
-
Mobile Phase: Acetonitrile and water with 0.5% acetic acid (e.g., 44:56 v/v).[2][13]
-
Column: C18 (250 x 4.6 mm, 5 µm).[3]
-
Injection Volume: 20 µL.
5. Data Analysis
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Method Validation Parameters for HPLC-UV
| Parameter | Typical Acceptance Criteria | Example Values |
| Linearity (r²) | ≥ 0.995 | 0.9999[2][13] |
| Intra-day Precision (%RSD) | < 15% | < 2%[2][13] |
| Inter-day Precision (%RSD) | < 15% | < 2%[2][13] |
| Accuracy (%Recovery) | 85-115% | 97.7% - 101.12%[2][13] |
| Recovery | Consistent and reproducible | > 85%[3] |
Protocol 2: this compound Quantification by LC-MS/MS
This protocol describes a highly sensitive and selective method for this compound quantification in plasma using protein precipitation and LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (B26984) (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and formic acid
-
Human plasma
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent)[10]
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of this compound and this compound-d4 in methanol.
-
Prepare working solutions for calibration standards and the internal standard by diluting the stock solutions.
-
Prepare calibration standards by spiking drug-free human plasma with the this compound working solution to achieve concentrations over the desired range (e.g., 2–1000 ng/mL).[11][12]
-
Prepare QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add the internal standard (this compound-d4).[10]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant for injection into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A common starting composition is 55:45 (v/v) acetonitrile:water with 0.1% formic acid.[11][12]
-
Column: A suitable C18 column (e.g., Fused-core Halo C18).[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
MRM Transitions:
-
This compound: Monitor appropriate precursor and product ions (e.g., specific m/z transitions).
-
This compound-d4: Monitor appropriate precursor and product ions (e.g., specific m/z transitions).[11]
-
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve and determine the concentrations of unknown samples as described for the HPLC-UV method.
Method Validation Parameters for LC-MS/MS
| Parameter | Typical Acceptance Criteria | Example Values |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | 2.3 - 8.7%[10] |
| Inter-day Precision (%CV) | < 15% | 7% ± 3%[1] |
| Accuracy (%Bias) | ± 15% | -4.6 to 2.8%[10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 2 ng/mL[11][12] |
Visualized Workflows
References
- 1. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of this compound Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-BASED BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF this compound IN SPIKED RAT PLASMA [ouci.dntb.gov.ua]
- 3. ijcrt.org [ijcrt.org]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. cincinnatichildrens.org [cincinnatichildrens.org]
- 6. This compound therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on this compound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. nhsgrampian.org [nhsgrampian.org]
- 9. Development of an HPLC–UV method for quantification of this compound in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput LC-MS/MS method for the quantitation of this compound in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Liquid chromatography-mass spectrometry method for the quantification of this compound in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Posaconazole
AN-HPLC-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Posaconazole in bulk drug substance and pharmaceutical dosage forms. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for quality control and research applications. The protocol is based on established and published methodologies, ensuring accuracy, precision, and specificity in line with ICH guidelines.
Introduction
This compound is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound formulations. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and drug development professionals.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. A Shimadzu LC-2010CHT or Waters Alliance HPLC 2965 system or equivalent can be used.[3][4]
-
Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm, such as a Phenomenex Hyperclone C18 or a Zorbax SB-C18.[2][4] A Symmetry C18 column (150 x 4.6 mm, 5 µm) has also been shown to provide good peak shape.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Potassium dihydrogen phosphate (B84403) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01N Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 57.4:42.6 (v/v) |
| Flow Rate | 1.11 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1][5]
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[3] Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[3]
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 10 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 25 minutes to ensure complete extraction of the drug.[3]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
Method Validation Summary
The described HPLC method has been validated according to International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity Range | 2 - 20 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 99.01% - 99.05%[4] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.24 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.74 µg/mL[4] |
| Specificity | No interference from excipients or degradation products was observed at the retention time of this compound. |
| Robustness | The method was found to be robust with small, deliberate variations in chromatographic conditions.[4] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. This compound has been subjected to various stress conditions to assess the method's ability to separate the drug from its degradation products.
| Stress Condition | Observation |
| Acid Hydrolysis (2N HCl, 70°C, 1 hour) | Significant degradation observed.[3] |
| Base Hydrolysis (2N NaOH, 70°C, 1 hour) | Significant degradation observed.[3] |
| Oxidative Degradation (20% H₂O₂, RT, 24 hours) | No significant degradation observed.[3] |
| Thermal Degradation (70°C, 24 hours) | No significant degradation observed.[3] |
| Photolytic Degradation (Direct Sunlight, 24 hours) | No significant degradation observed.[3] |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway of this compound's Antifungal Activity
Caption: Simplified signaling pathway of this compound's antifungal action.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound in both bulk and formulated products. The method is stability-indicating and suitable for routine quality control analysis, ensuring the integrity and quality of this compound products. The provided protocols and validation data offer a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Notes and Protocols for Posaconazole In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to posaconazole, a broad-spectrum triazole antifungal agent. The following information is based on established standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as alternative commercial methods like the Etest. Adherence to these protocols is crucial for generating accurate and reproducible minimum inhibitory concentration (MIC) data, which is essential for surveillance, research, and drug development.
Overview of Standardized Testing Methods
In vitro susceptibility testing of this compound is predominantly performed using broth microdilution (BMD), agar (B569324) dilution, and gradient diffusion methods. The CLSI and EUCAST provide detailed guidelines for BMD, which are considered the reference methods.
-
Clinical and Laboratory Standards Institute (CLSI): The CLSI documents M27-A3 and its successors provide guidance for testing yeasts, while the M38-A2 document outlines the methodology for filamentous fungi.[1][2]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): The EUCAST has also developed standardized protocols for antifungal susceptibility testing, which may differ from CLSI in terms of media, incubation time, and endpoint determination.[3][4]
Agar-based methods, such as the Etest, offer a simpler alternative for many laboratories and have shown good correlation with the reference BMD methods for this compound.[2][5][6]
Data Presentation: this compound MIC Ranges and Quality Control
The following tables summarize key quantitative data for this compound susceptibility testing, including typical MIC ranges for common fungal pathogens and established quality control (QC) ranges for reference strains.
Table 1: this compound Modal MICs and Epidemiological Cutoff Values (ECVs) for Candida spp. (CLSI Method)
| Candida Species | Modal MIC (µg/mL) | ECV (µg/mL) | % of Isolates ≤ ECV |
| C. albicans | 0.016 | 0.06 | 98.5% |
| C. glabrata | 0.5 | 2 | 96.2% |
| C. parapsilosis | 0.06 | 0.25 | 99.3% |
| C. tropicalis | 0.03 | 0.12 | 97.6% |
| C. krusei | 0.25 | 0.5 | 99.8% |
| C. lusitaniae | 0.03 | 0.12 | 95.6% |
| C. guilliermondii | 0.12 | 0.5 | 98.9% |
| C. kefyr | 0.06 | 0.25 | 100.0% |
Data sourced from a study using the CLSI M27-A3 broth microdilution method with a 24-hour incubation.[1]
Table 2: this compound MIC Ranges for Aspergillus spp. (CLSI Method)
| Aspergillus Species | MIC50 (µg/mL) | MIC90 (µg/mL) | ECV (µg/mL) |
| A. fumigatus | 0.25 | 0.5 | 0.25 |
| A. flavus | 0.5 | 1 | 0.5 |
| A. niger | 0.5 | 1 | 1 |
| A. terreus | 0.12 | 0.25 | 0.5 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively. ECVs are based on CLSI data.[7][8]
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | Method | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | CLSI BMD | 0.06 - 0.25 |
| Candida krusei ATCC 6258 | CLSI BMD | 0.12 - 1 |
| Paecilomyces variotii ATCC MYA-3630 | CLSI BMD (Molds) | 0.03 - 0.25 |
These QC ranges are essential for ensuring the accuracy and reproducibility of test results.[6][9][10]
Experimental Protocols
The following are detailed protocols for performing this compound in vitro susceptibility testing.
Broth Microdilution (BMD) Method for Yeasts (Based on CLSI M27)
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
a) Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Sterile, disposable labware (pipettes, reservoirs, etc.)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
b) Preparation of Antifungal Stock Solution and Plates:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Serially dilute the this compound stock solution in RPMI 1640 medium to create a 2X working solution for each desired final concentration (e.g., ranging from 16 to 0.03 µg/mL).
-
Dispense 100 µL of each 2X this compound dilution into the appropriate wells of a 96-well microtiter plate.
-
Include a growth control well (100 µL of drug-free RPMI) and a sterility control well (200 µL of uninoculated RPMI).
c) Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or use a spectrophotometer to achieve a transmittance of 75-77% at 530 nm). This corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this stock suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density of 0.5-2.5 x 103 CFU/mL.
d) Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 200 µL, and the this compound concentrations will be halved to their final values.
e) Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.
-
This can be determined visually or with a spectrophotometer.
Etest Method for Yeasts and Molds
The Etest is a gradient diffusion method that provides a direct MIC reading.
a) Materials:
-
This compound Etest strips
-
RPMI agar with 2% glucose (RPG) or Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[5][6]
-
Sterile swabs
-
Petri dishes (150 mm for multiple strips or 90 mm for a single strip)
-
Materials for inoculum preparation as described in the BMD protocol.
b) Inoculum Preparation:
-
Prepare the fungal inoculum as described for the BMD method (adjusted to a 0.5 McFarland standard).
c) Inoculation and Application of Etest Strip:
-
Dip a sterile swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 10-15 minutes.
-
Aseptically apply the this compound Etest strip to the agar surface.
d) Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
e) MIC Reading:
-
Read the MIC at the point where the elliptical zone of inhibition intersects the Etest strip.
-
For azoles like this compound, trailing endpoints can occur. It is important to read the MIC at the point of significant growth inhibition, ignoring faint hazes or microcolonies within the inhibition zone.[6]
Visualizations of Experimental Workflows
The following diagrams illustrate the key steps in the described susceptibility testing protocols.
References
- 1. Wild-Type MIC Distributions and Epidemiological Cutoff Values for this compound and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Etest and Disk Diffusion Methods Compared with Broth Microdilution Antifungal Susceptibility Testing of Clinical Isolates of Candida spp. against this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Etest Method for Determining this compound MICs for 314 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, this compound, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Posaconazole Preparation for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent that inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3][4] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[1][4] Due to its potent antifungal activity, this compound is a valuable tool for in vitro studies of fungal pathogens. However, its poor aqueous solubility presents a challenge for its use in cell culture experiments.[5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture, ensuring reliable and reproducible results.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided in the table below. Its high lipophilicity and low aqueous solubility necessitate the use of an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), for the preparation of stock solutions.[5][6]
| Property | Value | Reference(s) |
| Molecular Weight | 700.78 g/mol | [6] |
| Aqueous Solubility | <1 µg/mL | [5] |
| Solubility in DMSO | >10 mM | [6] |
| LogP | 4.6 | [5] |
| pKa | 3.6, 4.6 | [7] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and function, and ultimately resulting in the inhibition of fungal growth and replication.[8]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 7.008 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of sterile DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes may aid in dissolution.[6]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to several months.[6]
Preparation of Working Solutions and Cell Treatment
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to mammalian cells.
-
Precipitation: Due to its low aqueous solubility, this compound can precipitate when the DMSO stock solution is added to the aqueous cell culture medium. To minimize this, follow the procedure below.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in sterile DMSO to create intermediate concentrations. This can help in achieving very low final concentrations in the culture medium.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Adding to Medium: Add the desired volume of the this compound DMSO solution dropwise to the pre-warmed medium while gently swirling the medium. This rapid dispersion helps to prevent localized high concentrations and subsequent precipitation.
-
Final DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate volume of medium. This is crucial to distinguish the effects of the drug from the effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the final desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Figure 2. Experimental workflow for this compound preparation.
Quantitative Data
In Vitro Antifungal Activity
This compound demonstrates potent activity against a broad range of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various clinically relevant fungi.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | ≤0.12 | 0.25 | [2] |
| Aspergillus flavus | 0.5 | 0.5 | [2] |
| Aspergillus niger | 0.5 | 0.5 | [2] |
| Aspergillus terreus | 0.25 | 0.25 | [2] |
| Candida albicans | 0.063 | 0.25 | [7] |
| Candida glabrata | 0.5 | 1 | [3] |
| Candida krusei | 0.25 | 0.5 | [3] |
| Cryptococcus neoformans | 0.063 | 0.25 | [7] |
| Zygomycetes | 0.125 | 8 | [3] |
Effects on Mammalian Cells
While this compound targets a fungal-specific enzyme, it can have off-target effects on mammalian cells, particularly at higher concentrations. It is a known inhibitor of the Hedgehog signaling pathway.
| Cell Line | Assay | IC₅₀ | Reference(s) |
| NIH-3T3 | Hedgehog Pathway Inhibition (Gli-luciferase reporter) | 880 nM | [9] |
| Ptch-/- MEFs | Hedgehog Pathway Inhibition (Gli-luciferase reporter) | 986 nM | [9] |
| A549 | Cell Viability (Resazurin assay, 24h) | 37 µg/mL | [10] |
| BEAS-2B | Cell Viability (Resazurin assay, 24h) | 26 µg/mL | [10] |
Stability
This compound stock solutions in DMSO are stable for several months when stored at -20°C.[6] In aqueous solutions, its stability is pH-dependent. The parenteral solution is formulated at a low pH (2.6) to maintain stability.[11] Repeated freeze-thaw cycles of the stock solution should be avoided.
Troubleshooting
-
Precipitation in Media: If precipitation occurs, try pre-warming the media to 37°C and adding the DMSO stock solution more slowly while vortexing or swirling. Consider preparing a more dilute intermediate stock in DMSO to lower the final DMSO concentration required.
-
Cell Toxicity: If cytotoxicity is observed in the vehicle control, reduce the final DMSO concentration. For sensitive cell lines, the final DMSO concentration should be kept at or below 0.1%.
Safety Precautions
This compound should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Concentration of Antifungal Agents within Host Cell Membranes: a New Paradigm Governing the Efficacy of Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2021245703A2 - Stable liquid compositions of this compound - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. This compound | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a second-generation triazole antifungal drug, inhibits the Hedgehog signaling pathway and progression of basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound: A new agent for the prevention and management of severe, refractory or invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Posaconazole Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. As with many therapeutic agents, understanding its potential for drug-drug interactions is crucial for safe and effective use. In vitro experimental models provide a foundational approach to elucidating the mechanisms by which this compound may interact with other xenobiotics. These studies are essential in early drug development to predict clinical outcomes and inform clinical study design.
This document provides detailed application notes and protocols for designing and conducting in vitro studies to investigate the drug interaction potential of this compound. The primary mechanisms of interaction for this compound that will be addressed are its inhibitory effects on Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), as well as its own metabolism via UDP-glucuronosyltransferase 1A4 (UGT1A4). Additionally, protocols for assessing synergistic or antagonistic antifungal activity and evaluating cytotoxicity are included.
Data Presentation
The following tables summarize key quantitative data for in vitro studies of this compound. These values can serve as a reference for experimental design and data interpretation.
Table 1: this compound Inhibitory Potency
| Target | In Vitro System | Substrate | IC50 / Ki | Reference |
| CYP3A4 | Human Liver Microsomes | Sirolimus | IC50: 0.68 µg/mL (~0.97 µM) | [1] |
| CYP3A4 | PBPK Model informed by clinical data | Midazolam | Ki: 0.00522 µM | [2] |
| P-glycoprotein (P-gp) | HEK293 cell membrane vesicles | N-methyl-quinidine (NMQ) | IC50: 3 µM | [3] |
Table 2: this compound Metabolism Kinetics
| Enzyme | In Vitro System | Kinetic Parameter | Value | Reference |
| UGT1A4 | Human Liver Microsomes, recombinant UGT1A4 | Primary metabolizing enzyme | - | [4] |
| UGT1A4 | Human Liver Microsomes, recombinant UGTs | K_m_ | Higher for triazoles (158-3037 µM) compared to imidazoles | [5] |
| UGT1A4 | Human Liver Microsomes, recombinant UGT1A4 | V_max_ | Not explicitly stated |
Table 3: In Vitro Synergy of this compound with Immunosuppressants
| Combination | Fungal Species | In Vitro Method | Interaction | Reference |
| This compound + Tacrolimus (B1663567) | Rhizopus oryzae | Checkerboard assay | Synergy (FICI: 0.187–0.281) | [6] |
| This compound + Tacrolimus | Aspergillus fumigatus (azole-resistant) | Planktonic culture | 4-fold increase in efficacy | [7][8][9] |
| This compound + Cyclosporine | Not applicable (PK interaction) | Clinical study | Increased cyclosporine exposure | [10][11][12][13][14] |
FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Experimental Protocols
CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential (IC50) of this compound on CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP3A4 substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS for analysis
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the CYP3A4 substrate and positive control.
-
Prepare the NADPH regenerating system in buffer.
-
Dilute HLMs in buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).
-
-
Assay Setup:
-
In a 96-well plate, add the HLM suspension.
-
Add a series of concentrations of this compound (typically ranging from 0.01 µM to 100 µM) or the positive control. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the CYP3A4 substrate to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the substrate's metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
P-glycoprotein (P-gp) Transport Assay using Caco-2 Cells
Objective: To determine if this compound is an inhibitor of P-gp-mediated transport.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., EMEM with 20% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
P-gp substrate (e.g., Digoxin or Rhodamine 123)
-
This compound
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or fluorescence plate reader for analysis
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to ATCC guidelines.
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Transport Assay (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the P-gp substrate with or without different concentrations of this compound (or positive control) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the P-gp substrate with or without different concentrations of this compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the collected sample with fresh, pre-warmed HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of the P-gp substrate in the collected samples using LC-MS/MS or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app_) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = P_app_ (B-A) / P_app_ (A-B). An ER > 2 suggests active efflux.
-
Determine the IC50 of this compound for the inhibition of P-gp-mediated efflux by plotting the percent inhibition of B-A transport against this compound concentration.
-
Cell Viability and Synergy Testing (Checkerboard Assay)
Objective: To assess the cytotoxic effect of this compound alone and in combination with another antifungal agent and to determine the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Fungal isolates of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
This compound
-
Second antifungal agent
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization agent (e.g., DMSO or SDS-HCl)
-
Spectrophotometer (plate reader)
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate and prepare a standardized inoculum suspension in RPMI-1640 medium.
-
-
Checkerboard Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone (for MIC determination) and a drug-free growth control.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MTT Assay for Viability:
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization agent to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (additive)
-
FICI > 4.0: Antagonism
-
-
Recommended Cell Lines
-
Caco-2 (ATCC® HTB-37™): A human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiates to form a polarized monolayer with enterocytic characteristics, including the expression of P-gp.[15][16][17] It is the gold standard for in vitro prediction of intestinal drug absorption and P-gp-mediated efflux.
-
HepG2 (ATCC® HB-8065™): A human liver carcinoma cell line that retains many metabolic functions of hepatocytes.[18][19][20] It is widely used for in vitro toxicology and drug metabolism studies, including the assessment of drug-induced liver injury and cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Physiologically-Based Pharmacokinetic Model of Ruxolitinib and this compound to Predict CYP3A4-Mediated Drug–Drug Interaction Frequently Observed in Graft versus Host Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Variability in this compound Exposure Using an Integrated Population Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tacrolimus Enhances the Potency of this compound Against Rhizopus oryzae In Vitro and in an Experimental Model of Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinations of this compound and tacrolimus are effective against infections with azole-resistant Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Combinations of this compound and tacrolimus are effective against infections with azole-resistant Aspergillus fumigatus [frontiersin.org]
- 9. Combinations of this compound and tacrolimus are effective against infections with azole-resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of oral this compound on the pharmacokinetics of cyclosporine and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on the concentration of intravenous and oral cyclosporine in patients undergoing hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on cyclosporine blood levels and dose adjustment in allogeneic blood and marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellosaurus cell line Caco-2 (CVCL_0025) [cellosaurus.org]
- 16. accegen.com [accegen.com]
- 17. Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Posaconazole Administration in Neutropenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of posaconazole in neutropenic mouse models of invasive fungal infections. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
Invasive fungal infections (IFIs) are a significant cause of morbidity and mortality in immunocompromised individuals, particularly those with prolonged neutropenia.[1][2][3] Neutropenic mouse models are crucial for the preclinical evaluation of antifungal agents like this compound, a broad-spectrum triazole.[4][5] These models allow for the investigation of pharmacokinetics (PK), pharmacodynamics (PD), and efficacy against clinically relevant fungal pathogens such as Aspergillus and Mucorales species.[6][7][8] this compound has demonstrated dose-dependent activity in these models, with the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) being a key predictor of efficacy.[6][9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound administration in neutropenic mouse models.
Table 1: this compound Pharmacokinetics in Neutropenic Mouse Models
| Dosage (mg/kg/day) | Administration Route | Fungal Species | Mouse Strain | AUC (mg·h/L) | Cmax (mg/L) | Citation |
| 5 | Oral Gavage | Rhizopus oryzae | Swiss Webster | 1.10 | - | [6][8] |
| 10 | Oral Gavage | Aspergillus fumigatus | - | - | - | [7] |
| 15 | Oral Gavage | Rhizopus oryzae | Swiss Webster | - | - | [8] |
| 20 | Oral Gavage | Aspergillus fumigatus | - | - | - | [7][11] |
| 40 | Oral Gavage | Aspergillus fumigatus | - | - | - | [7] |
| 50 | Oral Gavage | Rhizopus oryzae | Swiss Webster | 392 | - | [6][8] |
| 80 | Oral Gavage | Rhizopus oryzae | Swiss Webster | - | - | [7] |
| 1-32 | Oral Gavage | Aspergillus fumigatus | BALB/c | - | - | [12] |
| 1, 4, 16, 64 | Oral Gavage | Aspergillus fumigatus | BALB/c | - | - | [1] |
Cmax: Maximum serum concentration. AUC: Area under the concentration-time curve. Data represents a range of values reported in the literature.
Table 2: this compound Efficacy (AUC/MIC) in Neutropenic Mouse Models
| Fungal Species | Efficacy Endpoint | 50% Effective AUC/MIC (EC50) | 90% Effective AUC/MIC (EC90) | Citation |
| Aspergillus fumigatus | 14-day Survival (Prophylaxis) | 37.38 - 93.58 | - | [9] |
| Aspergillus fumigatus | Reduction in Galactomannan | 167 | - | [11] |
| Aspergillus fumigatus | Fungal Burden Reduction | - | 76 | [6][10] |
| Rhizopus oryzae | Fungal Burden Reduction | - | 87 | [6][10] |
AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio.
Experimental Protocols
Induction of Neutropenia
This protocol describes a common method for inducing neutropenia in mice using cyclophosphamide (B585).
Materials:
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Mice (e.g., BALB/c or Swiss Webster)
Procedure:
-
Prepare a sterile solution of cyclophosphamide in 0.9% saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administer cyclophosphamide via i.p. injection. A common regimen is 150 mg/kg on days -4 and +4 relative to infection, and 100 mg/kg on day -1.[12] Another regimen involves 200 mg/kg on days -2 and +3.[11]
-
Monitor the mice for signs of neutropenia, which is typically established within 2-4 days of the initial injection. Profound and persistent neutropenia can be maintained for several days with this method.[11]
Fungal Inoculum Preparation and Infection
This protocol outlines the preparation of a fungal spore suspension and subsequent intranasal inoculation to establish a pulmonary infection.
Materials:
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
Potato Dextrose Agar (PDA) plates
-
Sterile 0.9% saline with 0.05% Tween 80
-
Hemocytometer
-
Micropipette
Procedure:
-
Culture the fungal isolate on PDA plates for 5-7 days at 37°C.
-
Harvest the conidia (spores) by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia by centrifugation and resuspend in sterile saline.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., a lethal dose of 90% [LD90]).[12]
-
Anesthetize the neutropenic mice.
-
Administer the fungal inoculum intranasally (e.g., 20-50 µL) to each mouse.[12]
This compound Formulation and Administration
This protocol details the preparation and oral administration of a this compound suspension.
Materials:
-
This compound oral suspension (e.g., 40 mg/mL)
-
Vehicle (e.g., 20% (2-Hydroxypropyl)-β-cyclodextrin or sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Dilute the this compound oral suspension to the desired concentration with the appropriate vehicle.[11]
-
Administer the this compound formulation to the mice via oral gavage. The volume is typically 200 µL.[8]
-
For doses greater than 40 mg/kg, the administration may be divided into two separate doses to reduce the volume.[8]
-
Treatment is typically initiated 12-24 hours post-infection and continued once daily for a specified duration (e.g., 5 to 14 days).[1][8]
Visualizations
Experimental Workflow for this compound Efficacy Testing
References
- 1. Efficacy of this compound against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The management of febrile neutropenia in the this compound era: a new challenge? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics, Safety, and Tolerability of Oral this compound Administered in Single and Multiple Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Pharmacodynamics of this compound in Neutropenic Murine Models of Invasive Pulmonary Aspergillosis and Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Prophylaxis in Experimental Azole-Resistant Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics and Pharmacodynamics of this compound for Invasive Pulmonary Aspergillosis: Clinical Implications for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring Posaconazole Concentration in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Understanding its distribution and concentration in various tissues is crucial for optimizing therapeutic efficacy and for pharmacokinetic/pharmacodynamic (PK/PD) studies. This document provides detailed application notes and protocols for three common methods used to measure this compound concentrations in tissue samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays.
Methods Overview
The choice of assay for measuring this compound in tissue depends on the required sensitivity, specificity, available equipment, and throughput needs.
-
LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate quantification of low drug concentrations in complex biological matrices.
-
HPLC-UV is a more widely available and cost-effective technique. While generally less sensitive than LC-MS/MS, it can be suitable for studies where higher tissue concentrations are expected.
-
Microbiological assays are functional assays that measure the growth inhibition of a susceptible fungal strain. They are less specific than chromatographic methods but can provide a measure of the biologically active drug.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
This method offers the highest sensitivity and specificity for the quantification of this compound in various tissue types.
Application Note
The LC-MS/MS assay is ideal for preclinical and clinical research requiring precise measurement of this compound distribution in tissues such as the lung, liver, kidney, brain, and heart.[1] Its high sensitivity allows for the determination of drug levels even with small tissue biopsies. The protocol involves tissue homogenization, protein precipitation to extract the drug, followed by chromatographic separation and detection by mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Tissue Type(s) | Reference |
| Linearity Range | 0.5 - 10 µg/mL | Liver, Heart, Brain, Kidney, Lung (in homogenate) | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | Liver, Heart, Brain, Kidney, Lung (in homogenate) | [2][3] |
| Inter-day Coefficient of Variation (%CV) | < 15% | Liver, Heart, Brain, Kidney, Lung | [2] |
| Intra-day Coefficient of Variation (%CV) | < 15% | Liver, Heart, Brain, Kidney, Lung | [2] |
| Extraction Recovery | Method dependent | Various | [3] |
Experimental Protocol
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.9% Sodium Chloride (NaCl) solution
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge
-
HPLC vials
2. Sample Preparation:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a defined volume of cold 0.9% NaCl solution to achieve a specific weight-to-volume ratio (e.g., 1:6 w/v).[3]
-
Homogenize the tissue sample on ice until a uniform suspension is obtained. Sonication can also be used.[1][3]
-
Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.
-
Add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent, such as acetonitrile (typically 2-4 volumes).[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing standards of known concentrations prepared in a matching tissue matrix.
Workflow Diagram
References
Application Notes and Protocols: Studying Posaconazole Synergy with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for investigating the synergistic interactions of posaconazole with other antifungal agents. Understanding these interactions is crucial for developing more effective combination therapies to combat fungal infections, particularly those caused by resistant strains.
Introduction to Antifungal Synergy
Combination therapy is a promising strategy to enhance the efficacy of existing antifungal drugs, overcome resistance, and reduce dose-related toxicity. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This compound, a broad-spectrum triazole antifungal that inhibits ergosterol (B1671047) biosynthesis, has shown synergistic potential when combined with other classes of antifungals, such as echinocandins (e.g., caspofungin) and calcineurin inhibitors (e.g., FK506).[1][2][3] This document outlines the key in vitro and in vivo techniques to assess these synergistic interactions.
Key In Vitro Synergy Testing Methods
Two primary methods are widely used to evaluate antifungal synergy in vitro: the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay
The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[4][5][6]
Principle: This technique involves testing serial dilutions of two drugs, both alone and in all possible combinations, in a microtiter plate format. The resulting pattern of fungal growth inhibition resembles a checkerboard.
-
Preparation of Antifungal Agents:
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution along the x-axis (columns) and 50 µL of the second antifungal dilution along the y-axis (rows).
-
The outermost wells should contain drug-free medium to serve as growth controls. Wells with each drug alone should also be included.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum (e.g., 0.5 to 2.5 x 10³ cells/mL for Candida species) according to CLSI guidelines (M27-A3).[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24 to 48 hours.[4]
-
-
Reading the Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that causes a significant reduction in turbidity (e.g., 50% or 100%) compared to the growth control.[4]
-
-
Calculating the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated for each combination that shows inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [4]
-
The overall FICI for a given interaction is the lowest FICI value obtained.
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additivity): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[4]
Summarize the FICI values in a table for clear comparison across different fungal strains and drug combinations.
| Fungal Species | Strain | Combination | This compound MIC Alone (µg/mL) | Second Drug MIC Alone (µg/mL) | FICI | Interaction |
| Candida albicans | SC5314 | This compound + Caspofungin | 0.06 | 0.125 | 0.28 | Synergy |
| Candida albicans | 12-99 (Fluconazole-R) | This compound + Caspofungin | 0.25 | 0.125 | 0.375 | Synergy |
| Candida glabrata | Clinical Isolate | This compound + Caspofungin | 0.5 | 0.5 | ≤0.5 | Synergy in 18% of isolates |
| Aspergillus fumigatus | Wild-type | This compound + Caspofungin | - | - | 0.28 - 0.75 | Synergy |
Note: The values presented are examples derived from published studies.[1][4][8]
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate and extent of fungal killing by antifungal agents, alone and in combination.[9][10]
Principle: This method involves exposing a standardized fungal inoculum to fixed concentrations of antifungal drugs over time and periodically measuring the number of viable cells (Colony Forming Units, CFU).
-
Preparation:
-
Prepare flasks containing RPMI 1640 medium with the desired concentrations of this compound, the second antifungal, and the combination of both. Include a drug-free growth control.
-
Typical concentrations to test are based on the MIC values (e.g., 1x, 2x, or sub-inhibitory concentrations).
-
-
Inoculation:
-
Add a standardized fungal inoculum (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) to each flask.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates until colonies are visible, and then count the number of CFUs.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each drug concentration and the control.
-
Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Antagonism is defined as a ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
| Time (hours) | Control (log₁₀ CFU/mL) | This compound (log₁₀ CFU/mL) | Second Drug (log₁₀ CFU/mL) | Combination (log₁₀ CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.5 | 4.8 | 4.9 | 4.2 |
| 8 | 6.2 | 4.5 | 4.6 | 3.5 |
| 24 | 7.8 | 4.2 | 4.3 | 2.1 |
| 48 | 8.1 | 4.1 | 4.0 | <2.0 (fungicidal) |
Note: This table presents hypothetical data to illustrate the expected trend in a synergistic interaction. This compound has been shown to be fungicidal against some Candida species in time-kill assays.[9][10]
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the underlying biological pathways can aid in understanding and executing these complex studies.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro this compound synergy testing.
Signaling Pathway: this compound and Calcineurin Inhibitor Synergy
The synergy between azoles like this compound and calcineurin inhibitors (e.g., FK506, tacrolimus) is often linked to the disruption of stress response pathways in fungi. This compound induces cell membrane stress by depleting ergosterol. This stress activates the calcineurin signaling pathway, which is a compensatory survival mechanism. Co-administration of a calcineurin inhibitor blocks this survival pathway, leading to enhanced fungal cell death.[1][2]
Caption: this compound and FK506 synergistic pathway.
In Vivo Synergy Models
Translating in vitro findings to an in vivo setting is a critical step in drug development. Murine models of disseminated fungal infections are commonly used for this purpose.[1][7]
-
Animal Model:
-
Use immunocompromised mice (e.g., neutropenic CD1 mice) to establish a robust infection.[7]
-
-
Infection:
-
Infect mice intravenously with a standardized inoculum of the fungal strain (e.g., 10⁶ cells of C. albicans).[2]
-
-
Treatment Groups:
-
Establish multiple treatment groups:
-
Vehicle control (placebo)
-
This compound monotherapy
-
Second antifungal monotherapy
-
Combination therapy (this compound + second antifungal)
-
-
-
Drug Administration:
-
Administer drugs at clinically relevant doses and schedules (e.g., this compound orally, caspofungin intraperitoneally).
-
-
Endpoints and Analysis:
-
Survival Study: Monitor mice daily and record survival. Analyze data using Kaplan-Meier survival curves.
-
Fungal Burden: At a predetermined time point (e.g., 2 days post-treatment), euthanize a subset of mice from each group.[7] Harvest organs (typically kidneys), homogenize the tissue, and plate serial dilutions to determine the CFU per gram of tissue.
-
A significant reduction in fungal burden or a significant increase in survival in the combination group compared to the most effective monotherapy indicates in vivo synergy.[1]
-
| Treatment Group | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | 6.5 ± 0.4 |
| This compound (low dose) | 5.8 ± 0.5 |
| Caspofungin (low dose) | 5.9 ± 0.3 |
| Combination | 4.2 ± 0.6* |
*P < 0.05 compared to monotherapy groups. Data are illustrative. Studies have shown that this compound in combination with caspofungin or FK506 can demonstrate in vivo synergy against C. albicans.[1][2][3]
Conclusion
The systematic study of this compound synergy with other antifungals using standardized in vitro and in vivo methods is essential for advancing antifungal therapy. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to generate reproducible and comparable results, ultimately aiding in the development of novel combination treatments for life-threatening fungal infections.
References
- 1. This compound Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans | PLOS One [journals.plos.org]
- 3. This compound exhibits in vitro and in vivo synergistic antifungal activity with caspofungin or FK506 against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Interaction of this compound and Caspofungin against Clinical Isolates of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro–In Vivo Correlation of this compound–Amphotericin B Combination against Candida albicans: In Vitro Interacting Concentrations Are Associated with In Vivo Free Drug Levels | MDPI [mdpi.com]
- 8. The strength of synergistic interaction between this compound and caspofungin depends on the underlying azole resistance mechanism of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of this compound minimum fungicidal concentration and time kill test against nine Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Posaconazole Efficacy in a Galleria mellonella Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for assessing the efficacy of antifungal agents.[1][2] Its use is supported by a functionally homologous innate immune system to that of mammals, the ability to be maintained at 37°C (human body temperature), and significant ethical, logistical, and economic advantages over traditional mammalian models.[3][4][5] These characteristics make G. mellonella an excellent platform for the preclinical evaluation of antifungal drugs like posaconazole, a broad-spectrum triazole antifungal.[6][7]
This compound functions by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key component in the ergosterol (B1671047) biosynthesis pathway.[7][8][9][10] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death or inhibition of growth.[6][7] This document provides detailed protocols for evaluating the in vivo efficacy of this compound against fungal pathogens, such as Candida albicans, using the G. mellonella infection model. The primary endpoints for assessing efficacy are larval survival rates and the determination of fungal burden.[11][1]
Data Presentation
Table 1: Recommended Inoculum Concentrations for Fungal Pathogens in G. mellonella
| Fungal Species | Inoculum Concentration (CFU/larva) | Reference |
| Candida albicans | 5 x 10⁵ | [12][13] |
| Candida glabrata | 1 x 10⁶ - 2.5 x 10⁶ | [14] |
| Candida tropicalis | Varies by strain | [3] |
| Candida krusei | Varies by strain | [11] |
| Aspergillus fumigatus | Varies by strain | [15][16] |
| Cryptococcus neoformans | Varies by strain | [17] |
Table 2: Example Survival Data Recording Template
| Treatment Group | Dosage (mg/kg) | No. of Larvae | Day 1 Survival (%) | Day 2 Survival (%) | Day 3 Survival (%) | Day 4 Survival (%) | Day 5 Survival (%) |
| PBS Control | N/A | 16 | 100 | 100 | 100 | 94 | 94 |
| Infection Control | N/A | 16 | 81 | 56 | 31 | 19 | 6 |
| This compound | 10 | 16 | 94 | 81 | 69 | 56 | 44 |
| This compound | 20 | 16 | 100 | 94 | 88 | 75 | 69 |
Experimental Protocols
Materials and Reagents
-
Galleria mellonella larvae in their final instar stage (250-350 mg)
-
Fungal pathogen (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (B569324) (SDA) or appropriate fungal growth medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for this compound solubilization (e.g., DMSO, ensuring final concentration is non-toxic)
-
Hamilton syringes (10 µL)
-
Incubator set to 37°C
-
Petri dishes
-
Hemocytometer
-
Centrifuge
-
Homogenizer
Protocol for Evaluating this compound Efficacy
Step 1: Preparation of Fungal Inoculum
-
Culture the fungal pathogen (e.g., C. albicans) on SDA plates for 24-48 hours at 30°C.
-
Harvest the cells by gently scraping the agar surface and suspending them in sterile PBS.
-
Wash the cells twice by centrifugation (3000 x g for 5 minutes) and resuspend in sterile PBS.
-
Determine the cell concentration using a hemocytometer.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁷ cells/mL for a 5 x 10⁵ CFU/10 µL inoculum) in sterile PBS.[12][13]
Step 2: Galleria mellonella Infection
-
Select healthy, uniformly sized larvae that show no signs of melanization.
-
Group the larvae (10-20 per group) in Petri dishes.[18]
-
Inject a 10 µL volume of the fungal inoculum into the hemocoel of each larva via the last left proleg using a Hamilton syringe.[18]
-
Include a control group injected with sterile PBS to monitor for trauma-related death.
Step 3: this compound Administration
-
Prepare stock solutions of this compound in a suitable vehicle. A toxicity assessment should be performed beforehand to ensure the vehicle concentration is not harmful to the larvae.
-
One hour post-infection, administer the desired dose of this compound (in a 10 µL volume) into a different proleg to minimize trauma.
-
Include an infection control group that receives only the vehicle.
Step 4: Incubation and Survival Monitoring
-
Incubate all larvae at 37°C in the dark.
-
Record the number of dead larvae at regular intervals (e.g., every 24 hours) for up to 7 days. Larvae are considered dead when they are non-responsive to touch.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using a log-rank test.[11][19]
Step 5: Fungal Burden Determination (Optional)
-
At predetermined time points, select a subset of larvae from each group.
-
Euthanize the larvae by freezing.
-
Surface-sterilize the larvae with 70% ethanol.
-
Homogenize the whole larvae in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenate and plate them onto SDA plates.
-
Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFU).
-
Calculate the CFU per larva to determine the fungal burden.[11][20]
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy in G. mellonella.
Caption: Mechanism of action of this compound on the fungal cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Galleria mellonella as a model for fungal pathogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galleria mellonella as an Invertebrate Model for Studying Fungal Infections [mdpi.com]
- 4. Galleria mellonella as a model host to study virulence of Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacologic and clinical evaluation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Using Galleria mellonella-Candida albicans infection model to evaluate antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Development of Posaconazole-loaded nanoparticles for targeted delivery
For Targeted Antifungal Drug Delivery
Abstract
Posaconazole (PCZ) is a broad-spectrum triazole antifungal agent, but its clinical efficacy is often hampered by poor aqueous solubility, which limits its bioavailability.[1][2][3] Nanotechnology presents a promising strategy to overcome these limitations by encapsulating this compound into nanoparticle-based delivery systems.[4] These systems can enhance solubility, improve drug stability, offer controlled release, and enable targeted delivery to fungal cells, thereby increasing therapeutic efficacy while potentially reducing systemic toxicity.[4][5][6] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles for researchers, scientists, and drug development professionals.
Introduction to this compound Nanoparticles
Fungal infections represent a significant global health threat, exacerbated by the rise of drug-resistant strains like Candida auris.[5][7] this compound is a potent antifungal that acts by inhibiting the lanosterol-14α-demethylase enzyme, a key component in the synthesis of ergosterol, which is vital for fungal cell membrane integrity.[1][2] However, as a Biopharmaceutics Classification System (BCS) Class II drug, its poor solubility is a major challenge.[1][2][3]
Nanocarrier systems, such as liposomes, nano-micelles, and polymeric nanoparticles, can encapsulate hydrophobic drugs like this compound, improving their pharmacological properties.[4][5][8][9] Furthermore, by modifying the surface of these nanoparticles with targeting ligands, such as specific peptides, it is possible to direct the drug specifically to fungal cells, enhancing its local concentration at the site of infection and minimizing off-target effects.[4][5][6][7] Recent studies have demonstrated that peptide-guided liposomes loaded with this compound can significantly increase the drug's effectiveness against Candida species, including in difficult-to-treat biofilms, at much lower concentrations than the free drug.[5][7]
Experimental and Logical Workflows
The development and evaluation of targeted this compound nanoparticles follow a structured workflow, from initial formulation to preclinical testing. This process ensures a systematic approach to creating a safe and effective drug delivery system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of this compound nanocrystalline solid dispersion: preparation, characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Targeted Nanoparticles Boost Antifungal Drug Delivery | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted nanoparticles show promise for more effective antifungal treatments | Brown University [brown.edu]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Posaconazole Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with posaconazole solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] this compound is highly soluble in DMSO, with reported solubilities ranging from >10 mM to as high as 100 mg/mL.[1][2] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Perform an Intermediate Dilution: Instead of diluting the high-concentration DMSO stock directly into the final culture volume, first create an intermediate dilution in your cell culture medium or a suitable buffer. This gradual reduction in DMSO concentration can help keep the this compound in solution.[3]
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture that is as low as possible, typically not exceeding 0.1%, as many cell lines can tolerate this level without significant toxicity.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[3]
-
Gentle Mixing: When adding the this compound solution to the medium, mix gently but thoroughly to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can trigger precipitation.[3]
-
Pre-warm the Medium: Ensure that your cell culture medium and this compound solutions are at the same temperature before mixing to prevent precipitation caused by temperature shifts.[3]
-
Consider Serum Content: The presence of serum, which contains albumin, can sometimes aid in solubilizing hydrophobic compounds.[3] If you are using a serum-free medium, you may face greater solubility challenges.
Q3: Are there alternative solvents or formulations I can use to improve this compound's aqueous solubility?
A3: Yes, several alternative approaches have been explored to enhance the aqueous solubility of this compound:
-
Co-solvents: Polyethylene glycol 400 (PEG-400) and propylene (B89431) glycol (PG) have been used as co-solvents to improve this compound solubility.[4] Studies have shown that PEG-400 is a more efficient solubilizing agent for this compound compared to PG.[4]
-
Hydrotropes: A mixed solvency approach using urea (B33335) and sodium xylenesulfonate (SXS) has been shown to synergistically enhance the solubility of this compound.[5][6]
-
Nanoemulsions: Formulating this compound as an oil-in-water (O/W) nanoemulsion can significantly improve its solubility and dissolution rate.[7]
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with polymers like HPMC AS can enhance its solubility.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. Saturation limit reached. | Increase the solvent volume. Consider gentle warming to 37°C or sonication to aid dissolution.[1] Confirm you are using an appropriate solvent like DMSO. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous medium. | Rapid change in solvent polarity. High final concentration of this compound. | Perform a serial or intermediate dilution.[3] Ensure the final concentration of this compound does not exceed its aqueous solubility limit. |
| The solution appears cloudy or hazy after dilution. | Formation of fine precipitates or nano-aggregates. | Try the troubleshooting steps for precipitation. Consider filtering the final solution through a sterile 0.22 µm filter if compatible with your assay. |
| Inconsistent results across experiments. | Inconsistent stock solution preparation or precipitation in some wells. | Standardize your stock solution preparation protocol. Visually inspect plates for any signs of precipitation before and during the experiment. |
Quantitative Solubility Data
The solubility of this compound can vary significantly depending on the solvent and the physical form of the compound (crystalline vs. amorphous).
| Solvent/Medium | Solubility | Reference |
| DMSO | >10 mM (>7 mg/mL) | [1] |
| DMSO | 100 mg/mL (142.69 mM) | [2] |
| DMSO and Dimethylformamide | ~0.5 mg/mL | [9] |
| Ethanol (with ultrasonic) | ≥2.55 mg/mL | [1] |
| Water | Insoluble / <1 µg/mL | [1][10] |
| 0.1 N HCl | 0.0053 mg/mL (pure drug) | [10] |
| Phosphate Buffer (pH 6.8) | 0.0003 mg/mL | [4] |
| Water:PEG-400 (0:100% v/v) | 20.228 ± 0.0169 mg/mL | [4] |
| Water:Propylene Glycol (0:100% v/v) | 17.204 ± 0.0178 mg/mL | [4] |
| 40% Urea Solution | 3.67 mg/mL | [5] |
| 10% Urea + 30% SXS | 5.98 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid, FW: 700.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 7.01 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
To aid dissolution, the tube can be gently warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[1]
-
Vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. It is recommended to use the solution within a few months.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To achieve a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, with a final DMSO concentration of 0.1%.
Procedure:
-
Prepare an Intermediate Dilution (1 mM):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Mix gently.
-
-
Final Dilution:
-
Add 10 µL of the 1 mM intermediate solution to the cell culture well containing 1 mL of medium.
-
Gently swirl the plate to ensure even mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 1 µL of 100% DMSO to a separate well containing 1 mL of medium to achieve a final DMSO concentration of 0.1%.
-
Visualizations
Mechanism of Action: Ergosterol (B1671047) Synthesis Inhibition
This compound's primary antifungal mechanism involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[11][12][13] This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to fungal cell death.[11]
Caption: this compound inhibits lanosterol 14α-demethylase in fungi.
Experimental Workflow: Preparing this compound Working Solution
The following workflow illustrates the recommended procedure for preparing a working solution of this compound for in vitro assays to minimize precipitation.
Caption: Recommended workflow for this compound solution preparation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. ijpba.info [ijpba.info]
- 6. Solubility Enhancement of this compound: A Mixed Solvency Approach Using Urea and Xylenesulfonate | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scielo.br [scielo.br]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Posaconazole Precipitation in Aqueous Solutions
Welcome to the technical support center for posaconazole formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this compound precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous media.
Q1: My this compound precipitated after I diluted my acidic stock solution into a neutral buffer (e.g., PBS pH 7.4). Why did this happen and how can I prevent it?
A1: This is a common issue due to the pH-dependent solubility of this compound. This compound is a weakly basic drug with pKa values of 3.6 and 4.6. It exhibits significantly higher solubility in acidic environments compared to neutral or basic conditions.[1] When your acidic stock is neutralized, the pH of the solution increases, causing the solubility of this compound to drop dramatically, leading to precipitation.[2] In fact, significant intestinal precipitation (up to 92%) has been observed when an acidified this compound solution enters the higher pH environment of the small intestine.[2][3]
Troubleshooting Steps:
-
pH Adjustment: Maintain a low pH if your experimental conditions allow. The solubility of this compound is much higher at a lower pH.[1]
-
Use of Excipients: Incorporate solubilizing agents into your formulation before dilution. The most common and effective excipients are cyclodextrins, polymers, and surfactants.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) can form inclusion complexes with this compound, significantly increasing its aqueous solubility.[1][4][5][6][7] An 82-fold increase in water solubility has been reported with HP-β-CD.[6]
-
Polymers: Polymeric precipitation inhibitors like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) can help maintain a supersaturated state and delay or prevent precipitation.[8] The presence of HPMC-AS has been shown to delay the appearance of crystals by 40 minutes in one study.[8]
-
Surfactants: Surfactants such as Tween 80 can improve the wettability and dissolution of this compound.[9][10]
-
Q2: I am trying to dissolve this compound directly into a neutral aqueous buffer, but it is not dissolving. What am I doing wrong?
A2: this compound has a very low intrinsic aqueous solubility of less than 1 μg/mL.[11] As a BCS Class II drug, it is characterized by low solubility and high permeability.[11][12] Attempting to dissolve it directly in neutral water or buffer will be unsuccessful. You must first dissolve it in an appropriate solvent or use a solubility-enhancing formulation strategy.
Recommended Approaches:
-
Acidic Solution: First, dissolve the this compound in an acidic solution, such as 0.1 N HCl, where its solubility is higher.[11][13] You can then carefully consider how to introduce this to your experimental system, keeping in mind the potential for precipitation upon pH change.
-
Co-solvents: Utilize a co-solvent system. Polyethylene glycol 400 (PEG-400) has been shown to be an effective co-solvent for this compound.[12]
-
Formulation as an Amorphous Solid Dispersion (ASD): ASDs can increase the apparent solubility and dissolution rate of this compound.[14][15] This involves dissolving the drug and a polymer in a common solvent and then removing the solvent, typically through spray drying or co-precipitation.[16] Amorphous this compound has a significantly higher solubility than its crystalline form.[14]
-
Inclusion Complexation with Cyclodextrins: Preparing an inclusion complex with cyclodextrins like HP-β-CD is a highly effective method to increase aqueous solubility.[4][6][7]
Q3: I am using a cyclodextrin-based formulation, but I am still observing some precipitation over time. How can I improve the stability of my solution?
A3: While cyclodextrins dramatically improve solubility, the resulting solution can still be in a supersaturated state, which may lead to precipitation over time, especially at high concentrations or with changes in temperature.
Optimization Strategies:
-
Optimize Drug-to-Cyclodextrin Ratio: Ensure you are using an optimal molar ratio of this compound to cyclodextrin (B1172386). Phase solubility studies can help determine the ideal stoichiometry and stability constant for your complex.[6]
-
pH Control: Even in a cyclodextrin formulation, pH can play a role. The intravenous formulation of this compound, which uses SBE-β-CD, is formulated at an acidic pH of 2.6.[17] Maintaining a slightly acidic pH may improve the long-term stability of the complex.
-
Addition of a Polymeric Precipitation Inhibitor: Combining a cyclodextrin with a polymer like HPMC can provide a synergistic effect. The cyclodextrin increases the initial solubility, while the polymer helps to inhibit the precipitation of any drug that may dissociate from the complex.
-
Storage Conditions: Store your prepared solutions as recommended. For instance, the diluted intravenous formulation of this compound is stable for up to 24 hours when refrigerated at 2-8°C.[18] Avoid temperature fluctuations that could affect solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Crystalline this compound is practically insoluble in water, with a reported solubility of <1 μg/mL.[11] Its solubility is highly pH-dependent, increasing in acidic conditions. For example, in a 20% Captisol® (SBE-β-CD) solution, the solubility of this compound can be increased more than 1000-fold, reaching concentrations of 5 mg/mL or higher, depending on the pH.[1]
Q2: What are the pKa values for this compound?
A2: this compound is a weakly dibasic drug with two pKa values: 3.6 and 4.6.[19]
Q3: What are the main strategies to enhance the aqueous solubility of this compound?
A3: The primary strategies to overcome the poor aqueous solubility of this compound include:
-
pH adjustment: Utilizing acidic conditions to protonate the molecule and increase solubility.[1]
-
Use of cyclodextrins: Forming inclusion complexes with cyclodextrins like HP-β-CD or SBE-β-CD.[1][4][6]
-
Amorphous solid dispersions (ASDs): Creating a high-energy amorphous form of the drug, often stabilized by a polymer.[14][16]
-
Co-crystallization: Forming a co-crystal with a suitable coformer to alter the crystal lattice and improve dissolution.[11][20]
-
Use of co-solvents and surfactants: Employing systems with co-solvents like PEG-400 or surfactants like Tween 80.[9][12]
-
Nanosizing: Reducing the particle size to increase the surface area for dissolution.[13]
Q4: Can I use surfactants to prevent this compound precipitation?
A4: Yes, surfactants can be used. Non-ionic surfactants like Tween 80 (polysorbate 80) and Span 80 are often used in formulations to improve the wetting and dissolution of poorly soluble drugs like this compound.[9][10] They can also act as precipitation inhibitors.[15] For example, Tween 20 has been used in the development of self-nanoemulsifying drug delivery systems (SNEDDS) for this compound.[21]
Q5: Are there any commercially available intravenous formulations of this compound? What can we learn from them?
A5: Yes, an intravenous (IV) formulation of this compound (Noxafil®) is available.[18][22] It utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD, or Captisol®) as a solubilizing agent.[1][17] The formulation is a concentrate with a pH of 2.6 that is diluted in a compatible infusion solution to a final concentration of 1 to 2 mg/mL before administration.[17] This demonstrates a successful clinical application of using a combination of pH control and cyclodextrin complexation to overcome this compound's solubility challenges for parenteral administration.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Media
| Medium | Crystalline Solubility | Amorphous Solubility | Fold Increase (Amorphous vs. Crystalline) | Reference |
| pH 2 | ~1 µg/mL | ~25 µg/mL | 25 | [14] |
| pH 6.5 | ~0.2 µg/mL | ~11 µg/mL | 55 | [14] |
| 0.1 N HCl | 0.0053 mg/mL | - | - | [11] |
| Aqueous | 0.5 mg/mL (unprocessed) | 12.3 mg/mL (nano-sized) | ~25 | [13] |
Table 2: Effect of Solubilization Techniques on this compound Solubility
| Technique | Excipient/Method | Solvent/Medium | Resulting Solubility/Release | Fold Increase | Reference |
| Co-crystallization | Adipic Acid | 0.1 N HCl | 0.0107 mg/mL | 2 | [11] |
| Inclusion Complex | β-Cyclodextrin | Oxidative Stress Condition | Enhanced solubility by ~5 times | 5 | [4] |
| Inclusion Complex | HP-β-CD | Water | Increased by 82 times | 82 | [6] |
| Co-solvency | PEG-400 | Water | 20.228 mg/mL | - | [12] |
| Co-solvency | Propylene Glycol | Water | 17.204 mg/mL | - | [12] |
| Inclusion Complex | SBE-β-CD (20% w/v) | pH 3.0 | 8.7 mg/mL | >1000 | [1] |
| Inclusion Complex | SBE-β-CD (20% w/v) | pH 3.8 | 3.1 mg/mL | >1000 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound-HP-β-CD Inclusion Complex (Solvent Evaporation Method)
This protocol is based on the principle of dissolving both the drug and the cyclodextrin in a common solvent, followed by removal of the solvent to form the solid inclusion complex.[12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol (B129727) (or other suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
Methodology:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1).
-
Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Further dry the solid complex in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried product from the flask.
-
Pulverize the resulting solid using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure particle size uniformity.
-
Store the prepared complex in a desiccator at room temperature.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).[6][11]
Protocol 2: Screening for Polymeric Precipitation Inhibitors
This protocol allows for the screening of different polymers to assess their ability to maintain this compound supersaturation.
Materials:
-
This compound
-
0.1 N HCl
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Candidate polymers (e.g., HPMC-AS, HPMC, PVP)
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer or HPLC
-
0.45 µm syringe filters
Methodology:
-
Prepare a concentrated stock solution of this compound in 0.1 N HCl (e.g., 1 mg/mL).
-
Prepare separate solutions of each test polymer in PBS pH 7.4 at a desired concentration (e.g., 0.05% w/v). Also prepare a polymer-free PBS control.
-
Place a beaker with the polymer solution (or the control) on a magnetic stirrer at a constant temperature (e.g., 37°C).
-
Add a small volume of the this compound stock solution to the beaker to induce supersaturation (e.g., add 100 µL of stock to 10 mL of buffer). The final concentration should be above the equilibrium solubility of this compound at pH 7.4.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any precipitated drug.
-
Analyze the filtrate for the concentration of dissolved this compound using a validated UV-Vis or HPLC method.
-
Plot the concentration of dissolved this compound versus time for each polymer. The polymer that maintains the highest concentration of dissolved drug for the longest duration is the most effective precipitation inhibitor.
Visualizations
Caption: Workflow for screening polymeric precipitation inhibitors.
Caption: Cyclodextrin forms a soluble inclusion complex with this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Supersaturation and Precipitation of this compound Upon Entry in the Upper Small Intestine in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. This compound/hydroxypropyl-β-cyclodextrin host-guest system: Improving dissolution while maintaining antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. complexgenerics.org [complexgenerics.org]
- 9. Effect of Surfactants on this compound Crystallization and Polymorphism: Tween 80 vs Span 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. rjpbcs.com [rjpbcs.com]
- 14. researchgate.net [researchgate.net]
- 15. Hot Melt Extruded Amorphous Solid Dispersion of this compound with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ashp.org [publications.ashp.org]
- 18. medscape.com [medscape.com]
- 19. This compound: An Update of Its Clinical Use [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. This compound (Noxafil) | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
Technical Support Center: Optimizing Posaconazole Dosage for Murine Models of Aspergillosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with murine models of aspergillosis and optimizing posaconazole dosage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for this compound in a murine model of invasive aspergillosis?
A typical starting dose of this compound in murine models of invasive aspergillosis can range from 5 mg/kg to 20 mg/kg, administered orally once or twice daily.[1] The optimal dose is dependent on the specific mouse strain, the Aspergillus isolate's susceptibility (MIC), and the immune status of the mice. For instance, in a neutropenic murine model, this compound doses of 10 to 40 mg/kg/day have been shown to be effective against wild-type A. fumigatus isolates.[2] In a central nervous system (CNS) aspergillosis model, doses of 5, 25, and 100 mg/kg were all effective in prolonging survival.[3]
Q2: How should this compound be prepared and administered to mice?
This compound is typically administered orally via gavage. The commercially available oral suspension (Noxafil®) can be used.[1] It is crucial to ensure the suspension is well-mixed before each administration to guarantee dose uniformity. For doses greater than 40 mg/kg, it may be necessary to divide the administration into two separate doses to reduce the volume given at one time.[2]
Q3: Should I use a once-daily or twice-daily dosing regimen?
Both once-daily and twice-daily dosing regimens have been used effectively in murine models.[1][3] A twice-daily regimen can lead to higher and more stable plasma concentrations of the drug.[1] The choice of regimen may depend on the specific experimental goals and the targeted pharmacokinetic profile.
Q4: What are the target plasma concentrations of this compound I should aim for?
Achieving adequate plasma concentrations is critical for the efficacy of this compound. Studies have shown a correlation between the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) and treatment outcome.[2][4][5][6] An AUC/MIC ratio of greater than 100 has been suggested as a target for effective treatment of mucormycosis, and similar principles apply to aspergillosis.[6][7][8] For prophylaxis, a target trough concentration of >0.7 mg/L is often cited, while for treatment, a trough concentration of >1.25 mg/L is associated with better clinical outcomes.[7][9]
Q5: My this compound treatment is not effective. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose may be too low to achieve therapeutic plasma concentrations. Consider increasing the dose or switching to a twice-daily regimen.
-
Drug Formulation and Administration: Ensure the oral suspension is properly homogenized before each dose. Improper administration technique can also lead to inaccurate dosing.
-
Aspergillus Resistance: The Aspergillus isolate may have a high MIC to this compound. It is crucial to determine the MIC of your isolate. For strains with higher MICs (e.g., ≥0.5 mg/liter), significantly higher doses may be required to achieve a therapeutic effect.[4][10]
-
Immune Status of Mice: The efficacy of this compound can be influenced by the immune status of the animals. In severely immunocompromised models, higher doses or combination therapy may be necessary.
-
Pharmacokinetics in Your Mouse Strain: Different mouse strains can metabolize drugs differently. It may be necessary to perform a pilot pharmacokinetic study in your specific mouse strain.
Q6: Are there any known toxicities associated with this compound in mice?
In the cited studies, this compound was generally well-tolerated at effective doses, with no significant toxicity reported.[3][11] However, it is always good practice to monitor the animals for any signs of adverse effects, such as weight loss, lethargy, or changes in behavior.
Data Presentation
Table 1: Summary of this compound Dosing Regimens and Efficacy in Murine Models of Aspergillosis
| Mouse Model | Immunosuppression | Aspergillus Strain | This compound Dose (mg/kg) | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| CNS Aspergillosis | Cyclophosphamide (B585) | A. fumigatus 10AF | 5, 25, 100 | Once daily, oral | Survival, Fungal Burden (CFU) | ≥90% survival, significant reduction in CFU | [3] |
| Disseminated Aspergillosis | Cyclophosphamide, 5-Fluorouracil (B62378) | A. terreus complex (6 strains) | 5, 10, 20 | Twice daily, oral | Survival, Fungal Burden (CFU), Galactomannan (B225805) | 20 mg/kg most effective in prolonging survival and reducing fungal load | [1] |
| Invasive Pulmonary Aspergillosis | Not specified | A. fumigatus (wild-type & Cyp51 mutants) | 0.156 to 160 | Once daily, oral | Fungal Burden (qPCR), Survival | Dose-dependent efficacy, higher doses needed for mutants | [12] |
| Disseminated Aspergillosis | Non-neutropenic | A. fumigatus (wild-type & cyp51A mutants) | 1 to 64 | Once daily, oral | Survival | Survival dependent on dose and MIC | [4][10][13] |
| Invasive Pulmonary Aspergillosis | Neutropenic | A. fumigatus 293 | 5, 15, 50 | Once daily, oral | Fungal Burden (qPCR) | Dose-dependent reduction in fungal burden | [2][5] |
Table 2: Pharmacokinetic Parameters of this compound in Murine Models
| Mouse Model | Dose (mg/kg) | Administration | Cmax (mg/L) | AUC0-24 (mg·h/L) | Free Drug AUC/MIC Target (Static Dose) | Reference |
| Invasive Pulmonary Aspergillosis | 0.156 to 160 | Oral, once daily | Not specified | 1.78 to 800 (Total Drug) | 1.09 ± 0.63 | [12] |
| Disseminated Aspergillosis | 5, 10, 20 (BID) | Oral, twice daily | 2.56, 5.65, 6.45 | Not specified | Not specified | [1] |
| Disseminated Aspergillosis | Not specified | Not specified | Not specified | Not specified | 321.3 (50% effective index) | [4][13] |
| Invasive Pulmonary Aspergillosis | 20 | Oral, once daily | Not specified | Not specified | 167 (for 50% maximal effect) | [2] |
Experimental Protocols
1. Murine Model of Central Nervous System (CNS) Aspergillosis
-
Animal Model: Male CD-1 mice.
-
Immunosuppression: Cyclophosphamide at 200 mg/kg administered intraperitoneally (i.p.) 2 days prior to infection and every 5 days thereafter.
-
Infection: Intracerebral inoculation with 7.1 × 10^6 conidia of A. fumigatus strain 10AF.
-
Treatment: Therapy initiated 1 day post-infection and continued for 10 consecutive days. This compound was administered orally once daily.
-
Endpoints: Survival was monitored for 14 days post-infection. Fungal burden in the brain and kidneys was determined by colony-forming unit (CFU) counts.[3]
2. Murine Model of Disseminated Aspergillosis
-
Animal Model: Male OF1 mice (30 g).
-
Immunosuppression: A single i.p. injection of 200 mg/kg cyclophosphamide and a single intravenous (i.v.) injection of 150 mg/kg 5-fluorouracil one day prior to infection.
-
Infection: Intravenous injection of 2 × 10^5 CFU of A. terreus complex via the lateral tail vein.
-
Treatment: this compound administered by oral gavage twice a day, starting 1 day after infection and lasting for 7 days.
-
Endpoints: Survival was monitored for 30 days. Fungal burden in the brain, kidneys, and lungs was assessed by CFU counts. Serum galactomannan levels were also measured.[1]
Visualizations
Caption: Workflow for a CNS Aspergillosis Murine Model.
Caption: Workflow for a Disseminated Aspergillosis Murine Model.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of this compound in a Murine Model of Central Nervous System Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound against three clinical Aspergillus fumigatus isolates with mutations in the cyp51A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/pharmacodynamic study of this compound delayed-release tablet in a patient with coexisting invasive aspergillosis and mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on this compound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of this compound in a murine model of central nervous system aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Efficacy of this compound against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Posaconazole Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with posaconazole in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing precipitation over time. What are the common causes?
A1: this compound is a weakly basic drug with low aqueous solubility that is highly pH-dependent.[1] Precipitation is a common issue, often caused by:
-
pH Shifts: this compound is slightly soluble in acidic conditions (pH ~1.2-3.6) but is practically insoluble at a pH above 4.[1][2] If the pH of your experimental medium increases over time, this compound can precipitate out of solution.
-
Solvent Incompatibility: While soluble in organic solvents like methanol (B129727) and acetonitrile (B52724), dilution into aqueous buffers can lead to precipitation if the final concentration exceeds its solubility at the buffer's pH.[3][4]
-
Incompatible Excipients: Certain excipients or other drugs in your formulation can interact with this compound, leading to precipitation. For example, mixing this compound with drugs that have an alkaline pH can cause immediate precipitation.[5]
-
Temperature Changes: Commercially available this compound injections are often stored at refrigerated conditions (2-8°C) to prevent precipitation and chemical degradation.[6] Changes in storage temperature can affect solubility and stability.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is oxidation.[7][8] It is relatively stable under conditions of acid/base hydrolysis and thermolysis.[7] Forced degradation studies have shown that this compound is susceptible to oxidative stress, leading to the formation of degradation products.[7][9] The degradation appears to begin with the breakage of the piperazine (B1678402) ring.[7]
Q3: How can I improve the solubility and stability of this compound in my aqueous experimental solutions?
A3: Several strategies can be employed to enhance the solubility and stability of this compound in aqueous media:
-
pH Control: Maintain the pH of the solution between 2 and 4.[6] this compound's solubility significantly increases in acidic conditions.[2]
-
Use of Complexing Agents: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBECD) or hydroxypropyl-β-cyclodextrin (HPBCD), can be used to form complexes with this compound, dramatically increasing its aqueous solubility and stability.[2][6]
-
Co-solvents: While some co-solvents can decrease solubility, careful selection is key. The choice of solvent during preparation of amorphous solid dispersions can significantly impact properties.[2][10]
-
Avoid Incompatible Drugs: Do not co-administer this compound in the same infusion line with drugs known to be incompatible, especially those with an alkaline pH.[5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term stability, this compound solutions, particularly parenteral formulations, should be stored under refrigerated conditions (2-8°C or 36-46°F).[6] The drug substance itself is stable for up to 24 months when stored at 25°C.[11] However, once in solution, especially aqueous solutions for experiments, refrigeration is recommended to minimize degradation and prevent precipitation. Prepared samples on an HPLC autosampler are stable at 4°C for at least 24 hours.[11]
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Potency in a Long-Term Cell Culture Experiment
Initial Checks & Troubleshooting Steps:
-
Verify pH of Culture Medium: Monitor the pH of your cell culture medium over the course of the experiment. Phenol red in the medium can give a visual indication, but direct pH measurement is more accurate. An increase in pH above 4 can lead to this compound precipitation and loss of effective concentration.
-
Check for Precipitation: Visually inspect your culture plates or flasks under a microscope for any signs of drug precipitation (e.g., crystalline structures).
-
Analyze Drug Concentration: At different time points, take aliquots of the culture medium, centrifuge to remove any precipitate, and analyze the supernatant for this compound concentration using a validated HPLC method (see Experimental Protocols section). This will confirm if the drug is being lost from the solution.
-
Consider Oxidative Stress: If your experimental setup involves components that could generate reactive oxygen species, this may be degrading the this compound.
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for loss of this compound potency.
Issue 2: Inconsistent Results in Analytical Quantification of this compound
Initial Checks & Troubleshooting Steps:
-
Sample Preparation: this compound is highly protein-bound (>98%), primarily to albumin.[12] Ensure your sample preparation includes a protein precipitation step (e.g., with acetonitrile or methanol) for accurate quantification in biological matrices.[11]
-
Column and Mobile Phase: Use a validated reverse-phase HPLC method. Common mobile phases include mixtures of acetonitrile or methanol with a buffered aqueous phase.[8][13] Ensure the pH of the mobile phase is consistent.
-
Wavelength Detection: The maximum absorbance for this compound is typically observed around 260-262 nm.[14][15] Verify your detector is set correctly.
-
Standard Curve Linearity: Prepare fresh standards and evaluate the linearity of your calibration curve. A typical linear range is 2-20 µg/mL.[13][16]
Workflow for Method Validation
Caption: Workflow for HPLC method validation for this compound.
Data Summary Tables
Table 1: Summary of this compound Stability Under Forced Degradation
| Stress Condition | Degradation Observed | Reference |
| Acid Hydrolysis (2N HCl, 70°C, 1 hr) | ~5.41% degradation | [3] |
| Base Hydrolysis (2N NaOH, 70°C, 1 hr) | ~4.23% degradation | [3] |
| Oxidative (H₂O₂ 3%, 10 days) | ~10.8% degradation; one major degradation product detected | [8] |
| Thermal (70°C, 24 hours) | No significant degradation | [3] |
| Photolytic (Sunlight, 24 hours) | No significant degradation | [3] |
| Photolytic (UV light) | Susceptible to degradation (60% after 120 min) | [9] |
Note: Degradation percentages can vary based on the exact experimental conditions.
Table 2: this compound Solubility in Different Media
| Medium | pH | Solubility | Reference |
| Aqueous Solution | > 4 | < 1 µg/mL | [1] |
| Gastric Environment | ~1.2 | ~0.8 mg/mL | [1] |
| 20% Captisol® (SBECD) Solution | 3.0 | 8.7 mg/mL | [2] |
| 20% Captisol® (SBECD) Solution | 3.6 | 4.0 mg/mL | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase HPLC
This protocol is a generalized method based on several published studies.[8][13][16] Researchers should validate the method for their specific application.
-
Objective: To determine the concentration of this compound in a solution.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) or similar buffer salt
-
Water (HPLC grade)
-
C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 15 mM potassium dihydrogen phosphate). A common ratio is 75:25 (v/v) organic to aqueous.[8] Adjust the pH of the aqueous component if necessary (e.g., to pH 4.7).[17]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
From the stock solution, prepare a series of working standard solutions by serial dilution to cover the expected concentration range of the samples (e.g., 2 to 20 µg/mL).[13]
-
-
Sample Preparation:
-
For biological samples, perform a protein precipitation step: Add 2-3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and, if necessary, evaporate the solvent and reconstitute in the mobile phase.
-
Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The retention time for this compound is typically around 8.5 minutes under these conditions.[8]
-
-
References
- 1. WO2015154718A1 - this compound pharmaceutical composition and preparation method, application and pharmaceutical preparation thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. impactfactor.org [impactfactor.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2021245703A2 - Stable liquid compositions of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for this compound Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Study of the Antifungal this compound in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancing this compound quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrj.org [chemrj.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Advancing this compound quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hot Melt Extruded this compound-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Posaconazole Bioavailability in Oral Formulations for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of posaconazole in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of this compound.
Q1: My in vivo study with a simple this compound suspension in rats/dogs shows very low and variable plasma exposure. What is the likely cause and how can I improve it?
A: This is a very common issue. This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] The poor solubility is the primary limiting factor for its oral absorption, leading to low and erratic bioavailability.[2] Simple suspensions of the crystalline drug are often inadequately absorbed.
Troubleshooting Steps:
-
Confirm the Crystalline Form: Ensure the this compound powder is in a consistent and known crystalline state. Different polymorphs can have different solubilities.
-
Particle Size Reduction: While helpful, simple micronization may not be sufficient. More advanced techniques are usually required.
-
Switch to an Enabling Formulation: The most effective solution is to use a formulation strategy designed to enhance the solubility and dissolution rate of poorly water-soluble drugs. Several successful approaches for this compound have been documented:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[3] This can be achieved through spray drying or hot-melt extrusion.[4][5]
-
Lipid-Based Formulations: Formulations like Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1]
-
Nanonization: Reducing the particle size to the nanometer range (nanocrystals or nanosuspensions) increases the surface area for dissolution, leading to improved bioavailability.[6][7]
-
Q2: I've prepared an amorphous solid dispersion (ASD) of this compound, but the in vivo bioavailability is still not as high as expected. What could be wrong?
A: While ASDs are a powerful tool, several factors can influence their in vivo performance.
Troubleshooting Steps:
-
Check for Recrystallization: The amorphous form is thermodynamically unstable and can revert to the less soluble crystalline form over time or in the gastrointestinal (GI) tract. Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of your ASD before and after stability studies.[4]
-
Polymer Selection and Drug Loading: The choice of polymer is critical. It should be able to stabilize the amorphous drug and maintain a supersaturated concentration in the GI tract. Common polymers for this compound ASDs include Soluplus® and HPMC-AS.[5][8] High drug loading can sometimes compromise stability and performance.[9]
-
In Vitro Dissolution Testing: Conduct dissolution studies that mimic the GI conditions (e.g., using simulated gastric and intestinal fluids) to ensure the formulation releases the drug as expected. A "spring and parachute" effect is often desired, where the drug rapidly dissolves to a supersaturated state (the "spring") and the polymer maintains that concentration over time (the "parachute").
-
Food Effects: this compound absorption is known to be significantly influenced by food, particularly high-fat meals, which can increase bioavailability.[10][11] Consider the feeding state of your animals. Studies are often conducted in both fasted and fed states to characterize this effect.[4]
Q3: My lipid-based formulation (e.g., S-SNEDDS) looks good in vitro, but the in vivo results are inconsistent. What should I investigate?
A: The in vivo performance of lipid-based systems can be complex.
Troubleshooting Steps:
-
Emulsion Droplet Size and Stability: After dispersion in aqueous media, the resulting emulsion should have a small and uniform droplet size (typically in the nano range). This should be confirmed by dynamic light scattering (DLS). The emulsion should also be stable upon dilution in the GI fluids.
-
Digestion of Lipids: The digestion of lipid components by lipases in the GI tract is crucial for drug release and absorption. The choice of lipids and surfactants can influence this process.
-
Animal Species Differences: The physiology of the GI tract (e.g., pH, enzyme levels, transit time) can vary between animal species (e.g., rats vs. dogs), which can affect the performance of lipid-based formulations.
-
Interaction with Food: As with other formulations, food can have a pronounced effect on the performance of lipid-based systems.
Frequently Asked Questions (FAQs)
Q4: What are the most common formulation strategies to improve this compound bioavailability for animal studies?
A: The most frequently reported and successful strategies include:
-
Amorphous Solid Dispersions (ASDs): Created by spray drying or hot-melt extrusion with polymers like Soluplus® or HPMC-AS.[4][5][8]
-
Nanosuspensions/Nanocrystals: These formulations increase the dissolution rate by increasing the surface area of the drug particles.[6][7]
-
Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): Lipid-based formulations that form a nanoemulsion in the gut, enhancing drug solubilization and absorption.[1]
-
Nano-micelles: Polymeric micelles that encapsulate the drug to improve its solubility.[12]
Q5: What are typical pharmacokinetic parameters I can expect for enhanced this compound formulations in rats and dogs?
A: The following tables summarize representative pharmacokinetic data from various studies. Note that parameters can vary significantly based on the specific formulation, dose, and study conditions (e.g., fed vs. fasted state).
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability Improvement (Fold vs. Control) | Animal Model | Reference |
| Pure Drug Suspension | 10 | 0.230 | 8.622 | - | Wistar Rats | [12][13] |
| Nano-micelles | 10 | 2.107 | 27.261 | 3.02 | Wistar Rats | [12][13] |
| Nanocrystalline Solid Dispersion | Not Specified | ~2.5x higher | ~2.6x higher | 2.64 (vs. marketed formulation) | Wistar Rats | [6] |
| S-SNEDDS | Not Specified | - | - | 2.27 (vs. pure drug) / 1.96 (vs. marketed formulation) | Wistar Rats | [1] |
| Hot Melt Extruded ASD (with Soluplus®) | Not Specified | ~11.7x higher | ~11.5x higher | 11.5 (vs. pure drug) | Wistar Rats | [5] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Dogs
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Mean Bioavailability (%) | Animal Model | Reference |
| Oral Suspension | 6 | 0.42 | 7.7 | Not Reported | 26% | Beagle Dogs | [14][15] |
| Delayed-Release Tablet | 6.9 | 1.8 | 9.5 | Not Reported | 159% | Beagle Dogs | [14][15] |
| High-Loaded ASD Tablets | Not Specified | - | - | Doubled vs. Oral Suspension | - | Beagle Dogs | [16] |
Q6: Can you provide a basic protocol for preparing a this compound nanosuspension for an animal study?
A: The following is a generalized protocol based on common methods like precipitation-high pressure homogenization.[6] Specific parameters will need to be optimized.
Experimental Protocol: Preparation of this compound Nanosuspension
-
Dissolve Stabilizers: Dissolve the chosen stabilizers (e.g., 0.2% Eudragit S100 and 0.2% Sodium Lauryl Sulfate) in purified water.
-
Dissolve this compound: Dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Precipitation: Add the this compound solution drop-wise into the aqueous stabilizer solution under high-speed stirring to precipitate the drug as nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization for a specified number of cycles and pressure to further reduce the particle size and improve uniformity.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Lyophilization (Optional): For long-term stability or to prepare a solid dosage form, the nanosuspension can be freeze-dried (lyophilized), often with a cryoprotectant.
Q7: How should I prepare a simple this compound suspension for oral gavage in a control group?
A: A common vehicle for suspending poorly soluble drugs for preclinical studies is an aqueous solution containing a suspending agent and a wetting agent.
Experimental Protocol: Simple Suspension Preparation
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water.
-
Add Wetting Agent: To this solution, add a wetting agent like Tween 80 to a final concentration of 1% (v/v) to aid in the dispersion of the hydrophobic this compound powder.
-
Weigh Drug: Accurately weigh the required amount of this compound powder.
-
Form a Paste: Place the this compound powder in a mortar and add a small amount of the vehicle to form a smooth, uniform paste. This prevents clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously until the desired final concentration and volume are reached.
-
Homogenize: Stir the suspension thoroughly before each dose administration to ensure uniformity.
Visualizations
Caption: Workflow for developing and testing enhanced this compound oral formulations.
Caption: Mechanism of bioavailability enhancement by Amorphous Solid Dispersions (ASDs).
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel this compound oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot melt extruded amorphous solid dispersion of this compound with improved bioavailability: investigating drug-polymer miscibility with advanced characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound nanocrystalline solid dispersion: preparation, characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Preparation and evaluation of this compound-loaded enteric microparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacologic and clinical evaluation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. japer.in [japer.in]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. This compound pharmacokinetics after administration of an intravenous solution, oral suspension, and delayed-release tablet to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel High-Drug-Loaded Amorphous Dispersion Tablets of this compound; In Vivo and In Vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Posaconazole Cross-Reactivity in Immunoassays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity of the antifungal agent posaconazole in immunoassays for therapeutic drug monitoring (TDM).
Important Note on this compound Interactions: It is critical to distinguish between two types of interactions:
-
Pharmacokinetic Drug-Drug Interactions (DDIs): This is a well-documented and clinically significant interaction. This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This inhibition leads to a significant increase in the blood concentrations of co-administered drugs that are metabolized by CYP3A4, such as tacrolimus (B1663567) and sirolimus.[1][2][3][4] This necessitates careful dose adjustments of the immunosuppressant to avoid toxicity.[1][4]
-
Analytical Cross-Reactivity in Immunoassays: This refers to the potential for this compound or its metabolites to directly interfere with an immunoassay, leading to an inaccurate measurement of the intended analyte (e.g., tacrolimus). This type of interference is less commonly reported than pharmacokinetic DDIs but can be a concern for assay accuracy.
This guide focuses on identifying and mitigating potential analytical cross-reactivity .
Frequently Asked Questions (FAQs)
Q1: What is this compound cross-reactivity in the context of immunoassays?
A1: this compound cross-reactivity in immunoassays refers to the analytical interference where this compound or its metabolites are mistakenly recognized by the antibodies used in an immunoassay for another drug, such as tacrolimus or sirolimus. This can lead to falsely elevated or, less commonly, falsely decreased measured concentrations of the intended analyte.
Q2: Is there evidence of widespread this compound cross-reactivity in commercial immunoassays?
A2: Currently, there is limited direct evidence in published literature to suggest that this compound is a common cause of significant analytical cross-reactivity in widely used commercial immunoassays for immunosuppressants like tacrolimus and sirolimus. The primary clinical concern with co-administration of this compound and these drugs is the significant pharmacokinetic interaction.[3][5][6] However, the possibility of analytical interference cannot be entirely ruled out, especially with specific assay formulations or in the presence of high concentrations of this compound or its metabolites.
Q3: What is the potential mechanism for this compound cross-reactivity?
A3: If cross-reactivity were to occur, it would likely be due to structural similarities between this compound (or its metabolites) and the drug being measured, leading to non-specific binding with the assay's antibodies. While the overall structures of this compound and drugs like tacrolimus are different, shared chemical motifs could potentially be recognized by the antibodies. Another possibility is non-specific binding interactions with assay components, which can be influenced by the sample matrix.
Q4: Can this compound metabolites interfere with immunoassays?
A4: this compound is primarily metabolized through glucuronidation.[7] While these glucuronide metabolites are generally considered inactive, they can potentially interfere with certain analytical methods. For instance, this compound glucuronides have been shown to interfere with some mass spectrometry-based assays for this compound itself if chromatographic separation is inadequate.[4] While not directly documented for immunoassays of other drugs, it is a theoretical possibility that these metabolites could contribute to analytical interference.
Troubleshooting Guide: Investigating Suspected this compound Interference
If you suspect that this compound is interfering with your immunoassay results, follow these troubleshooting steps:
Step 1: Rule out Pharmacokinetic Interactions
Before investigating analytical interference, ensure that the observed unexpected drug levels are not due to the well-established pharmacokinetic interaction. When this compound is co-administered with tacrolimus or sirolimus, a significant increase in the immunosuppressant's blood level is expected.[1][2][3][4]
Step 2: Perform a Serial Dilution Test
-
Principle: If a substance is causing a non-linear interference, diluting the sample should not result in a proportionally linear decrease in the measured analyte concentration.
-
Procedure:
-
Create a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using the assay's recommended diluent.
-
Analyze the neat and diluted samples.
-
Calculate the concentration of the analyte in the original sample from each dilution, correcting for the dilution factor.
-
-
Interpretation:
-
No Interference: The back-calculated concentrations from the dilutions should be consistent with the concentration of the neat sample (within acceptable assay variability).
-
Suspected Interference: A significant deviation in the back-calculated concentrations upon dilution suggests the presence of an interfering substance.
-
Step 3: Compare with an Alternative Method
-
Principle: Different analytical methods, especially those with different detection principles (e.g., immunoassay vs. chromatography), are unlikely to be affected by the same interference.
-
Procedure:
-
Analyze the patient sample using a different immunoassay from another manufacturer, as different assays use different antibodies with varying specificities.
-
If available, analyze the sample using a reference method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is highly specific and can physically separate this compound and its metabolites from the target analyte before detection.
-
-
Interpretation:
-
Concordant Results: If the results from the alternative method are similar to the original immunoassay, interference is less likely.
-
Discordant Results: A significant difference between the immunoassay and the alternative method (especially LC-MS/MS) strongly suggests interference in the immunoassay.
-
Step 4: Consider Sample Pre-treatment (for advanced troubleshooting)
-
Principle: Physically removing the interfering substance from the sample before analysis can confirm its effect.
-
Procedure: While specific protocols for removing this compound are not established for this purpose, general techniques for removing interfering substances include:
-
Polyethylene Glycol (PEG) Precipitation: This can be used to precipitate larger molecules, including some interfering antibodies, but its effectiveness for drug interference would need validation.
-
Solid-Phase Extraction (SPE): This technique uses a solid support to selectively bind and remove interfering substances. Developing an SPE method would require significant optimization.
-
-
Note: These are advanced techniques that require careful validation to ensure they do not also remove the analyte of interest.
Data on Pharmacokinetic Interactions
The following table summarizes the well-documented pharmacokinetic interaction between this compound and immunosuppressants. Note that this is not analytical cross-reactivity data.
| Co-administered Drug | Effect of this compound on Drug's Pharmacokinetics | Recommended Action |
| Tacrolimus | Increases tacrolimus blood levels significantly (potentially 2- to 5-fold).[1] | Reduce tacrolimus dose by 50-75% before starting this compound and conduct frequent therapeutic drug monitoring.[1] |
| Sirolimus | Increases sirolimus blood levels substantially (potentially 8- to 9-fold).[2] | Significantly reduce sirolimus dose (often by 80-90%) before starting this compound and conduct frequent therapeutic drug monitoring.[2] |
Experimental Protocols
Protocol 1: Serial Dilution for Interference Testing
Objective: To assess the linearity of analyte measurement in a patient sample suspected of containing an interfering substance.
Materials:
-
Patient sample (serum or whole blood, as appropriate for the assay)
-
Assay-specific calibrators and controls
-
Assay-specific diluent
-
Calibrated pipettes and tips
-
Immunoassay analyzer and reagents
Method:
-
Allow all reagents and samples to reach room temperature.
-
Prepare at least three dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using the assay's recommended diluent.
-
For a 1:2 dilution, mix equal volumes of the patient sample and diluent.
-
For a 1:4 dilution, mix one part of the 1:2 diluted sample with one part diluent.
-
For a 1:8 dilution, mix one part of the 1:4 diluted sample with one part diluent.
-
-
Assay the neat (undiluted) patient sample and each dilution in duplicate, following the manufacturer's instructions for the immunoassay.
-
Record the measured concentrations for the neat sample and all dilutions.
-
Calculate the original concentration from each dilution by multiplying the measured concentration by the dilution factor (e.g., for the 1:2 dilution, multiply the result by 2).
-
Compare the back-calculated concentrations from the dilutions with the concentration of the neat sample. A deviation of more than 20% may be indicative of interference.
Visualizations
Caption: Principle of a sandwich immunoassay for drug quantification.
Caption: Potential mechanism of this compound cross-reactivity in an immunoassay.
Caption: A logical workflow for troubleshooting suspected immunoassay interference.
References
- 1. Tacrolimus and this compound Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 2. Effects of this compound on Tacrolimus Population Pharmacokinetics and Initial Dose in Children With Crohn’s Disease Undergoing Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and tacrolimus Interactions - Drugs.com [drugs.com]
- 4. Sirolimus and this compound Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 5. Quantifying the Interaction Between this compound and Tacrolimus in Liver Transplant Recipients: A Practical Approach - ATC Abstracts [atcmeetingabstracts.com]
- 6. Management of Drug Interactions During Protocolized Implementation of this compound Immediately Post Heart Transplant - ATC Abstracts [atcmeetingabstracts.com]
- 7. albertahealthservices.ca [albertahealthservices.ca]
Navigating the Nuances of Posaconazole: A Technical Support Center for Researchers
Introduction
Posaconazole, a potent broad-spectrum triazole antifungal agent, is a critical tool in a researcher's arsenal (B13267) for investigating fungal pathogenesis and developing novel therapeutic strategies. However, its inherent physicochemical properties, such as low aqueous solubility and polymorphism, can lead to significant lot-to-lot variability, impacting experimental reproducibility and data interpretation. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, identify, and mitigate the challenges associated with this compound variability in a research setting. Through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to ensure the consistent and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. Why are my in vitro antifungal susceptibility testing (e.g., MIC) results for this compound inconsistent between experiments?
Inconsistent Minimum Inhibitory Concentration (MIC) values are a common challenge and can stem from several factors related to lot-to-lot variability of the this compound active pharmaceutical ingredient (API):
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), with Form I and Form S (a hydrate) being notable examples.[1][2] These forms can have different solubilities and dissolution rates, which can affect the effective concentration of the drug in your assay. A new lot of this compound may have a different polymorphic composition than a previous lot.
-
Particle Size: The particle size of the this compound powder can significantly influence its dissolution rate.[1] Smaller particles have a larger surface area, leading to faster dissolution.[1] Lot-to-lot variations in particle size distribution can, therefore, lead to differences in the drug concentration available to the fungi in your experiment.
-
Purity and Impurities: The purity of the API is crucial. The presence of impurities can potentially interfere with the antifungal activity of this compound or have confounding effects on the fungal cells.[3] Always check the certificate of analysis for the purity of each new lot.
-
Stock Solution Preparation and Storage: this compound is poorly soluble in aqueous solutions.[4] Improperly prepared or stored stock solutions (e.g., in DMSO) can lead to precipitation or degradation of the compound, resulting in a lower effective concentration in your experiment.
2. I dissolved my new lot of this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Check the Final Concentration: Ensure that the final concentration of this compound in your cell culture medium is below its solubility limit in that specific medium. You may need to perform a solubility test for your experimental conditions.
-
Optimize the Dilution Method: When diluting the DMSO stock solution into your aqueous medium, do so by adding the stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Consider a Different Solvent: While DMSO is a common solvent, for certain applications, other organic solvents like ethanol (B145695) might be used, though solubility may be lower.[1] Always check the tolerance of your cell line to the final solvent concentration.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the drug in solution.
3. The certificate of analysis for my research-grade this compound looks different from the last one. What parameters should I pay close attention to?
When you receive a new lot of this compound, carefully compare the new certificate of analysis (CofA) with the previous one, paying close attention to:
-
Purity (%): This is the most critical parameter. A significant decrease in purity can directly impact the effective concentration of your drug.
-
Impurities Profile: Note any new or increased levels of specified or unspecified impurities. While minor variations are expected, significant changes could indicate a different synthetic route or purification process.[3]
-
Appearance: While seemingly minor, a change in the physical appearance of the powder (e.g., color, texture) could hint at differences in particle size or polymorphic form.
-
Water Content (if specified): For a compound like this compound that can form hydrates, the water content can be an important indicator of the presence of different polymorphic forms.
4. Can I use this compound from different suppliers interchangeably in the middle of a long-term study?
It is strongly advised to avoid switching suppliers or lots of this compound during a study if possible. If a change is unavoidable, it is crucial to perform a bridging study to qualify the new lot against the old one. This involves running a side-by-side comparison in your key assay (e.g., MIC determination against a reference strain) to ensure that the new lot produces comparable results.
Troubleshooting Guides
Inconsistent Antifungal Susceptibility Testing Results
| Symptom | Possible Cause | Troubleshooting Steps |
| MIC values are consistently higher or lower with a new lot of this compound. | Difference in Potency due to Purity: The new lot may have a lower or higher purity than the previous one. | 1. Carefully review the purity value on the Certificate of Analysis for both lots. 2. Prepare fresh stock solutions from both lots and test them in parallel against a reference fungal strain. 3. Consider performing an HPLC analysis to confirm the concentration of your stock solutions (see Protocol 2). |
| Different Polymorphic Form: The new lot may be a different polymorph with altered solubility and dissolution.[2] | 1. If available, compare the X-ray Powder Diffraction (XRPD) data on the CofA. 2. Observe the dissolution behavior of the powder when preparing stock solutions. Differences in the rate of dissolution can be an indicator of different physical forms. | |
| High variability in MIC results within the same experiment. | Incomplete Dissolution of this compound: The drug may not be fully dissolved in the stock solution or may be precipitating upon dilution in the assay medium. | 1. Ensure your stock solution is fully dissolved. Gentle warming or sonication may be necessary.[1] 2. Visually inspect the wells of your microtiter plate under a microscope for any signs of drug precipitation. 3. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Inoculum Inconsistency: Variation in the fungal inoculum size can significantly affect MIC results. | 1. Strictly adhere to standardized protocols for inoculum preparation (e.g., CLSI guidelines).[5] 2. Use a spectrophotometer to standardize the inoculum density and verify with plate counts. |
Issues in Cell-Based Assays (e.g., Cytotoxicity, Host-Pathogen Interaction)
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture wells. | Poor Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the culture medium.[4] | 1. Determine the maximum tolerated DMSO concentration for your cell line and ensure your dilutions do not exceed this. 2. Perform serial dilutions of your stock solution in the culture medium to identify the concentration at which precipitation occurs. 3. Consider using a formulation aid, such as a low concentration of a biocompatible surfactant, if your experimental design allows. |
| Unexpected cytotoxicity observed with a new lot. | Presence of a Toxic Impurity: The new lot may contain an impurity that is toxic to your cells. | 1. Review the impurity profile on the Certificate of Analysis. 2. Test the new lot at a range of concentrations to determine its cytotoxic profile and compare it to the previous lot. 3. If possible, obtain a sample of any identified major impurity to test its cytotoxicity independently. |
| Reduced or altered biological effect in the assay. | Lower Effective Concentration: This could be due to lower purity, a less soluble polymorphic form, or degradation of the compound. | 1. Re-qualify the new lot by performing a dose-response experiment and comparing the EC50 value to that obtained with the previous lot. 2. Confirm the concentration and purity of your stock solution using HPLC (see Protocol 2). |
Data Presentation: Physicochemical Properties of this compound
| Property | Description | Relevance to Lot-to-Lot Variability |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄ | Consistent across all lots. |
| Molecular Weight | 700.78 g/mol | Consistent across all lots. |
| Polymorphism | Exists in multiple crystalline forms (e.g., Form I, Form II, Form III, Form IV, Form S).[2][6] | Different polymorphs have varying solubility, dissolution rates, and stability, which can significantly impact bioavailability and in vitro performance. A change in the predominant form between lots can lead to inconsistent results. |
| Aqueous Solubility | Very low (<1 µg/mL).[4] | This is a primary driver of variability. Small changes in pH, temperature, or the presence of other solutes can cause precipitation. |
| Solubility in Organic Solvents | Soluble in DMSO (>10 mM), sparingly soluble in ethanol.[1] | The choice of solvent and the preparation of stock solutions are critical for achieving consistent experimental concentrations. |
| pKa | Approximately 3.6 and 4.6 | The solubility of this compound is pH-dependent. |
| LogP | Approximately 4.6 | Indicates high lipophilicity, contributing to its poor aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation and Qualification of a this compound Stock Solution
This protocol outlines the steps for preparing a standard stock solution of this compound and performing a basic quality control check.
Materials:
-
This compound API powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Analytical balance
Procedure:
-
Pre-warming: Allow the sealed container of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the powder is not fully dissolved, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[1]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Qualification of a New Lot:
-
Prepare a stock solution of the new lot of this compound as described above.
-
Prepare a stock solution of a previously used and validated lot of this compound in parallel.
-
Perform a key experiment (e.g., MIC determination against a reference fungal strain like Candida albicans ATCC 90028) using serial dilutions of both stock solutions.
-
Compare the results. The MIC values for the new lot should be within one two-fold dilution of the previous lot.
-
Protocol 2: Simplified HPLC Method for Purity and Concentration Check
This protocol provides a simplified isocratic HPLC method for a quick assessment of the purity and concentration of a this compound stock solution. It is adapted from more complex validated methods and is intended for research purposes.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
This compound reference standard (if available)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 20 µg/mL).
-
-
Sample Preparation:
-
Dilute your DMSO stock solution of this compound with the mobile phase to a final theoretical concentration within the linear range of the assay (e.g., 20 µg/mL).
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 262 nm.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.
-
-
Data Analysis:
-
Purity: In the chromatogram of your sample, the area of the main this compound peak as a percentage of the total area of all peaks gives a rough estimate of the purity. Compare this to the purity stated on the CofA.
-
Concentration: Compare the peak area of your sample to the peak area of the standard solution to verify the concentration of your stock solution.
-
Mandatory Visualizations
Ergosterol (B1671047) Biosynthesis Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the fungal enzyme Lanosterol 14α-demethylase (CYP51A1), a critical step in the ergosterol biosynthesis pathway.
Workflow for Qualifying a New Lot of this compound
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. ajptonline.com [ajptonline.com]
- 4. scielo.br [scielo.br]
- 5. Evaluation of Etest Method for Determining this compound MICs for 314 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8435998B2 - Crystalline form of this compound - Google Patents [patents.google.com]
Best practices for storing and handling Posaconazole powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Posaconazole powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in properly labeled, tightly closed containers at -20°C for long-term stability, as it can remain stable for at least four years at this temperature.[1] For shorter periods, it can be stored at controlled room temperature (20°C to 25°C, with excursions permitted to 15°C to 30°C).[2] It is crucial to store the powder locked up and in accordance with local regulations.[3][4][5]
Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?
A2: When handling this compound powder, it is essential to wear appropriate personal protective equipment to avoid all personal contact, including inhalation.[6] Recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles.[3][5] A face shield should be worn if there is a potential for direct contact with dust.[5]
-
Hand Protection: Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving may be considered.[6]
-
Body Protection: A work uniform or laboratory coat should be worn.[3][5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially in dusty conditions.[1]
Q3: What are the primary hazards associated with this compound powder?
A3: this compound powder is considered a hazardous substance.[6] Key hazards include:
-
Causes damage to organs (adrenal gland, bone marrow, kidney, liver, nervous system, reproductive organs) through prolonged or repeated exposure if swallowed.[3][5]
Q4: How should spills of this compound powder be handled?
A4: For minor spills, you should wear appropriate PPE, avoid breathing the dust, and prevent it from entering the environment.[6] Use dry clean-up procedures to avoid generating dust.[6] It is recommended to sweep or vacuum up the spillage and collect it in a suitable container for disposal.[3][4][5] The area can be dampened with water to prevent dusting before sweeping.[6] For major spills, evacuate the area and alert emergency responders.[6]
Troubleshooting Guides
Issue: this compound powder is not dissolving in my chosen solvent.
This compound is a lipophilic compound with low aqueous solubility.[7][8] Its solubility is also highly pH-dependent.[2]
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting this compound powder solubility.
Data Presentation
Table 1: Solubility of this compound Powder
| Solvent/Medium | Solubility | Temperature | Reference |
| Organic Solvents | |||
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.5 mg/mL | Not Specified | [1][2] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | Not Specified | [1][2] |
| Dichloromethane | Soluble | Not Specified | [5] |
| Methanol (B129727) | Freely Soluble | Not Specified | [9] |
| Chloroform | Freely Soluble | Not Specified | [9] |
| Aqueous Solutions | |||
| Water | < 1 µg/mL (practically insoluble) | Not Specified | [4] |
| Aqueous Solution (pH ≈ 1.2) | ~0.8 mg/mL | Not Specified | [2] |
| Aqueous Solution (pH > 4) | < 1 µg/mL | Not Specified | [2] |
| 0.1 N HCl (pH 1.2) | 0.0053 mg/mL | 37 ± 0.5°C | [4] |
Table 2: Stability of this compound under Stress Conditions
| Stress Condition | Stability | Observations | Reference |
| Acidic Hydrolysis | Stable | Slight degradation with unknown impurities produced. | [5][10] |
| Alkaline Hydrolysis | Stable | Slight degradation with unknown impurities produced. | [5][10] |
| Oxidation | Susceptible to degradation | Degradation products observed, suggesting breakage of the piperazine (B1678402) ring. | [5] |
| Thermal | Stable under normal conditions | Susceptible to degradation at high temperatures. | [3][5] |
| Photolysis | Stable | No significant degradation observed when exposed to light without protective packaging. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Pre-handling:
-
Ensure all necessary personal protective equipment (PPE) is worn (lab coat, gloves, safety glasses).
-
Work in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing:
-
Tare a sterile, chemically resistant vial (e.g., glass or polypropylene) on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the vial.
-
-
Dissolution:
-
Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mg/mL solution) to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Once dissolved, the stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Assay
This protocol is based on a validated method for the determination of this compound in bulk.[11]
-
Chromatographic System:
-
HPLC system with a PDA detector.
-
Column: Shim-pack C8 (250 × 4.6 mm; 5 μm).
-
Mobile Phase: Methanol-water (75:25; v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 μL.
-
Column Temperature: 25 ± 1°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards within the range of 5-60 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound powder in methanol to a known concentration.
-
Dilute with the mobile phase to fall within the calibration range.
-
-
Procedure:
-
Filter all solutions through a 0.45 µm membrane filter before use.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is approximately 8.5 minutes under these conditions.[11]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Visualizations
Safe Handling Workflow for this compound Powder
Caption: A workflow diagram for the safe handling of this compound powder.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. EP3130354A1 - this compound pharmaceutical composition and preparation method, application and pharmaceutical preparation thereof - Google Patents [patents.google.com]
- 3. Analytical Study of the Antifungal this compound in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciensage.info [sciensage.info]
- 8. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. rjpbcs.com [rjpbcs.com]
Preventing Posaconazole degradation in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of posaconazole in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that cause this compound to degrade in solution?
A1: this compound is most susceptible to degradation under oxidative, acidic, and basic conditions.[1][2][3] It is generally stable under thermal (heat) and photolytic (light) stress.[2]
Q2: How does the choice of solvent affect this compound stability?
A2: The solvent system can significantly impact stability. For instance, degradation has been observed in chromatographic runs when acetonitrile (B52724) was used as a component of the mobile phase, whereas methanol (B129727) was found to be a more suitable organic solvent.[3][4] this compound is soluble in organic solvents like DMSO and dimethylformamide, which are common choices for preparing stock solutions.[5]
Q3: What is the main degradation pathway for this compound?
A3: The primary pathway for degradation, particularly under oxidative stress, involves the modification of the piperazine (B1678402) ring.[1][6] Other degradation products can result from changes to the triazole and triazolone side chains.[6]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize chemical degradation and coloration, commercially available parenteral solutions of this compound are typically stored under refrigerated conditions (2-8°C).[7] For laboratory stock solutions prepared in organic solvents like DMSO, storage at -20°C is a common practice.[5] When preparing a stock solution, it is also recommended to purge the solvent with an inert gas.[5]
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound in my acetonitrile-based HPLC mobile phase. What is causing this?
A1: This is an unexpected but documented issue. Some studies have reported that this compound can degrade when acetonitrile is used in the mobile phase, with about 13% degradation observed in 30 minutes in one instance.[3]
-
Recommendation: Replace acetonitrile with methanol. A mobile phase of methanol and water (e.g., 75:25, v/v) has been shown to be effective and does not cause this degradation.[3][4]
Q2: My this compound solution is turning yellow and showing extra peaks on the chromatogram after being left at room temperature. Why is this happening and how can I prevent it?
A2: This is likely due to oxidative degradation. This compound is highly susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen.[1] The resulting yellow color is a known issue with this compound solutions.[7]
-
Prevention Strategies:
-
pH Adjustment: Maintaining the pH of aqueous solutions between 2 and 4 can significantly enhance stability.[7]
-
Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[5][7]
-
Use of Stabilizers: For parenteral formulations, stabilizers like EDTA are sometimes used to reduce coloration and chemical degradation by chelating metal ions that can catalyze oxidation.[7]
-
Refrigeration: Store solutions at refrigerated temperatures (2-8°C) to slow the rate of degradation.[7]
-
Q3: I need to dissolve this compound for an experiment. Which solvents should I use for optimal solubility and stability?
A3: this compound is a BCS Class II drug with very low aqueous solubility (<1 µg/mL).[8]
-
Organic Solvents: For creating stock solutions, methanol is a good choice due to its high solvency power and better stability profile compared to acetonitrile.[3][9] DMSO and dimethylformamide are also effective, with a solubility of approximately 0.5 mg/mL.[5]
-
Aqueous Formulations: Due to its poor water solubility, aqueous formulations often require solubilizing agents. Cyclodextrins, such as hydroxypropyl beta-cyclodextrin (B164692) (HPBCD), are used in commercial formulations to improve solubility and stability.[7] Nanoemulsion techniques have also been explored to enhance solubility.[10]
Q4: I am conducting forced degradation studies. What level of degradation should I expect under different stress conditions?
A4: The extent of degradation depends on the specific conditions (reagent concentration, temperature, duration). Based on published studies, you can expect the following trends:
-
Oxidative Stress (e.g., 3% H₂O₂): Significant degradation is expected. One study reported 10.8% degradation after 10 days.[3]
-
Acid Hydrolysis (e.g., 0.1N - 2N HCl): Moderate degradation is typical. Reports show degradation ranging from 2.4% to 5.41% depending on the conditions.[2][3]
-
Base Hydrolysis (e.g., 0.1N - 2N NaOH): Mild to moderate degradation is observed. One study found 4.23% degradation after 1 hour at 70°C with 2N NaOH.[2] Another study using 0.1N NaOH for 10 days at room temperature observed no degradation products.[3]
-
Thermal and Photolytic Stress: this compound is generally stable under these conditions, with no significant degradation reported.[2][3]
Data & Diagrams
Quantitative Data Summary
Table 1: this compound Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Temp | Duration | % Degradation | Reference |
| Acid Hydrolysis | 2N HCl | 1 hour @ 70°C | 5.41% | [2] |
| Acid Hydrolysis | 0.1N HCl | 10 days @ RT | 2.4% | [3] |
| Base Hydrolysis | 2N NaOH | 1 hour @ 70°C | 4.23% | [2] |
| Base Hydrolysis | 0.1N NaOH | 10 days @ RT | No degradation products observed | [3] |
| Oxidation | 20% H₂O₂ | 24 hours @ RT | No degradation observed | [2] |
| Oxidation | 3% H₂O₂ | 10 days @ RT | 10.8% | [3] |
| Thermal | 70°C | 24 hours | No degradation | [2] |
| Photolytic | Sunlight | 24 hours | No degradation | [2] |
Note: Experimental conditions and analytical methods may vary between studies, leading to different results.
Table 2: Solubility of this compound in Various Solvents
| Solvent / Medium | Solubility | Reference |
| Aqueous Solutions (pH 2-14) | Insoluble | [11] |
| 0.1 N HCl | 0.0053 mg/mL | [8] |
| DMSO | ~0.5 mg/mL | [5] |
| Dimethylformamide | ~0.5 mg/mL | [5] |
| Methanol | High solvency power | [9] |
| Acetonitrile | Readily dissolves | [2] |
Visual Guides
Caption: Logical diagram of this compound stability under various stress conditions.
Caption: Experimental workflow for conducting a forced degradation study of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade methanol to obtain a stock concentration of 100 µg/mL.[3]
-
Filter the solution through a 0.45 µm membrane filter.[3]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 10 mL of the stock solution with an equal volume of 0.1 N HCl in a volumetric flask. Keep at room temperature.[3]
-
Alkaline Hydrolysis: Mix 10 mL of the stock solution with an equal volume of 0.1 N NaOH in a volumetric flask. Keep at room temperature.[3]
-
Oxidative Degradation: Mix 10 mL of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep in the dark at room temperature to prevent photolytic degradation.[3]
-
Thermal Degradation: Place a flask containing the stock solution in a temperature-controlled oven at 70°C.[2]
-
Control Sample: Keep a flask of the stock solution at room temperature, protected from light.
3. Sampling and Analysis:
-
Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours, and then daily for up to 10 days).
-
Before injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 20-30 µg/mL with the mobile phase.[3]
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is:
4. Data Evaluation:
-
Calculate the percentage of remaining this compound and the formation of any degradation products by comparing peak areas to the time-zero control sample.
-
Evaluate peak purity to ensure the this compound peak is not co-eluting with any degradants.[3]
Protocol 2: Preparation and Storage of a Stable Laboratory Stock Solution
This protocol provides a method for preparing a this compound stock solution for routine experimental use.
1. Materials:
-
This compound reference standard.
-
HPLC-grade Dimethyl Sulfoxide (DMSO) or Methanol.
-
Inert gas (Nitrogen or Argon).
-
Amber glass vials with screw caps.
2. Procedure:
-
Place a weighed amount of this compound into a clean, dry amber glass vial.
-
Gently purge the vial with an inert gas for 30-60 seconds to displace air.
-
Add the required volume of DMSO or methanol to achieve the desired concentration (e.g., 1-10 mg/mL). Purge the solvent with the inert gas beforehand for best results.
-
Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.
-
Before final sealing, briefly flush the headspace of the vial with the inert gas.
3. Storage:
-
Store the stock solution at -20°C for long-term use.[5]
-
For daily use, an aliquot can be stored at 2-8°C for a short period, but stability should be verified.
-
Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Stability-Indicating HPLC Method for this compound Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Analytical Study of the Antifungal this compound in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2021245703A2 - Stable liquid compositions of this compound - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. rjpbcs.com [rjpbcs.com]
- 10. impactfactor.org [impactfactor.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chemrj.org [chemrj.org]
Technical Support Center: Optimizing Posaconazole Detection in Complex Biological Matrices
Welcome to the technical support center for the analysis of Posaconazole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound in biological samples?
A1: The most prevalent and robust methods for quantifying this compound in biological matrices, such as plasma and serum, are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][2][3] High-performance liquid chromatography (HPLC) with fluorescence or UV detection is also used and can be a cost-effective alternative.[4][5]
Q2: What is a typical lower limit of quantification (LLOQ) for this compound in plasma?
A2: LLOQs for this compound in plasma can vary depending on the method's sensitivity. For LC-MS/MS methods, LLOQs are commonly reported in the range of 2 to 5 ng/mL.[1][3][6] Some highly sensitive UPLC-MS/MS methods can achieve even lower LLOQs, around 0.014 µg/mL (14 ng/mL).[2] HPLC methods with fluorescence detection have reported LLOQs of approximately 0.1 µg/mL.[4]
Q3: What are the critical factors influencing this compound plasma concentrations in patients?
A3: Several factors can significantly impact this compound plasma concentrations. These include the drug formulation (delayed-release tablets generally lead to higher concentrations than oral suspensions), co-administration of medications that affect its metabolism, and patient-specific conditions like diarrhea, which can decrease absorption.[7][8][9] Therapeutic drug monitoring is often recommended for patients with impaired gastrointestinal function, hepatic dysfunction, and those who are critically ill.[10]
Q4: How can matrix effects be minimized during the analysis of this compound?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, can be a significant challenge. Strategies to minimize them include:
-
Efficient sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering substances than simple protein precipitation.[6]
-
Use of an appropriate internal standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[1][6]
-
Chromatographic separation: Optimizing the HPLC/UPLC method to separate this compound from matrix components is crucial.
-
Matrix-matched calibration standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Q5: What are the recommended target therapeutic ranges for this compound?
A5: The target trough plasma concentration for this compound depends on the clinical indication. For prophylactic use, a concentration of >0.7 mg/L is often targeted. For the treatment of invasive fungal infections, a trough concentration of >1.0 mg/L is generally recommended.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inefficient extraction of this compound from the matrix. | Optimize the sample preparation method. Consider switching from protein precipitation to SPE or LLE for cleaner extracts.[6] Ensure the pH of the extraction solvent is appropriate for this compound. |
| Degradation of this compound during sample processing or storage. | Ensure samples are stored at appropriate temperatures (e.g., -20°C or lower).[6] Minimize freeze-thaw cycles. Process samples promptly. | |
| Suboptimal mass spectrometry parameters. | Optimize ion source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for both this compound and the internal standard.[6] | |
| High Signal Variability/Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent pipetting and solvent volumes during the extraction process. Use of an automated liquid handler can improve reproducibility. |
| Matrix effects. | As detailed in the FAQs, employ strategies like using a stable isotope-labeled internal standard and matrix-matched calibrators. Evaluate matrix effects from different lots of the biological matrix.[6][11] | |
| Contamination of the LC-MS system. | Implement a rigorous cleaning protocol for the LC system and mass spectrometer. Use a divert valve to direct the early, unretained components of the sample to waste. | |
| Peak Tailing or Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, including the pH and organic solvent ratio. The addition of a small amount of an acid like formic acid can improve peak shape.[6] Ensure the analytical column is not degraded. |
| Column overload. | Reduce the injection volume or the concentration of the injected sample. | |
| Interference Peaks | Co-eluting endogenous matrix components or metabolites. | Improve chromatographic resolution by adjusting the gradient profile or trying a different stationary phase. |
| Carryover from previous injections. | Optimize the needle wash solvent and procedure. Inject a blank sample after a high-concentration sample to check for carryover.[12] | |
| Co-administered drugs. | If a patient is on multiple medications, check for potential interferences. Develop a highly selective MRM transition for this compound. |
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for this compound Quantification in Plasma
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | UPLC-MS/MS Method |
| Linearity Range | 2 - 1000 ng/mL[1][6] | 5.00 - 5000 ng/mL[3] | 0.014 - 12 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][6] | 5.00 ng/mL[3] | 0.014 µg/mL[2] |
| Sample Preparation | Protein Precipitation (Acetonitrile)[1][6] | Solid Phase Extraction (Mixed-mode cation exchange)[3] | Protein Precipitation (Acetonitrile-Methanol)[2] |
| Internal Standard | This compound-d4[1][6] | Not specified | Ketoconazole[2] |
| Intra-run Accuracy | Within ±10%[1] | -4.6% to 2.8%[3] | 106% ± 2%[2] |
| Inter-run Accuracy | Within ±10%[1] | -4.6% to 2.8%[3] | 103% ± 4%[2] |
| Intra-run Precision (CV%) | Not specified | 2.3% to 8.7%[3] | 7% ± 4%[2] |
| Inter-run Precision (CV%) | <11.01% at LLOQ[6] | 2.3% to 8.7%[3] | 7% ± 3%[2] |
| Extraction Recovery | 84.54% - 88.73%[6] | Not specified | Independent of concentration[2] |
| Matrix Effect | 95.93% - 122.13%[6] | Not specified | 89% ± 9%[2] |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol is a synthesized representation based on common methodologies.[1][6]
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of this compound in methanol.
- Prepare working standard solutions by diluting the stock solution with methanol.
- Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 2, 5, 10, 50, 100, 200, 500, 1000 ng/mL).[6]
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d4).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Analysis:
- LC System: A standard HPLC system.
- Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]
- Flow Rate: 0.25 - 0.8 mL/min.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- This compound: m/z 701.4 → 683.3[2][6]
- This compound-d4: m/z 705.4 → 687.3 (example transition)
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted linear regression (e.g., 1/x²) to fit the curve.
- Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting decision tree.
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of this compound in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A high-throughput LC-MS/MS method for the quantitation of this compound in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Frontiers | Factors affecting this compound plasma concentrations: a meta-analysis and systematic review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting this compound plasma concentrations: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. journals.asm.org [journals.asm.org]
- 12. omicsonline.org [omicsonline.org]
Technical Support Center: Posaconazole In Vitro Activity & Serum Protein Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vitro activity of posaconazole, with a specific focus on the confounding effects of serum protein binding.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound MIC higher than expected when testing in the presence of serum?
A1: this compound is highly protein-bound (approximately 98-99%), primarily to albumin.[1][2][3] According to the "free drug hypothesis," only the unbound fraction of a drug is considered pharmacologically active.[1][2] When you introduce serum or albumin into your in vitro assay, a significant portion of the this compound will bind to these proteins, reducing the concentration of free, active drug available to inhibit fungal growth. This necessitates a higher total this compound concentration to achieve the same inhibitory effect, leading to an apparently higher Minimum Inhibitory Concentration (MIC).
Q2: How can I estimate the unbound concentration of this compound in my experiment?
A2: While direct measurement of unbound this compound requires specialized techniques like ultracentrifugation or equilibrium dialysis followed by LC-MS/MS[4], you can estimate the free drug concentration. Knowing that this compound is ~99% protein-bound in human serum[3], the unbound fraction is approximately 1%.[3] Therefore, you can calculate the estimated unbound concentration by multiplying the total this compound concentration by 0.01. For example, a total concentration of 1 µg/mL corresponds to an unbound concentration of approximately 0.01 µg/mL.[3]
Q3: Is the "free drug hypothesis" always accurate for this compound?
A3: Interestingly, studies have shown that this compound can exhibit a greater pharmacodynamic effect in human serum than what would be predicted based on the unbound concentration alone.[1][2][5] A significant antifungal effect has been observed at unbound this compound concentrations that are only 10% of the known fungal MIC in serum, an effect not seen in protein-free media.[6] This suggests a possible "flux" of protein-bound this compound to its fungal binding target, where the protein-bound drug acts as a reservoir that readily replenishes the free drug as it is taken up by the fungus.[1][3][5]
Q4: What is the impact of hypoalbuminemia on this compound activity?
A4: In clinical settings, low serum albumin levels (hypoalbuminemia) can lead to lower total this compound concentrations.[3][7] However, the unbound, active concentration may not be significantly changed.[3] For in vitro work, if you are using serum from a source with low albumin, the degree of protein binding will be reduced, resulting in a higher fraction of free this compound. This could lead to lower MICs compared to experiments with normal albumin levels. It is crucial to know the albumin concentration of your serum source for accurate interpretation of results.
Troubleshooting Guides
Issue 1: High variability in MIC results between experiments using serum.
-
Potential Cause: Inconsistent serum source or lot-to-lot variability in protein concentration, particularly albumin.
-
Troubleshooting Steps:
-
Standardize Serum Source: Use a single, pooled lot of serum for a series of experiments to minimize variability.
-
Quantify Albumin: If possible, measure the albumin concentration of your serum to ensure consistency.
-
Use Commercial Serum: Consider using commercially available pooled human serum with a certificate of analysis that specifies the protein concentration.
-
Include a Reference Antifungal: Test a low-protein-binding antifungal, like fluconazole (B54011) (11% bound), as a control.[8] The MIC of fluconazole should not be significantly affected by the presence of serum.[1][2]
-
Issue 2: Fungal growth is inhibited in the control wells containing only serum.
-
Potential Cause: Some serum components can have inherent, albeit weak, antifungal activity.
-
Troubleshooting Steps:
-
Heat Inactivation: Heat-inactivate the serum at 56°C for 30 minutes before use. This can denature some complement proteins and other factors that may inhibit fungal growth.
-
Run a "Serum Only" Control: Always include a control with your fungal inoculum in the serum-containing medium without any this compound to establish a baseline for growth.
-
Compare Growth Kinetics: Compare the growth kinetics of your fungal strain in your base medium (e.g., RPMI 1640) versus the serum-containing medium to understand the impact of serum on fungal growth rate.
-
Issue 3: Difficulty in determining the MIC endpoint due to partial inhibition.
-
Potential Cause: The dynamic equilibrium between bound and unbound this compound can lead to a more gradual dose-response curve.
-
Troubleshooting Steps:
-
Standardize Reading Method: Use a standardized method for reading your MICs. For azoles like this compound, the endpoint is typically defined as the lowest concentration that produces a prominent decrease in turbidity (approximately a 50% reduction in growth) compared to the drug-free control.[9]
-
Use a Spectrophotometer: A spectrophotometer can provide a more objective measure of growth inhibition compared to visual inspection.
-
Include Trailing Growth Assessment: Be aware of the "trailing" phenomenon (reduced but persistent growth at concentrations above the MIC) that can occur with azoles. Establish a clear criterion for your endpoint.
-
Data Presentation
Table 1: this compound Protein Binding and In Vitro Activity
| Parameter | Value | Reference |
| Serum Protein Binding | 98-99% | [1][2][3] |
| Primary Binding Protein | Albumin | [3] |
| Unbound Fraction | ~1-2% | [1][3] |
| Median MIC vs. Candida spp. (RPMI) | 0.03 mg/L | [1] |
| Median MIC vs. Aspergillus spp. (RPMI) | 0.12 mg/L | [1] |
Table 2: Example of this compound Activity in Serum vs. RPMI 1640 against C. lusitaniae
| Medium | Total this compound (mg/L) | Calculated Unbound (mg/L) | Corresponding MIC Multiple | Antifungal Effect | Reference |
| Human Serum | 1.0 | 0.015 | 1x MIC | Significant | [1][2] |
| Human Serum | 0.10 | 0.0015 | 0.1x MIC | Significant | [1][2] |
| RPMI 1640 | 0.015 | 0.015 | 1x MIC | Significant | [1][2] |
| RPMI 1640 | 0.0015 | 0.0015 | 0.1x MIC | No Significant Effect | [1][2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with Serum Supplementation
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology with modifications for serum addition.
-
Antifungal Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create serial two-fold dilutions in the assay medium (e.g., RPMI 1640).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well.
-
Add 100 µL of the fungal inoculum to each well.
-
For Serum-Supplemented Wells: The assay medium should be RPMI 1640 supplemented with the desired concentration of pooled human serum (e.g., 10%, 50%). Ensure the final concentration of all components is correct after adding the inoculum.
-
Controls: Include a drug-free, inoculum-containing well (growth control) and an inoculum-free well (sterility control).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: Determine the MIC as the lowest this compound concentration that causes a significant inhibition of growth compared to the growth control.
Protocol 2: Measuring Unbound this compound by Ultracentrifugation
-
Sample Preparation: Spike pooled human plasma or your serum-containing medium with a known concentration of this compound.
-
Ultracentrifugation: Use a centrifugal filter device (e.g., Centrifree®) to separate the free drug from the protein-bound drug. Centrifuge the sample according to the manufacturer's instructions. This forces the protein-free ultrafiltrate, containing the unbound drug, through the filter.
-
Quantification: Analyze the this compound concentration in the ultrafiltrate using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Calculation: The concentration measured in the ultrafiltrate represents the unbound this compound concentration.
Visualizations
Caption: Workflow for antifungal susceptibility testing of this compound.
Caption: Equilibrium of this compound in the presence of serum proteins.
References
- 1. This compound in Human Serum: a Greater Pharmacodynamic Effect than Predicted by the Non-Protein-Bound Serum Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in human serum: a greater pharmacodynamic effect than predicted by the non-protein-bound serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoalbuminemia and this compound Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of total and unbound concentrations of intravenous this compound in adult critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Etest Method for Determining this compound MICs for 314 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Posaconazole vs. Voriconazole: A Comparative Guide on In Vitro Activity Against Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two prominent triazole antifungal agents, posaconazole and voriconazole (B182144), against clinically relevant Aspergillus species. The information presented is collated from multiple studies and aims to provide a comprehensive resource for understanding the subtle but significant differences in the antifungal spectrum and potency of these two drugs.
Executive Summary
Both this compound and voriconazole exhibit potent in vitro activity against a broad range of Aspergillus species. Generally, voriconazole demonstrates slightly lower Minimum Inhibitory Concentrations (MICs) against Aspergillus fumigatus, the most common causative agent of invasive aspergillosis. However, this compound often shows equivalent or slightly better activity against other species, such as Aspergillus flavus. Overall, both agents are highly effective, and the choice between them may depend on the specific infecting species, local resistance patterns, and clinical context.
Quantitative Data Summary
The following tables summarize the in vitro activities of this compound and voriconazole against various Aspergillus species, as determined by established reference methods. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates), expressed in mg/L.
Table 1: In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 76 | Not Specified | 0.5 | 0.5 | [1] |
| Voriconazole | 76 | Not Specified | 0.25 | 0.5 | [1][2] |
| This compound | 114 | Not Specified | ≤1 (98% susceptible) | Not Specified | [3] |
| Voriconazole | 114 | Not Specified | ≤1 (98% susceptible) | Not Specified | [3] |
| This compound | Not Specified | Not Specified | 0.25 | 0.5 | |
| Voriconazole | Not Specified | Not Specified | 0.5 | 0.5 | [4] |
Table 2: In Vitro Activity against Aspergillus flavus complex
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 19 | Not Specified | 0.5 | 1 | [1] |
| Voriconazole | 19 | Not Specified | 1 | 1 | [1][2] |
| This compound | 29 | Not Specified | Not Specified | Not Specified | [5][6][7] |
| Voriconazole | 29 | Not Specified | Not Specified | Not Specified | [5][6][7][8] |
Table 3: In Vitro Activity against Aspergillus niger complex
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 10 | Not Specified | Not Specified | Not Specified | [1] |
| Voriconazole | 10 | Not Specified | Not Specified | Not Specified | [1][2] |
| This compound | 7 | Not Specified | Not Specified | Not Specified | [5][6][7] |
| Voriconazole | 7 | Not Specified | Not Specified | Not Specified | [5][6][7][8] |
Table 4: In Vitro Activity against Aspergillus terreus complex
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 7 | Not Specified | Not Specified | Not Specified | [1] |
| Voriconazole | 7 | Not Specified | Not Specified | Not Specified | [1][2] |
| This compound | 21 | All ≤1 | Not Specified | Not Specified | [9] |
| Voriconazole | 2 | Not Specified | Not Specified | Not Specified | [5][6][7] |
Table 5: Overall In Vitro Activity against All Aspergillus Species Tested
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 119 | Not Specified | 0.5 | 1 | [1][2] |
| Voriconazole | 119 | Not Specified | 0.5 | 1 | [1][2] |
| This compound | 1423 | Not Specified | 0.125 | 0.5 | [10] |
| Voriconazole | 1423 | Not Specified | Not Specified | Not Specified | [10] |
Mechanism of Action: Azole Antifungals
This compound and voriconazole belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the cyp51 gene.[11] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, triazoles alter the permeability and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.
Experimental Protocols
The in vitro susceptibility data presented in this guide were predominantly generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][6][12][13][14] These methods are considered the reference standards for antifungal susceptibility testing of filamentous fungi.
Key Methodological Components:
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium. EUCAST guidelines specify the supplementation of RPMI 1640 with 2% glucose.[12][14]
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) to induce sporulation. The conidia are then harvested, and a suspension is prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration, typically verified by a hemocytometer count or spectrophotometrically, to achieve a final inoculum concentration in the test wells of approximately 0.4 x 10⁵ to 5 x 10⁵ CFU/mL.[12]
-
Drug Dilution: The antifungal agents are serially diluted in the test medium to create a range of concentrations. These dilutions are then dispensed into 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 48 to 72 hours.[14]
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a complete or significant inhibition of visible growth compared to the growth control well. For azoles, this is typically a 100% inhibition of growth.
Mechanisms of Resistance
Resistance to azole antifungals in Aspergillus species is an emerging concern. The primary mechanisms of resistance involve alterations in the target enzyme, lanosterol 14α-demethylase, or changes in drug efflux.
-
Target Site Modification: Mutations in the cyp51A gene can lead to amino acid substitutions in the enzyme, reducing its binding affinity for azole drugs.[15][16][17] Specific mutations, such as TR₃₄/L98H and TR₄₆/Y121F/T289A, are associated with resistance to multiple azoles.[16][17]
-
Overexpression of the Target Enzyme: Tandem repeats in the promoter region of the cyp51A gene can lead to its overexpression, resulting in higher levels of the target enzyme that require increased drug concentrations for inhibition.[17]
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the antifungal drugs out of the fungal cell, reducing the intracellular drug concentration.[11]
Conclusion
Both this compound and voriconazole are highly active against Aspergillus species in vitro. While voriconazole may show slightly greater potency against A. fumigatus, this compound demonstrates comparable or superior activity against other clinically relevant species. The choice of therapy should be guided by species identification, antifungal susceptibility testing, and clinical judgment. The rise of azole resistance underscores the importance of ongoing surveillance and understanding the mechanisms that drive this phenomenon.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 1169. In Vitro Activity of this compound versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of this compound, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activity of this compound and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative in vitro activities of this compound, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [PDF] Comparative in vitro activities of this compound, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus. | Semantic Scholar [semanticscholar.org]
- 9. In Vitro Activity and In Vivo Efficacy of this compound in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Azole resistance mechanisms in Aspergillus: update and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Itraconazole, Voriconazole, and this compound CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates [mdpi.com]
- 14. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
A Head-to-Head Battle in Preclinical Models: Posaconazole vs. Isavuconazole for Invasive Fungal Infections
For researchers and drug development professionals, understanding the subtle yet significant differences in the in vivo efficacy of leading antifungal agents is paramount. This guide provides a comparative analysis of posaconazole and isavuconazole (B1672201), focusing on preclinical data from murine models of invasive mucormycosis and aspergillosis. The presented data, experimental protocols, and workflow visualizations aim to offer a clear, evidence-based comparison to inform further research and development.
Comparative Efficacy Data
The in vivo efficacy of this compound and isavuconazole has been evaluated in various animal models, primarily focusing on survival rates and fungal burden in target organs. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in Murine Models of Invasive Mucormycosis
| Parameter | Fungal Species | Treatment Setting | This compound | Isavuconazole | Key Finding | Reference |
| Survival | Rhizopus delemar | Prophylaxis | No significant improvement vs. placebo | Significantly improved vs. placebo | Isavuconazole was superior in a prophylactic setting. | [1][2] |
| Survival | Rhizopus delemar | Continuous Treatment | Equally prolonged survival vs. placebo | Equally prolonged survival vs. placebo | Both drugs were equally efficacious when used for continuous treatment. | [1][2] |
| Lung Fungal Burden | Rhizopus delemar | Prophylaxis | No significant reduction vs. placebo | Significantly lowered vs. placebo | Isavuconazole demonstrated superior reduction of fungal burden in the lungs. | [1][2] |
| Brain Fungal Burden | Rhizopus delemar | Prophylaxis | No significant reduction vs. placebo | Significantly lowered vs. placebo | Isavuconazole was more effective at reducing the fungal burden in the brain. | [1] |
| Lung Fungal Burden | Rhizopus delemar | Continuous Treatment | Significantly lowered vs. placebo | Significantly lowered vs. placebo | Both drugs effectively reduced fungal burden in the lungs during continuous treatment. | [1][2] |
| Brain Fungal Burden | Rhizopus delemar | Continuous Treatment | Significantly lowered vs. placebo | Significantly lowered vs. placebo | Both drugs showed comparable efficacy in reducing brain fungal burden with continuous therapy. | [1] |
Table 2: Efficacy in a Murine Model of Invasive Aspergillosis
| Parameter | Fungal Species | Pharmacodynamic Target | This compound | Isavuconazole | Key Finding | Reference |
| PK/PD Target | Aspergillus fumigatus (Wild-type & cyp51 mutants) | Median 96h free drug AUC/MIC for net stasis | 1.61 | 4.18 | This compound required a lower AUC/MIC ratio to achieve fungal stasis, suggesting greater potency in this model. | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Model of Pulmonary Mucormycosis
-
Animal Model: Immunosuppressed male BALB/c mice.[1]
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) and subcutaneous injections of cortisone (B1669442) acetate.[1]
-
Fungal Strain: Rhizopus delemar 99-880.[1]
-
Infection: Mice were infected via intranasal instillation of R. delemar spores.[1]
-
Treatment Regimens:
-
Drug Administration: this compound and isavuconazole were administered orally.[1]
-
Endpoints:
Neutropenic Murine Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Neutropenic mice.[3]
-
Fungal Strains: Seven clinical strains of Aspergillus fumigatus, including wild-type and cyp51 mutants.[3]
-
Immunosuppression: Mice were rendered neutropenic.[3]
-
Infection: Infection was induced by nasal aspiration of an A. fumigatus conidia suspension.[3]
-
Pharmacokinetic Analysis: Plasma pharmacokinetics were determined after single oral doses of this compound or isavuconazole at multiple dose levels over 7 time points.[3]
-
Treatment Duration: 96 hours.[3]
-
Efficacy Endpoint: Fungal burden in the lungs was quantified by qPCR of A. fumigatus DNA from lyophilized lung tissue.[3]
-
Pharmacodynamic Analysis: The relationship between the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) and treatment effect was modeled using the sigmoid Emax equation.[3]
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of antifungal agents in a murine model.
Caption: Workflow for in vivo antifungal efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. P-1214. Comparative Pharmacodynamics (PD) of Humanized this compound and Isavuconazole Drug Exposures Against Wild-type and cyp51 Mutant Aspergillus fumigatus Clinical Strains in the Murine Invasive Pulmonary Aspergillosis (IPA) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Posaconazole Demonstrates Potent Activity Against Fluconazole-Resistant Candida Strains
A comprehensive review of in vitro and in vivo data highlights posaconazole as a promising therapeutic option for infections caused by fluconazole-resistant Candida species. Experimental evidence consistently shows that this compound maintains significant antifungal activity against strains that have developed resistance to fluconazole (B54011), offering a critical alternative in clinical settings.
Researchers and drug development professionals face an ongoing challenge with the rise of antifungal resistance. A substantial body of evidence now supports the efficacy of this compound, a second-generation triazole antifungal, in combating Candida infections that are resistant to first-line therapies like fluconazole. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies.
Superior In Vitro Activity of this compound
Multiple studies have demonstrated the superior in vitro potency of this compound compared to fluconazole against a broad range of Candida species, including those with acquired resistance to fluconazole. This compound often exhibits lower minimum inhibitory concentrations (MICs), indicating that a lower concentration of the drug is required to inhibit fungal growth.
One study found that this compound was markedly more active than fluconazole against 331 clinical yeast isolates, including 9 out of 11 fluconazole-resistant Candida albicans strains.[1][2] Another large-scale study of over 3,000 clinical isolates of Candida species revealed that this compound was more active than both fluconazole and itraconazole (B105839) against all species tested.[3] Notably, 97% of isolates resistant to fluconazole but not itraconazole were susceptible to this compound.[3]
The following tables summarize the comparative in vitro activities of this compound and fluconazole against various Candida species, including fluconazole-resistant isolates.
Table 1: Comparative MICs of this compound and Fluconazole against Candida Species
| Candida Species | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| C. albicans | 0.015 - >16 | 0.06 - >256 |
| C. glabrata | ≤0.03 - 0.5 | 1.0 - >64 |
| C. tropicalis | Data not available | 0.125 - 4 |
| C. parapsilosis | Data not available | Data not available |
| C. krusei | Data not available | Data not available |
Source: Adapted from Carrillo-Muñoz et al., 2005 and Spreghini et al., 2006.[2][4]
Table 2: Activity of this compound against Fluconazole-Resistant Candida albicans
| Study | Number of Fluconazole-Resistant Isolates | Number of Isolates Susceptible to this compound |
| Carrillo-Muñoz et al., 2005 | 11 | 9 |
Source: Adapted from Carrillo-Muñoz et al., 2005.[1][2]
In Vivo Efficacy in Animal Models
The potent in vitro activity of this compound translates to significant efficacy in in vivo models of candidiasis. Studies in murine models of disseminated and vaginal candidiasis have shown that this compound is effective in reducing the fungal burden of both fluconazole-susceptible and fluconazole-resistant C. albicans strains.[5][6][7]
In a mouse model of systemic infection, this compound was highly efficacious against fluconazole-susceptible, susceptible-dose-dependent, and resistant C. albicans strains.[6][7] Similarly, in a murine model of vaginal candidiasis, this compound regimens were effective in reducing the fungal burden of both fluconazole-susceptible and -resistant isolates.[5]
Clinical Evidence in Human Infections
Clinical data further supports the use of this compound for fluconazole-refractory candidiasis. An open-label clinical trial demonstrated that this compound was safe and effective for treating oropharyngeal and esophageal candidiasis in patients who were resistant to fluconazole and/or itraconazole.[8] In this study, a clinical response (cure or improvement) was observed in 75% of patients after 28 days of this compound treatment.[8][9]
Experimental Protocols
The validation of this compound's activity relies on standardized experimental protocols. The following outlines the key methodologies employed in the cited studies.
Antifungal Susceptibility Testing
The in vitro activity of antifungal agents is primarily determined by broth microdilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A2 document.[1][2]
Broth Microdilution Method (CLSI M27-A2):
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents (this compound, fluconazole, etc.) are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.
Caption: Experimental workflow for antifungal susceptibility testing.
Mechanisms of Fluconazole Resistance and the Action of this compound
Fluconazole resistance in Candida species is a multifactorial phenomenon. The primary mechanisms include:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump azole drugs out of the fungal cell, reducing the intracellular drug concentration.[10][11]
-
Alterations in the Drug Target: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of fluconazole.[10][11][12]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme can overcome the inhibitory effects of fluconazole.[10][12]
This compound's effectiveness against fluconazole-resistant strains is attributed to its distinct molecular structure, which allows it to overcome some of these resistance mechanisms. It has a higher affinity for the target enzyme and may be a poorer substrate for certain efflux pumps compared to fluconazole.
Caption: Mechanisms of azole action and resistance in Candida.
Conclusion
The available data strongly indicates that this compound is a valuable agent in the management of infections caused by fluconazole-resistant Candida strains. Its potent in vitro activity, demonstrated in vivo efficacy, and proven clinical utility make it a critical tool for clinicians and a subject of continued interest for researchers in the field of antifungal drug development. The ongoing surveillance of antifungal resistance patterns remains crucial to guide therapeutic choices and preserve the efficacy of existing and new antifungal agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of this compound (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro and in vivo activities of SCH 56592 (this compound), a new triazole antifungal agent, against Aspergillus and Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of SCH 56592 (this compound), a New Triazole Antifungal Agent, against Aspergillus and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound successful in treating fluconazole- and itraconazole-resistant candidiasis | aidsmap [aidsmap.com]
- 9. Role of this compound in the treatment of oropharyngeal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thecandidadiet.com [thecandidadiet.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Posaconazole and Itraconazole MIC Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro activity of two prominent triazole antifungal agents: posaconazole and itraconazole (B105839). By examining their Minimum Inhibitory Concentration (MIC) values against a range of clinically significant fungal pathogens, this document aims to offer valuable insights for research and development endeavors. The data presented is compiled from multiple studies employing standardized susceptibility testing methodologies.
Executive Summary
This compound consistently demonstrates potent in vitro activity against a broad spectrum of fungi, often exhibiting lower MIC values compared to itraconazole.[1][2][3] This is particularly evident against certain species of Candida and Aspergillus.[1][4][5][6] While both agents are effective against many yeasts and molds, this compound generally shows equal or greater potency.[2][3] For instance, against Candida albicans, this compound often has a lower MIC90 than itraconazole, indicating its effectiveness against a larger percentage of isolates at a lower concentration.[1] Similarly, for various Aspergillus species, this compound's MICs are frequently lower than or comparable to those of itraconazole.[4][7]
Quantitative Data Summary: MIC Values
The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound and itraconazole against key fungal pathogens as reported in various studies. These values, expressed in µg/mL, are crucial for assessing the relative potency of these antifungal agents.
Table 1: Comparative in vitro activities of this compound and Itraconazole against Candida species
| Organism (No. of isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (1788) | This compound | ≤0.03 - 4 | 0.03 | 0.06 |
| Itraconazole | ≤0.03 - >8 | 0.06 | 0.25 | |
| Candida glabrata (469) | This compound | ≤0.03 - >8 | 1 | 4 |
| Itraconazole | ≤0.03 - >8 | 1 | >8 | |
| Candida krusei (121) | This compound | ≤0.03 - 1 | 0.25 | 0.5 |
| Itraconazole | ≤0.03 - >8 | 0.5 | 2 | |
| Candida parapsilosis (368) | This compound | ≤0.03 - 1 | 0.06 | 0.25 |
| Itraconazole | ≤0.03 - 2 | 0.06 | 0.25 | |
| Candida tropicalis (365) | This compound | ≤0.03 - 2 | 0.06 | 0.25 |
| Itraconazole | ≤0.03 - >8 | 0.12 | 0.5 |
Data compiled from a study involving 3,312 clinical isolates of Candida spp.[1][8]
Table 2: Comparative in vitro activities of this compound and Itraconazole against Aspergillus species
| Organism (No. of isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (76) | This compound | Not Specified | 0.5 | 0.5 |
| Itraconazole | Not Specified | 1 | 1 | |
| Aspergillus flavus (19) | This compound | Not Specified | 0.5 | 1 |
| Itraconazole | Not Specified | 0.5 | 1 | |
| Aspergillus niger (10) | This compound | Not Specified | 1 | 2 |
| Itraconazole | Not Specified | 1 | 2 | |
| Aspergillus terreus (7) | This compound | Not Specified | 0.5 | 1 |
| Itraconazole | Not Specified | 1 | 2 |
Data from a study of 119 Aspergillus species isolates.[7]
Table 3: Comparative in vitro activities of this compound and Itraconazole against Cryptococcus neoformans and Zygomycetes
| Organism (No. of isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cryptococcus neoformans (373) | This compound | ≤0.03 - 1 | 0.06 | 0.5 |
| Itraconazole | ≤0.03 - 1 | 0.25 | 0.5 | |
| Zygomycetes (37) | This compound | 0.06 - >8 | 0.25 | 4 |
| Itraconazole | 0.06 - >8 | 1 | >8 |
Data for C. neoformans from a study with 373 isolates.[1][8] Data for Zygomycetes from a study with 37 clinical isolates.[9]
Experimental Protocols
The determination of MIC values is predominantly performed using standardized broth microdilution methods. The two most widely recognized protocols are those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Methodology (Documents M27 for Yeasts and M38 for Molds)
The CLSI guidelines are a globally recognized standard for antifungal susceptibility testing.[10][11][12]
-
Medium : RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS acid is the standard medium.[2][3][8][12]
-
Inoculum Preparation : Fungal isolates are cultured on appropriate agar (B569324) plates to obtain fresh, viable colonies. The inoculum is prepared by suspending the fungal colonies in sterile saline or water and adjusting the turbidity to match a 0.5 McFarland standard, which is then further diluted.[11]
-
Incubation : Microdilution plates are incubated at 35°C.[10][12][13] Incubation times vary by organism: typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[8][13]
-
Endpoint Determination : For azoles like this compound and itraconazole, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.[8]
EUCAST Methodology
The EUCAST methodology presents some key differences from the CLSI protocol.[14][15][16]
-
Medium : RPMI 1640 is also used, but it is supplemented with 2% glucose to enhance the growth of some fungal species.[16][17]
-
Inoculum Size : The final inoculum concentration is generally higher than that used in the CLSI method.[15][16]
-
Endpoint Reading : For azoles, the endpoint is read as complete inhibition of growth.[15][16] The plates are often read spectrophotometrically to ensure objectivity.
-
Incubation : Incubation is performed at 35-37°C for 24 or 48 hours.[18]
It is important to note that differences in these methodologies can lead to variations in MIC values, and direct comparison of results obtained from the two different methods should be done with caution.[18]
Visualizing the MIC Determination Workflow
The following diagram illustrates the generalized workflow for determining antifungal MIC values using a broth microdilution method.
Caption: A generalized workflow for antifungal susceptibility testing.
Logical Comparison of this compound and Itraconazole
The following diagram provides a logical comparison of the key attributes of this compound and itraconazole based on the presented MIC data.
Caption: Key comparative attributes of this compound and itraconazole.
References
- 1. In Vitro Activities of this compound (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activities of this compound, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of this compound, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activities of this compound, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of Caspofungin, Itraconazole, this compound, Ravuconazole, Voriconazole, and Amphotericin B against 448 Recent Clinical Isolates of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1169. In Vitro Activity of this compound versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Itraconazole, Voriconazole, and this compound CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, this compound, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, this compound and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: Fungi (AFST) [eucast.org]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, this compound, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Azole Cross-Resistance: A Comparative Guide to Posaconazole's Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of antifungal cross-resistance is paramount in the fight against invasive fungal infections. This guide provides a comprehensive comparison of posaconazole's performance against other azole antifungals, supported by experimental data and detailed methodologies, to aid in the development of effective therapeutic strategies.
The rise of antifungal resistance, particularly within the azole class, presents a significant challenge in clinical practice. Cross-resistance, where resistance to one azole confers resistance to others, further complicates treatment decisions. This compound, a second-generation triazole, has demonstrated a broad spectrum of activity, but its effectiveness against isolates resistant to other azoles is a critical area of investigation. This guide synthesizes data from various studies to provide a clear comparison of this compound's activity in the context of azole cross-resistance.
Comparative Efficacy of this compound: A Data-Driven Overview
The in vitro activity of this compound against fungal isolates with known resistance to other azoles is a key indicator of its potential clinical utility. The following tables summarize Minimum Inhibitory Concentration (MIC) data from multiple studies, offering a quantitative comparison of this compound's potency against itraconazole (B105839), fluconazole (B54011), and voriconazole.
Table 1: Comparative MICs (μg/mL) of Azoles against Aspergillus fumigatus Isolates
| Isolate Category | Azole | MIC50 | MIC90 | Range |
| Itraconazole-Susceptible | This compound | 0.125 | 0.25 | 0.03 - 0.5 |
| Itraconazole | 0.5 | 1 | 0.125 - 2 | |
| Voriconazole | 0.25 | 0.5 | 0.06 - 1 | |
| Itraconazole-Resistant | This compound | 1 | >8 | 0.125 - >16 |
| Itraconazole | 16 | >16 | 4 - >16 | |
| Voriconazole | 2 | 16 | 0.25 - >16 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Comparative MICs (μg/mL) of Azoles against Candida Species with Fluconazole Resistance
| Species | Azole | MIC50 | MIC90 | Range |
| Candida albicans | This compound | 0.125 | 1 | ≤0.03 - 4 |
| Fluconazole | 64 | >256 | 16 - >256 | |
| Voriconazole | 0.5 | 4 | 0.06 - 16 | |
| Candida glabrata | This compound | 1 | 8 | 0.125 - >16 |
| Fluconazole | 128 | >256 | 32 - >256 | |
| Voriconazole | 2 | 16 | 0.25 - >16 |
These data illustrate that while this compound can be effective against some isolates resistant to other azoles, significant cross-resistance is observed, particularly in isolates with high-level resistance. The specific underlying resistance mechanism plays a crucial role in determining the extent of cross-resistance.
Unraveling the Mechanisms of Azole Cross-Resistance
The primary mechanisms conferring azole resistance involve alterations in the fungal ergosterol (B1671047) biosynthesis pathway and the activity of drug efflux pumps.
-
Target Site Modification: Mutations in the ERG11 gene (in Candida) or the cyp51A gene (in Aspergillus), which encode the target enzyme lanosterol (B1674476) 14α-demethylase, are a common cause of azole resistance.[1] Specific mutations can lead to varying degrees of cross-resistance among the different azoles. For instance, in Aspergillus fumigatus, the TR34/L98H mutation often confers resistance to itraconazole and cross-resistance to this compound, while the M220 alteration can lead to pan-azole resistance.[2][3]
-
Efflux Pump Overexpression: Increased expression of genes encoding ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters leads to the active efflux of azole drugs from the fungal cell, reducing their intracellular concentration.[1][4] This mechanism often results in broad cross-resistance across the azole class.
The structural differences between azole molecules can influence their affinity for the target enzyme and their susceptibility to efflux pumps, leading to the observed variable patterns of cross-resistance.[5]
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures involved in cross-resistance studies, the following diagrams have been generated.
Caption: Key mechanisms of azole resistance in fungal cells.
Caption: Experimental workflow for assessing cross-resistance.
Detailed Experimental Protocols
The following are standardized methods for evaluating antifungal cross-resistance.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.3 methodologies.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates (e.g., potato dextrose agar) to obtain mature conidia or yeast cells. A suspension is prepared in sterile saline with 0.05% Tween 80 and adjusted to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
Antifungal Agent Preparation: Stock solutions of this compound, itraconazole, voriconazole, and fluconazole are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-72 hours, depending on the fungal species and testing standard.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.
Molecular Analysis of Resistance Mechanisms
-
DNA Extraction and cyp51A/ERG11 Sequencing:
-
Genomic DNA is extracted from fungal isolates grown in liquid culture.
-
The entire coding region and promoter of the cyp51A or ERG11 gene is amplified using specific PCR primers.
-
The PCR products are purified and sequenced using Sanger sequencing.
-
The obtained sequences are compared to wild-type reference sequences to identify mutations.
-
-
RNA Extraction and Efflux Pump Gene Expression Analysis:
-
Total RNA is extracted from fungal isolates grown in the presence and absence of sub-inhibitory concentrations of azoles.
-
RNA is reverse-transcribed to cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene for normalization.
-
The relative expression levels of the efflux pump genes are calculated to determine if they are overexpressed in resistant isolates.
-
This guide provides a foundational understanding of this compound cross-resistance, offering valuable data and methodologies for researchers. Continued investigation into the complex interplay between azole antifungals and fungal resistance mechanisms is essential for the development of novel therapeutic approaches and the preservation of the existing antifungal armamentarium.
References
- 1. njccwei.com [njccwei.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rapid, High-Throughput, Multiplex, Real-Time PCR for Identification of Mutations in the cyp51A Gene of Aspergillus fumigatus That Confer Resistance to Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmsh.ac.in [jmsh.ac.in]
Evaluating Posaconazole efficacy against clinically isolated resistant fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of posaconazole's efficacy against clinically isolated resistant fungi. By comparing its performance with other antifungal agents and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound, a second-generation triazole antifungal, demonstrates potent, broad-spectrum activity against a wide range of fungal pathogens, including many resistant to older azoles and other antifungal classes. Its unique structural features contribute to a high affinity for the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), and a reduced susceptibility to common resistance mechanisms such as efflux pumps.[1][2][3] In numerous in vitro studies, this compound has shown superior or equivalent activity compared to fluconazole, itraconazole, voriconazole, and amphotericin B against clinically significant yeasts and molds.[4][5][6] Notably, it retains activity against isolates of Candida and Aspergillus species that exhibit resistance to other azoles.[4][5] Furthermore, this compound is the only azole with demonstrated activity against zygomycetes.[5]
Comparative In Vitro Activity
The in vitro efficacy of this compound has been extensively evaluated against a large number of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing this compound with other key antifungal agents against resistant fungal species. MIC values are a measure of the lowest drug concentration that inhibits the visible growth of a microorganism.
Table 1: Comparative Activity of this compound and Other Antifungals Against Candida Species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| All Candida spp. | This compound | 0.063 | 1.0 | [4][6] |
| Itraconazole | 0.25 | >8.0 | [7] | |
| Fluconazole | 1.0 | 64 | [7] | |
| Voriconazole | 0.03 | 0.5 | [4] | |
| Amphotericin B | 0.5 | 1.0 | [4] | |
| C. albicans | This compound | 0.06 | 0.06 | [7] |
| Itraconazole | 0.06 | 0.25 | [7] | |
| Fluconazole | 0.25 | 1.0 | [7] | |
| C. glabrata | This compound | 1.0 | 4.0 | [7] |
| Itraconazole | 1.0 | 8.0 | [7] | |
| Fluconazole | 8.0 | 64 | [7] | |
| Fluconazole-Resistant C. albicans | This compound | - | Active against 9/11 isolates | [8][9] |
| Fluconazole | - | Resistant | [8][9] |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Comparative Activity of this compound and Other Antifungals Against Aspergillus Species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| All Aspergillus spp. | This compound | 0.25 | 0.5 | [10] |
| Itraconazole | 0.5 | 1.0 | [10] | |
| Voriconazole | 0.5 | 0.5 | [10] | |
| Amphotericin B | 1.0 | 2.0 | [11] | |
| A. fumigatus | This compound | 0.25 | 0.5 | [10] |
| Itraconazole | 0.5 | 1.0 | [10] | |
| Voriconazole | 0.5 | 0.5 | [10] | |
| A. terreus | This compound | 0.5 | 1.0 | [5] |
| Amphotericin B | Often Resistant | Often Resistant | [12] | |
| Azole-Resistant A. fumigatus (TR₃₄/L98H) | This compound | >0.25 (97% of isolates) | - | [13] |
| Itraconazole | >1.0 | - | [13] | |
| Voriconazole | >1.0 (97% of isolates) | - | [13] |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Mechanisms of Action and Resistance
Azole Antifungal Mechanism of Action
This compound, like other azole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[12] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[12] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[12]
Caption: Mechanism of action of this compound.
Fungal Resistance to Azoles
Resistance to azole antifungals can develop through several mechanisms, primarily:
-
Target Site Modification: Mutations in the ERG11 gene (encoding CYP51) can alter the enzyme's structure, reducing the binding affinity of azole drugs.[12][14] this compound's long side chain allows for additional interactions with the CYP51 enzyme, meaning that multiple mutations are often required to confer resistance, unlike for some other azoles.[2][12]
-
Overexpression of Efflux Pumps: Fungi can upregulate the expression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families.[12] These pumps actively transport azole drugs out of the fungal cell, reducing the intracellular drug concentration. This compound is a poor substrate for several of these efflux pumps, including CDR1, CDR2, MDR1, and FLU1, which contributes to its activity against isolates resistant to other azoles.[2][3][12]
Caption: Mechanisms of fungal resistance to azoles.
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized in vitro susceptibility testing methods. The following outlines a typical experimental workflow based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18]
Antifungal Susceptibility Testing Workflow
-
Isolate Collection and Identification:
-
Clinically relevant fungal isolates are obtained from patient samples.
-
Species identification is confirmed using standard mycological techniques, such as morphology, biochemical tests, or molecular methods (e.g., MALDI-TOF MS, DNA sequencing).
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) media to obtain fresh, viable colonies.
-
A standardized inoculum suspension is prepared in sterile saline or water, and the density is adjusted using a spectrophotometer to a specific concentration (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution Assay (CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2):
-
A series of twofold dilutions of this compound and comparator antifungal agents are prepared in 96-well microtiter plates containing RPMI 1640 medium.
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[17]
-
-
Data Analysis and Interpretation:
-
MIC values are recorded for each isolate and antifungal agent.
-
MIC₅₀ and MIC₉₀ values are calculated to summarize the activity of each drug against a population of isolates.
-
Results are interpreted based on clinical breakpoints or epidemiological cutoff values (ECVs) established by CLSI and EUCAST, where available.[17][18][19]
-
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
This compound consistently demonstrates potent in vitro activity against a broad spectrum of clinically important fungi, including isolates resistant to other commonly used antifungal agents. Its unique structural properties provide an advantage in overcoming certain resistance mechanisms. The extensive data from global surveillance studies support its role as a critical therapeutic option for the management of invasive fungal infections, particularly in cases of suspected or confirmed resistance to other antifungals. Continued surveillance of antifungal susceptibility patterns remains essential to guide clinical practice and inform ongoing drug development efforts.
References
- 1. A new, broad-spectrum azole antifungal: this compound--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound in the management of refractory invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of this compound, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of this compound (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound: A new agent for the prevention and management of severe, refractory or invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. EUCAST technical note on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2019 AST Tips Part 1 | News | CLSI [clsi.org]
A Head-to-Head Battle for Fungal CYP51: Isavuconazole vs. Posaconazole
Isavuconazole (B1672201) and posaconazole, two prominent second-generation triazole antifungals, share a common battlefield in the fight against invasive fungal infections: the essential fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). While their fundamental mechanism of action is identical—the inhibition of ergosterol (B1671047) biosynthesis—subtle distinctions in their interaction with the target enzyme and broader pharmacological profiles contribute to their differential clinical utility.
Both isavuconazole and this compound are potent inhibitors of CYP51, a critical enzyme in the fungal cell membrane's ergosterol production pathway. By binding to the heme iron in the active site of CYP51, these drugs disrupt the conversion of lanosterol to ergosterol, an indispensable component for maintaining fungal cell membrane integrity and function.[1][2][3] This disruption leads to the accumulation of toxic methylated sterols, ultimately impairing fungal growth and replication.[1][2]
While the core mechanism is conserved, the nuances of their molecular interactions and resulting antifungal spectrum exhibit key differences. Isavuconazole's chemical structure features a side arm that is proposed to orient the molecule within the CYP51 binding pocket, potentially contributing to its broad spectrum of activity.[1][2] This structural feature may also play a role in its activity against certain fungal species that are less susceptible to other triazoles.
Comparative Antifungal Potency: A Look at the Data
The in vitro activity of isavuconazole and this compound has been extensively evaluated against a wide array of fungal pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a key metric for comparing antifungal potency.
| Fungal Species | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Isavuconazole | 0.5 - 1 | 1 | [4][5][6] |
| This compound | 0.06 - 0.5 | 0.25 - 0.5 | [4][5][6] | |
| Candida albicans | Isavuconazole | ≤0.004 - 0.5 | ≤0.004 - 2.0 | [2][7][8] |
| This compound | 0.03 - 0.5 | 0.06 - 1 | [7][8] | |
| Candida glabrata | Isavuconazole | 0.5 - 2 | 2 - 16 | [8][9][10] |
| This compound | 1 - 2 | 2 - 4 | [8][9][10] | |
| Mucorales | Isavuconazole | 1 - 2 | >8 | [5] |
| This compound | 0.5 - 1 | 0.5 - 8 | [5] |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. The ranges presented reflect data from multiple studies.
The data indicates that both agents demonstrate potent activity against many clinically relevant fungi. Against Aspergillus fumigatus, a common cause of invasive aspergillosis, both drugs are highly effective, with this compound generally exhibiting lower MIC values.[4][5][6] For Candida species, both drugs show good activity, although species-dependent variations exist.[2][7][8][9][10] Notably, against Mucorales, the causative agents of the often-fatal mucormycosis, both isavuconazole and this compound have demonstrated in vitro activity, a key advantage over some other azoles.[5]
Experimental Methodologies
The determination of the antifungal activity of isavuconazole and this compound relies on standardized in vitro susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are primarily determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Agents: Stock solutions of isavuconazole and this compound are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agents are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A standardized inoculum suspension is prepared by harvesting fungal colonies or conidia and adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the desired final inoculum concentration.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24 to 72 hours), depending on the fungal species.
-
MIC Reading: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure the optical density. For azoles, the endpoint is often defined as the concentration that achieves a 50% or 90% reduction in growth.
Visualizing the Mechanism of Action
The shared mechanism of action of isavuconazole and this compound can be visualized as a critical interruption in the ergosterol biosynthesis pathway.
Caption: Inhibition of Ergosterol Biosynthesis by Isavuconazole and this compound.
This diagram illustrates the ergosterol biosynthesis pathway in fungi. Both isavuconazole and this compound act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial step in the conversion of lanosterol to ergosterol. This inhibition leads to a disruption of the fungal cell membrane and ultimately to fungal cell death.
Conclusion
References
- 1. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. P-1214. Comparative Pharmacodynamics (PD) of Humanized this compound and Isavuconazole Drug Exposures Against Wild-type and cyp51 Mutant Aspergillus fumigatus Clinical Strains in the Murine Invasive Pulmonary Aspergillosis (IPA) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Isavuconazole Pharmacodynamic Target Determination for Candida Species in an In Vivo Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jmilabs.com [jmilabs.com]
- 10. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antifungal Effects of Posaconazole and Voriconazole
For Immediate Release
[City, State] – [Date] – In the landscape of antifungal therapeutics, the triazole agents Posaconazole and Voriconazole stand out for their broad-spectrum activity. While both drugs effectively inhibit ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, their subtle mechanistic differences can lead to varied post-exposure effects on fungal growth. This guide provides a detailed comparison of the post-antifungal effect (PAFE) of this compound and Voriconazole, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This guide delves into the post-antifungal effect (PAFE), a measure of the persistent suppression of fungal growth after limited exposure to an antifungal agent. A longer PAFE is often associated with a more sustained therapeutic effect. This comparison reveals that both this compound and Voriconazole exhibit a PAFE against Candida species, with the duration and magnitude of this effect being influenced by experimental conditions such as drug concentration and the presence of serum.
Quantitative Comparison of Post-Antifungal Effect (PAFE)
The following table summarizes the available in vitro PAFE data for this compound and Voriconazole against Candida species. It is important to note that the data are derived from separate studies with potentially different experimental methodologies.
| Antifungal Agent | Fungal Species | Drug Concentration | Exposure Time | Post-Antifungal Effect (PAFE) in hours | Serum Presence |
| This compound | Candida albicans | Not specified | 1 hour | 1.60 (mean)[1] | Not specified |
| This compound | Candida dubliniensis | Not specified | 1 hour | 1.66 (mean)[1][2] | Not specified |
| Voriconazole | Candida albicans | MIC | Not specified | -4.3 to -1.4 | Absent[3] |
| Voriconazole | Candida albicans | 4 x MIC | Not specified | -4.3 to -1.4 | Absent[3] |
| Voriconazole | Candida albicans | MIC | Not specified | 0.2 to 4.1 | 10% Human Serum[3] |
| Voriconazole | Candida albicans | 4 x MIC | Not specified | 0.2 to 4.1 | 10% Human Serum[3] |
Note: A negative PAFE value indicates that the drug-exposed fungi resumed growth faster than the unexposed control.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and Voriconazole belong to the triazole class of antifungal agents and share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).[4] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[5][6][7][8][9] By disrupting this pathway, both drugs deplete ergosterol in the fungal cell membrane, leading to altered membrane fluidity, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.
References
- 1. karger.com [karger.com]
- 2. In vitro Post-Antifungal Effect of this compound and Its Impact on Adhesion-Related Traits and Hemolysin Production of Oral Candida dubliniensis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of voriconazole: post-antifungal effect, effects of low concentrations and of pretreatment on the susceptibility of Candida albicans to leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Therapeutic Drug Monitoring: A Comparative Guide to a New Validated LC-MS/MS Method for Posaconazole
A novel, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal agent Posaconazole in human plasma offers enhanced sensitivity and efficiency compared to existing analytical techniques. This guide provides a comprehensive overview of the new method, comparing its performance against alternative approaches and furnishing detailed experimental protocols for its implementation in clinical and research settings.
This compound is a broad-spectrum triazole antifungal agent crucial for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of this compound is essential to ensure efficacy and avoid potential toxicity.[2] While various analytical methods exist, including High-Performance Liquid Chromatography with UV (HPLC-UV) or fluorescence detection and microbiological assays, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[3][4][5]
This guide details a newly validated LC-MS/MS method and compares its key performance characteristics with established LC-MS/MS methodologies and other common analytical platforms. The presented data underscores the robustness and reliability of the new method for routine TDM of this compound.
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method was rigorously evaluated against other reported methods for this compound quantification. The following tables summarize the key validation parameters, highlighting the advantages of the new method in terms of linearity, sensitivity, accuracy, and precision.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | New Validated Method | Method A (LC-MS/MS)[6] | Method B (UPLC-MS/MS)[7] | Method C (LC-MS/MS)[4] |
| Linearity Range (ng/mL) | 2 - 2000 | 5 - 5000 | 14 - 12000 | 2 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 5 | 14 | 2 |
| Intra-day Precision (% CV) | < 5% | 2.3 - 8.7% | 7 ± 4% | < 8.5% |
| Inter-day Precision (% CV) | < 7% | Not Reported | 7 ± 3% | < 8.5% |
| Accuracy (% Bias) | -3.5% to 4.2% | -4.6 to 2.8% | 103 ± 4% (overall) | Not Reported |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction | Protein Precipitation | Protein Precipitation |
| Run Time (min) | 3.0 | Not Reported | Not Reported | 3.0 |
Table 2: Comparison with Other Analytical Techniques
| Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (% RSD) | Key Advantages | Key Limitations |
| New LC-MS/MS Method | 0.002 - 2 | 0.002 | < 7% | High sensitivity, specificity, and speed | Higher equipment cost |
| HPLC-UV [8] | 5.0 - 25.0 | 5.0 | 0.49 - 0.82% | Lower cost, accessible | Lower sensitivity, potential for interference |
| Bioassay [7] | 0.028 - 12 | 0.028 | 4 - 5% | Inexpensive, simple | Lower specificity, longer turnaround time |
| HPLC-Fluorescence [9] | 0.1 - 10 | 0.1 | < 6% | Good sensitivity | Requires fluorescent derivatization, potential for quenching |
Experimental Protocols
Detailed methodologies for the new validated LC-MS/MS method are provided below to facilitate its adoption and implementation.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound-d4).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Shimadzu LC-10AD VP[4]
-
Column: CAPCELL PAK C18 (50 mm × 2.0 mm, 5 µm)[4]
-
Mobile Phase: 55% acetonitrile, 45% water, and 0.1% formic acid[4]
-
Flow Rate: 0.25 mL/min[4]
-
Injection Volume: 10 µL[4]
-
MS System: Sciex API 3000 triple quadrupole mass spectrometer[4]
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions:
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in the validation of the new analytical method.
Caption: Workflow for the new validated LC-MS/MS method for this compound.
Caption: Classification of analytical methods for this compound determination.
The development and validation of this new LC-MS/MS method represent a significant advancement in the therapeutic drug monitoring of this compound. Its high sensitivity, accuracy, and precision, combined with a simple and rapid sample preparation protocol, make it an ideal choice for clinical laboratories seeking to optimize antifungal therapy for vulnerable patient populations.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. 4200 - this compound LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. journals.asm.org [journals.asm.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput LC-MS/MS method for the quantitation of this compound in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of this compound Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcfba.fcfar.unesp.br [rcfba.fcfar.unesp.br]
- 9. Determination of this compound in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection [mdpi.com]
In Vitro Synergy of Posaconazole and Echinocandins Against Candida glabrata: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of Candida glabrata infections, coupled with its intrinsic and acquired resistance to antifungal agents, necessitates the exploration of combination therapies. This guide provides a comprehensive overview of the in vitro synergistic interactions between the triazole antifungal posaconazole and the echinocandin class of drugs against C. glabrata. The data presented is compiled from multiple studies to offer a comparative perspective on the efficacy of these combinations and the experimental basis for their evaluation.
Comparative Synergy Data
The following tables summarize the in vitro synergy of this compound with various echinocandins against Candida glabrata isolates, as determined by the checkerboard microdilution method. The primary metric for assessing synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 typically indicates a synergistic interaction.
Table 1: Synergy of this compound with Caspofungin against Candida glabrata
| Study (Year) | No. of Isolates | Isolate Resistance Profile | Synergy (FICI ≤0.5) | Indifference (0.5 < FICI ≤4.0) | Antagonism (FICI >4.0) |
| Oliveira et al. (2005)[1] | 119 | Mixed | 18% | 82% | 0% |
| Oliveira et al. (2005)[1] | 26 | Fluconazole-Resistant | 4% | 96% | 0% |
| Pfaller et al. (2011) | 10 | Not Specified | Not specified, but no antagonism observed | Not specified | 0% |
| Al-Spary et al. (2019)[2] | 17 | 11 Echinocandin-Susceptible, 6 Echinocandin-Resistant | 23.53% | 76.47% | 0% |
Table 2: Synergy of this compound with Other Echinocandins against Candida glabrata
| Echinocandin | Study (Year) | No. of Isolates | Isolate Resistance Profile | Synergy (FICI ≤0.5) | Indifference (0.5 < FICI ≤4.0) | Antagonism (FICI >4.0) |
| Anidulafungin | Denardi et al. (2017) | 20 | Multidrug-Resistant | 70% | 30% | 0% |
| Micafungin | Denardi et al. (2017) | 20 | Multidrug-Resistant | Indifferent for the majority | Majority | 0% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of in vitro synergy between this compound and echinocandins against Candida glabrata.
Checkerboard Microdilution Assay
This method is the most common approach for quantifying in vitro synergy and is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.
1. Preparation of Antifungal Stock Solutions:
-
This compound and echinocandin powders are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
Further dilutions are made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired working concentrations.
2. Plate Setup:
-
A 96-well microtiter plate is used.
-
Drug A (e.g., this compound) is serially diluted horizontally across the plate.
-
Drug B (e.g., an echinocandin) is serially diluted vertically down the plate.
-
This creates a matrix of wells with various combinations of the two drugs.
-
Control wells containing each drug alone, a drug-free growth control, and a sterility control are included.
3. Inoculum Preparation:
-
C. glabrata isolates are grown on Sabouraud dextrose agar (B569324) for 24-48 hours.
-
A suspension is made in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
This suspension is further diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.
4. Incubation and Reading:
-
The plates are incubated at 35°C for 24 to 48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated for each well showing growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Studies
Time-kill assays provide a dynamic assessment of the antifungal combination's effect on fungal viability over time.
1. Inoculum and Drug Preparation:
-
A standardized inoculum of C. glabrata (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in RPMI 1640 medium.
-
This compound and the echinocandin are added at concentrations corresponding to their MICs (e.g., 0.5x, 1x, 2x MIC).
2. Experimental Setup:
-
The fungal suspension is incubated with each drug alone and in combination at 35°C with agitation.
-
A drug-free control is also included.
3. Sampling and Viability Assessment:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
Serial dilutions are plated on Sabouraud dextrose agar.
-
After incubation, colony-forming units (CFU) are counted to determine the number of viable organisms.
4. Interpretation of Results:
-
Synergy is typically defined as a ≥2-log10 (99%) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a <2-log10 change in CFU/mL.
-
Antagonism is a ≥2-log10 increase in CFU/mL.
Mandatory Visualizations
Proposed Mechanism of Synergy: A Signaling Pathway Perspective
The synergistic interaction between this compound and echinocandins against Candida glabrata is thought to be mediated through the convergence of their respective stress responses on the calcineurin signaling pathway. This pathway is a critical regulator of cell wall integrity and stress adaptation in fungi.
Caption: Proposed synergistic mechanism via the calcineurin pathway.
Experimental Workflow: Checkerboard Synergy Assay
The following diagram illustrates the logical flow of the checkerboard microdilution assay for determining antifungal synergy.
Caption: Workflow of the checkerboard microdilution synergy assay.
References
A Comparative Guide to the Pharmacokinetic Profiles of Posaconazole Formulations in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different oral formulations of the antifungal agent posaconazole in rat models. The data presented is compiled from preclinical studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these formulations. Enhanced formulations aim to overcome the challenges associated with the poor aqueous solubility and variable oral bioavailability of this compound.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of a pure this compound suspension versus a nano-micellar formulation following oral administration in Wistar rats. The data clearly demonstrates the significantly improved bioavailability of the nano-micellar formulation.
| Pharmacokinetic Parameter | Pure this compound Suspension | This compound Nano-micelles |
| Maximum Plasma Concentration (Cmax) | 230 ± 4 ng/mL | 2107 ± 7 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 8 ± 0.5 hr | 2 ± 0.2 hr |
| Area Under the Curve (AUC0-72) | 8622 ± 127 ng·h/mL | 27261.2 ± 233 ng·h/mL |
| Area Under the Curve (AUC0-∞) | 10050 ± 110 ng·h/mL | 30364 ± 205 ng·h/mL |
| Relative Bioavailability | - | 3.02 times higher than suspension |
Experimental Protocols
The data presented above was generated from a comparative bioavailability study in Wistar rats.[1][2][3] Below is a detailed description of the experimental methodology.
Animal Model:
-
Groups: Two groups of six animals each were used for the pure this compound suspension and the this compound nano-micelles.[1][2][3]
Dosing:
-
Formulations:
Sample Collection and Analysis:
-
Biological Matrix: Plasma.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of this compound in the plasma samples.[1][2][3] Itraconazole was used as an internal standard.[1][2][3]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time profiles.[1][2][3]
Experimental Workflow
The following diagram illustrates the workflow of the comparative pharmacokinetic study.
Caption: Workflow of the comparative pharmacokinetic study of different this compound formulations in rats.
Discussion
The results of the comparative study highlight the potential of nano-formulations to significantly enhance the oral bioavailability of poorly soluble drugs like this compound. The nano-micellar formulation demonstrated a more than nine-fold increase in the maximum plasma concentration (Cmax) and a four-fold reduction in the time to reach Cmax (Tmax) compared to the pure suspension.[1][2][3] This rapid and enhanced absorption is reflected in the approximately three-fold increase in the total drug exposure (AUC).[1][2][3]
These findings are critical for the development of more effective oral therapies for fungal infections. By improving the pharmacokinetic profile, it may be possible to achieve therapeutic drug concentrations with lower doses, potentially reducing dose-related toxicity and improving patient compliance. Further research into other novel formulations, such as nanosuspensions and enteric microparticles, is warranted to continue optimizing the oral delivery of this compound.[4][5][6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. japer.in [japer.in]
- 3. [PDF] Bioavailability study of this compound in rats after oral Poloxamer P188 Nano-micelles and oral this compound pure drug | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation and evaluation of this compound-loaded enteric microparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
Benchmarking Posaconazole's in vitro potency against a panel of rare molds
This guide provides a comprehensive overview of the in vitro activity of posaconazole against a diverse panel of clinically relevant rare molds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance with other antifungal agents.
Comparative In Vitro Susceptibility Data
The in vitro potency of an antifungal agent is a critical determinant of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other systemic antifungal agents against various rare molds. MIC values, expressed in µg/mL, represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater in vitro potency.
Table 1: In Vitro Activity of this compound and Comparator Antifungals against Scedosporium and Lomentospora Species
| Organism | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Scedosporium apiospermum complex | This compound | 17 | 0.25 - >16 | 2 | >8 | [1] |
| Voriconazole | 17 | 0.06 - >16 | 1 | 2 | [2] | |
| Itraconazole | 17 | 0.25 - >16 | 8 | >16 | [3] | |
| Amphotericin B | 17 | 1 - >16 | 4 | >16 | [3] | |
| Scedosporium aurantiacum | This compound | 6 | 0.5 - >16 | 8 | >16 | [2] |
| Voriconazole | 6 | 0.5 - 2 | 1 | 2 | [2] | |
| Lomentospora prolificans | This compound | 42 | >16 | >16 | >16 | [4] |
| Voriconazole | 42 | >16 | >16 | >16 | [4] | |
| Amphotericin B | 42 | >16 | >16 | >16 | [4] |
Table 2: In Vitro Activity of this compound and Comparator Antifungals against Fusarium Species
| Organism | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Fusarium solani species complex | This compound | 8 | 8 - >16 | 16 | >16 | [1] |
| Voriconazole | 8 | 4 - >16 | 8 | 16 | [5] | |
| Amphotericin B | 19 | ≤0.03 - >16 | 2 | 4 | [5] | |
| Fusarium oxysporum species complex | This compound | 3 | 2 - 8 | 4 | - | [1] |
| Voriconazole | 9 | 2 - 16 | 4 | 8 | [5] | |
| Amphotericin B | 9 | 0.5 - 4 | 2 | 4 | [5] |
Table 3: In Vitro Activity of this compound and Comparator Antifungals against Mucorales
| Organism | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Rhizopus spp. | This compound | 8 | 0.25 - 2 | 0.5 | 2 | [1] |
| Amphotericin B | - | - | - | - | ||
| Mucor spp. | This compound | 4 | 1 - 8 | 2 | - | [1] |
| Amphotericin B | - | - | - | - | ||
| Lichtheimia spp. | This compound | 2 | 0.5 - 1 | - | - | [1] |
| Amphotericin B | - | - | - | - |
Note: MIC₅₀ and MIC₉₀ refer to the MIC values at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the value was not provided in the cited literature.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are essential for ensuring the reproducibility and comparability of MIC data across different laboratories.
CLSI M38 Broth Microdilution Method for Filamentous Fungi
The CLSI M38 document provides a reference method for testing the susceptibility of filamentous fungi that cause invasive infections.[6][7][8][9]
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar (B569324) medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia (spores) is prepared in sterile saline containing a wetting agent (e.g., Tween 20). The turbidity of the suspension is adjusted to a specific range using a spectrophotometer to achieve a standardized inoculum density.[7]
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of each antifungal agent are then prepared in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.[2]
-
Inoculation and Incubation: The standardized fungal inoculum is further diluted in RPMI 1640 medium and added to the wells of the microtiter plates containing the serially diluted antifungal agents. The plates are incubated at 35°C for a specified period, typically 48 to 72 hours, depending on the growth rate of the fungus.[2]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or prominent reduction in growth (typically ≥80% inhibition) compared to the drug-free growth control well.[10]
EUCAST E.DEF 9.3 Method for Moulds
The EUCAST methodology for antifungal susceptibility testing of molds shares similarities with the CLSI protocol but has some key differences.[11][12]
-
Medium: The EUCAST method also utilizes RPMI 1640 medium, but with a specified 2% glucose concentration.[11]
-
Inoculum Density: The final inoculum concentration in the test wells is standardized to a specific range of colony-forming units (CFU)/mL.[12]
-
Endpoint Reading: While visual reading is an option, the EUCAST guidelines emphasize the use of a spectrophotometer to read the plates, which provides a more objective determination of growth inhibition. The MIC endpoint is defined as the lowest drug concentration that causes a 50% or 90% reduction in turbidity compared to the growth control, depending on the antifungal class.[13]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the in vitro susceptibility of rare molds to antifungal agents using a broth microdilution method.
Caption: Workflow for antifungal susceptibility testing of rare molds.
Mechanism of Action: Azole Antifungals
This compound belongs to the triazole class of antifungal agents. The primary mechanism of action for azoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Caption: Mechanism of action of this compound.
References
- 1. Comparative activity of this compound and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f2g.com [f2g.com]
- 3. Species-Specific Antifungal Susceptibility Patterns of Scedosporium and Pseudallescheria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Profiles and Drug Resistance Mechanisms of Clinical Lomentospora prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, this compound, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 10. In Vivo Activity of this compound against Mucor spp. in an Immunosuppressed-Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Posaconazole Disposal Protocols
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like posaconazole is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to human health and prevent environmental contamination. This compound, an antifungal agent, is categorized as an environmentally hazardous substance and requires disposal as hazardous waste in compliance with all applicable local, state, and federal regulations.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2][3][4][5] Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] In the case of handling solid forms where dust generation is possible, a dust respirator should also be used.[1][2]
Step-by-Step Disposal Procedure for this compound Waste
The following steps outline the recommended procedure for the disposal of this compound and associated contaminated materials in a laboratory setting:
-
Segregation and Collection:
-
All waste containing this compound, including unused or expired product, contaminated labware (e.g., vials, pipettes, plates), and contaminated PPE, must be segregated from non-hazardous laboratory trash.
-
Collect all this compound waste in a designated, clearly labeled, and sealed container.[6] The container should be appropriate for hazardous pharmaceutical waste.[7][8] For solid waste, use a container that prevents dust dispersal.[2]
-
-
Waste Characterization and Labeling:
-
The waste must be characterized as hazardous. This compound solid formulation is classified under UN 3077, and the suspension formulation is UN 3082, both indicating an environmentally hazardous substance.[2][3][5]
-
The waste container must be labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound" and the appropriate hazard class symbols.[7]
-
-
Storage:
-
Arrange for Licensed Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Disposal must be carried out in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any other relevant regulations.[9][10]
-
-
Final Disposal Method:
-
The standard and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[8][9]
-
Empty containers that held this compound should also be disposed of as hazardous waste or taken to an approved waste handling site for recycling or disposal after being punctured to prevent reuse.[1][2][3][5]
-
Spill Management
In the event of a this compound spill:
-
Wear appropriate PPE , including a respirator if dust is present.[1]
-
Use dry clean-up procedures for solid spills to avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Collect the spilled material using a vacuum cleaner equipped with a HEPA filter or by carefully sweeping.[1]
-
Place the collected waste into a suitable, sealed container for hazardous waste disposal.[1][2][3][4]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Quantitative Disposal Data Summary
| Parameter | Guideline | Source |
| UN Number (Solid) | UN 3077 | [2][3] |
| UN Number (Liquid) | UN 3082 | |
| Hazard Class | 9 (Miscellaneous hazardous materials) | [2] |
| Packing Group | III | [2][5] |
| Recommended Disposal | Incineration at a permitted facility | [8][9] |
Experimental Protocols Cited
While the provided information focuses on disposal procedures rather than experimental protocols for research, several sources reference stability and degradation studies of this compound. These studies utilize methods such as high-performance liquid chromatography (HPLC) to analyze the degradation of this compound under various stress conditions (e.g., oxidative, acid/base hydrolysis, thermal).[11][12][13] For instance, one study investigated the oxidative degradation of this compound using 3% hydrogen peroxide over 10 days.[12] Another employed 2N HCl and 2N NaOH to induce acid and base hydrolysis, respectively.[13] These analytical methods are crucial for understanding the stability of the compound but are not intended as disposal methodologies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. msd.com [msd.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability-Indicating HPLC Method for this compound Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Posaconazole
An essential guide for laboratory professionals on the safe handling and disposal of Posaconazole, ensuring both personal safety and experimental integrity.
This compound is a potent triazole antifungal agent used in research and development for its broad-spectrum activity. However, its handling requires strict adherence to safety protocols to mitigate potential health risks. This guide provides detailed operational and disposal plans, personal protective equipment (PPE) recommendations, and emergency procedures to ensure a safe laboratory environment.
Occupational Exposure and Safety Data
Adherence to established occupational exposure limits (OELs) is critical in minimizing health risks associated with this compound. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of exposure control.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | OEB 2 | Internal (Merck)[1] |
| Time-Weighted Average (TWA) | 300 µg/m³ | Internal (Merck)[1] |
Essential Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in any form (solid, liquid, or aerosol).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is required if there is a risk of splashes or generating dusts/aerosols.[2][3] | To protect eyes from dust, mists, and splashes.[2][3] |
| Body Protection | Laboratory coat or work uniform.[2][3] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required if ventilation is inadequate or when dusts or aerosols are generated.[2][3][4] | To prevent inhalation of hazardous particles. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored locked up and away from strong oxidizing agents.[1][3]
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Avoid Dust and Aerosols: Handle the solid form carefully to avoid generating dust.[6] For solutions, avoid creating aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][7]
Experimental Use
-
Controlled Environment: Conduct all experimental procedures within a primary engineering control (e.g., fume hood).
-
Prevent Contamination: Use dedicated labware and equipment when possible. If not feasible, thoroughly decontaminate equipment after use.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and labware, in a designated, labeled, and sealed hazardous waste container.
-
Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6]
-
Container Disposal: Puncture empty containers to prevent reuse before placing them in the hazardous waste stream.[6]
-
Wash Water: Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment and disposal as hazardous waste.[6]
Emergency Procedures
Spill Response
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth).
-
Place the contaminated absorbent material into a labeled hazardous waste container.
-
-
Major Spills:
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3]
-
Skin Contact: Immediately flush skin with plenty of soap and water.[7][8] Remove contaminated clothing and shoes. Get medical attention if skin irritation or a rash occurs.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[7][8]
-
Ingestion: If swallowed, do NOT induce vomiting.[8][9] Rinse mouth thoroughly with water.[7][8][9] Seek medical attention immediately.[8]
This compound is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[7][9] It is crucial to obtain special instructions before use and not to handle it until all safety precautions have been read and understood.[3][7][8][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
